Product packaging for 6-Methylcoumarin(Cat. No.:CAS No. 92-48-8)

6-Methylcoumarin

Número de catálogo: B191867
Número CAS: 92-48-8
Peso molecular: 160.17 g/mol
Clave InChI: FXFYOPQLGGEACP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

6-Methylcoumarin (CAS 92-48-8), a coumarin derivative with the molecular formula C10H8O2, is a high-purity certified reference material of significant interest in biochemical and pharmacological research . Recent studies have highlighted its diverse and potent biological activities. It exhibits strong antibiofilm and anti-virulence properties, significantly inhibiting quorum sensing and biofilm formation in Pseudomonas aeruginosa PAO1 at 125 µg/mL, and reducing virulence factors like pyocyanin and exopolysaccharides . This makes it a promising candidate for developing anti-biofilm surface coatings, such as those blended with polyurethane . Furthermore, this compound demonstrates notable antifungal activity against plant pathogens like Valsa mali , causing damage to the cell membrane and cell wall, which underscores its potential as an eco-friendly antifungal agent . In melanogenesis research, it stimulates melanin synthesis in B16F10 cells by upregulating MITF and tyrosinase expression through key signaling pathways including PKA/CREB, MAPK, and AKT/PI3K, indicating potential for cosmetic and therapeutic applications in hypopigmentation disorders . Safety assessments on human skin indicate no irritation at concentrations up to 250 µM, supporting its suitability for topical research applications . Metabolism studies show it is a substrate for human cytochrome P450 2A6 (CYP2A6), which is a key consideration for drug discovery and toxicological evaluations . This product is intended for research use only and is not for diagnostic or therapeutic use. Handle with appropriate safety precautions, including protective equipment, as it is highly flammable and may cause organ toxicity .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8O2 B191867 6-Methylcoumarin CAS No. 92-48-8

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

6-methylchromen-2-one
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InChI

InChI=1S/C10H8O2/c1-7-2-4-9-8(6-7)3-5-10(11)12-9/h2-6H,1H3
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InChI Key

FXFYOPQLGGEACP-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C=C2
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Molecular Formula

C10H8O2
Record name 6-METHYLCOUMARIN
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DSSTOX Substance ID

DTXSID9025588
Record name 6-Methyl coumarin
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Molecular Weight

160.17 g/mol
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Physical Description

6-methylcoumarin appears as white crystals with a flavor of vanilla. Insoluble in water. (NTP, 1992), White solid; [HSDB], Solid, White crystal solid; coconut-like aroma
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Boiling Point

577 °F at 725 mmHg (NTP, 1992), 304 °C
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Flash Point

266 °F (NTP, 1992)
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Solubility

Insoluble (NTP, 1992), Very slightly sol in hot water; insol in petroleum ether; sol in oils., soluble in alcohol /both alpha and beta forms/, Very soluble in ethanol, ether, benzene; slightly soluble in chloroform, Insoluble in water; soluble in oils, soluble (in ethanol)
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Color/Form

White, crystalline solid, White needles from benzene

CAS No.

92-48-8
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Melting Point

167 to 169 °F (NTP, 1992), 76.5 °C, Exists as alpha and beta forms, melting point(alpha): 90 °C, melting point (beta): 82 °C; both forms are soluble in alcohol; combustible
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Foundational & Exploratory

The Synthesis of 6-Methylcoumarin: A Technical Guide to Core Mechanisms and Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the primary synthetic routes to 6-methylcoumarin, a significant scaffold in medicinal chemistry and a versatile building block in organic synthesis. The document details the core reaction mechanisms, provides structured quantitative data for comparative analysis, outlines detailed experimental protocols for key methodologies, and visualizes the synthetic pathways and experimental workflows.

Core Synthetic Pathways

The synthesis of this compound can be achieved through several established organic reactions. The most prominent and widely employed methods include the Pechmann condensation, Perkin reaction, Knoevenagel condensation, and the Wittig reaction. Each of these pathways offers distinct advantages regarding starting materials, reaction conditions, and overall yield.

Pechmann Condensation

The Pechmann condensation is a widely utilized and direct method for the synthesis of coumarins from a phenol (B47542) and a β-ketoester or a carboxylic acid with a β-carbonyl group under acidic conditions.[1][2] For the synthesis of this compound, the common starting materials are p-cresol (B1678582) and an appropriate β-ketoester, such as ethyl acetoacetate.[3] The reaction is typically catalyzed by strong Brønsted or Lewis acids.

The mechanism involves an initial acid-catalyzed transesterification of the β-ketoester with the phenol. This is followed by an intramolecular electrophilic attack of the activated carbonyl group onto the aromatic ring of the phenol, leading to a cyclized intermediate. The final step is a dehydration to form the stable coumarin (B35378) ring system.[1][4]

Perkin Reaction

The Perkin reaction provides a route to α,β-unsaturated aromatic acids, which can subsequently cyclize to form coumarins.[5] For the synthesis of this compound derivatives, a common starting material is 5-methylsalicylaldehyde, which is condensed with an acid anhydride (B1165640) in the presence of its corresponding carboxylate salt.[6] The reaction proceeds through the formation of an ortho-hydroxycinnamic acid intermediate, which then undergoes lactonization to yield the coumarin.[5][7]

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a weak base.[8] To synthesize this compound, a substituted salicylaldehyde, such as 5-methyl-2-hydroxybenzaldehyde (p-homosalicyclic aldehyde), is condensed with an active methylene compound like malonic acid.[9][10] The condensation is followed by an intramolecular cyclization and dehydration to form the coumarin ring.

Wittig Reaction

The Wittig reaction is a versatile method for the formation of carbon-carbon double bonds and can be adapted for the synthesis of coumarins.[11][12] This pathway can be achieved through an intramolecular Wittig reaction of a suitably substituted phenolic compound. For instance, a 2-hydroxybenzaldehyde derivative can be reacted with chloroacetyl chloride, followed by the addition of triphenylphosphine (B44618) and a base to induce the intramolecular cyclization.[13][14]

Quantitative Data on Synthesis Methods

The selection of a synthetic route is often guided by factors such as reaction yield, reaction time, and the required conditions. The following table summarizes available quantitative data for the synthesis of this compound and its derivatives via the discussed pathways.

Synthesis MethodReactantsCatalyst/ReagentSolventTemperature (°C)Reaction TimeYield (%)Reference(s)
Pechmann Condensationp-Cresol, 2-Hydroxysuccinic acidSulfuric Acid---32[15]
Pechmann Condensationp-Cresol, Maleic/Fumaric acidSulfuric Acid (72%)-Heating-80[16]
Pechmann Condensationp-Cresol, Ethyl formylacetatePhosphotungstic acid-40-1501-10 h-[15]
Pechmann CondensationPhenols, Ethyl acetoacetateIndium(III) chloride (3 mol%)Ball Mill (solvent-free)Room TemperatureShortHigh[5]
Perkin Reaction5-Methylsalicylaldehyde, Phenylacetic acids----Good[6]
Knoevenagel Condensationp-Homosalicyclic aldehyde, Malonic acidAniline-Heating--[9][10]
Intramolecular Wittig Reaction2-Hydroxy-4-methylbenzaldehyde, Chloroacetyl chlorideTriphenylphosphine, Pyridine (B92270)Dichloromethane--~30 (for 7-methylcoumarin)[13][14]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the synthesis of this compound and its analogs.

Pechmann Condensation of p-Cresol with Ethyl Acetoacetate

Objective: To synthesize this compound via the Pechmann condensation.

Materials:

  • p-Cresol

  • Ethyl acetoacetate

  • Concentrated sulfuric acid (or other suitable acid catalyst like phosphotungstic acid)

  • Crushed ice

  • Ethanol (B145695) (for recrystallization)

Procedure:

  • In a round-bottom flask, combine one equivalent of p-cresol and one to two equivalents of ethyl acetoacetate.

  • Cool the mixture in an ice bath.

  • Slowly add a catalytic amount of concentrated sulfuric acid with constant stirring, ensuring the temperature remains low.

  • After the addition of the acid, allow the reaction mixture to slowly warm to room temperature and then heat to the desired temperature (e.g., 60-80 °C) for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture onto crushed ice with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent such as ethanol to yield this compound.

Perkin Reaction of 5-Methylsalicylaldehyde

Objective: To synthesize a this compound derivative.

Materials:

Procedure:

  • In a round-bottom flask, combine 5-methylsalicylaldehyde, a slight excess of acetic anhydride, and a catalytic amount of anhydrous sodium acetate.

  • Heat the mixture under reflux for several hours (typically 4-6 hours).

  • After cooling, pour the reaction mixture into water to hydrolyze the excess acetic anhydride.

  • The product may precipitate upon cooling and stirring. Collect the solid by filtration.

  • Alternatively, extract the product with a suitable organic solvent.

  • Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a water wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization.

Knoevenagel Condensation of 5-Methyl-2-hydroxybenzaldehyde with Malonic Acid

Objective: To synthesize this compound-3-carboxylic acid, which can be decarboxylated to this compound.

Materials:

  • 5-Methyl-2-hydroxybenzaldehyde

  • Malonic acid

  • Pyridine (as solvent and catalyst)

  • Piperidine (B6355638) (as catalyst)

  • Hydrochloric acid (for acidification)

Procedure:

  • Dissolve 5-methyl-2-hydroxybenzaldehyde and a slight excess of malonic acid in pyridine in a round-bottom flask.

  • Add a catalytic amount of piperidine to the mixture.

  • Heat the reaction mixture at reflux for several hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and pour it into a beaker containing ice and concentrated hydrochloric acid to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude this compound-3-carboxylic acid from a suitable solvent.

  • The resulting carboxylic acid can be decarboxylated by heating to yield this compound.[9]

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the core reaction mechanisms and a general experimental workflow.

Pechmann_Condensation pCresol p-Cresol Transesterification Transesterification pCresol->Transesterification EAA Ethyl Acetoacetate EAA->Transesterification AcidCat H+ (Acid Catalyst) AcidCat->Transesterification catalyzes Cyclization Intramolecular Hydroxyalkylation AcidCat->Cyclization catalyzes Intermediate1 Phenolic Ester Intermediate Transesterification->Intermediate1 Intermediate1->Cyclization Intermediate2 Cyclized Intermediate Cyclization->Intermediate2 Dehydration Dehydration Intermediate2->Dehydration Product This compound Dehydration->Product

Caption: Pechmann Condensation Pathway for this compound Synthesis.

Perkin_Reaction Salicylaldehyde 5-Methyl- salicylaldehyde AldolCondensation Aldol-type Condensation Salicylaldehyde->AldolCondensation Anhydride Acetic Anhydride Anhydride->AldolCondensation Base Acetate Base Base->AldolCondensation catalyzes Intermediate Ortho-Hydroxycinnamic Acid Intermediate AldolCondensation->Intermediate Lactonization Intramolecular Lactonization Intermediate->Lactonization Product This compound Lactonization->Product

Caption: Perkin Reaction Pathway for this compound Synthesis.

Knoevenagel_Condensation Salicylaldehyde 5-Methyl-2-hydroxy- benzaldehyde Condensation Knoevenagel Condensation Salicylaldehyde->Condensation MalonicAcid Malonic Acid MalonicAcid->Condensation Base Weak Base (e.g., Piperidine) Base->Condensation catalyzes Intermediate Unsaturated Acid Intermediate Condensation->Intermediate CyclizationDehydration Intramolecular Cyclization & Dehydration Intermediate->CyclizationDehydration Product This compound CyclizationDehydration->Product

Caption: Knoevenagel Condensation Pathway for this compound Synthesis.

Experimental_Workflow Start Start Reactants Combine Reactants and Catalyst Start->Reactants Reaction Perform Reaction (Heating/Stirring) Reactants->Reaction Monitoring Monitor Progress (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Reaction Work-up (e.g., Quenching with Ice-water) Monitoring->Workup Complete Isolation Isolate Crude Product (Filtration/Extraction) Workup->Isolation Purification Purify Product (Recrystallization/Chromatography) Isolation->Purification Characterization Characterize Final Product (NMR, IR, MP) Purification->Characterization End End Characterization->End

Caption: General Experimental Workflow for this compound Synthesis.

References

physicochemical properties of 6-methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 6-Methylcoumarin

Introduction

This compound (CAS No. 92-48-8), a derivative of coumarin (B35378), is a synthetic organic compound widely utilized for its aromatic properties in the fragrance, flavor, and cosmetic industries.[1][2][3][4] Structurally, it is a member of the coumarin class where the hydrogen at position 6 is substituted by a methyl group.[4][5] Beyond its sensory applications, this compound serves as a valuable intermediate in organic synthesis for producing more complex molecules and is gaining attention for its biological activities, including potential anti-inflammatory and melanogenesis-promoting effects.[1][6][7][8] This document provides a comprehensive overview of its core physicochemical properties, experimental protocols for its synthesis and analysis, and its role in key biological signaling pathways.

Physicochemical Data

The fundamental are summarized in the table below. These characteristics are critical for its application in various formulations and for predicting its behavior in biological and chemical systems.

PropertyValueReferences
IUPAC Name 6-methylchromen-2-one[5]
Synonyms 6-Methyl-2H-1-benzopyran-2-one, Toncarine[5]
CAS Number 92-48-8[1][3]
Molecular Formula C₁₀H₈O₂[3][5]
Molecular Weight 160.17 g/mol [3][5][9][10]
Appearance White to pale yellow crystalline solid/powder.[1][2][3][5]
Odor Sweet, vanilla-like, herbaceous, with coconut notes.[2][3][4][5][11]
Melting Point 73-82 °C (Range from various sources). Exists in alpha (90°C) and beta (82°C) forms.[2][5][9][11][12][13][14][15][16][17]
Boiling Point 285-304 °C (Range from various sources).[2][3][9][11][12][14][15]
Solubility Insoluble or very slightly soluble in water. Soluble in organic solvents such as ethanol, ether, benzene (B151609), and oils.[1][2][3][5][9][11][16][18]
logP (o/w) 1.933 (Estimated)[11]
Vapor Pressure 0.001 mmHg @ 25 °C (Estimated)[11]
Flash Point ~120 °C[3]
Density ~1.2 g/cm³ @ 25 °C[3]

Experimental Protocols

Synthesis of this compound via Pechmann Condensation

A prevalent method for synthesizing this compound is the Pechmann condensation, which involves the reaction of a phenol (B47542) with a β-keto ester under acidic conditions. A common variation utilizes p-cresol (B1678582) and fumaric acid.[1][4][15]

Methodology:

  • Reaction Setup: 72% sulfuric acid is preheated to approximately 80°C in a reaction vessel equipped with a stirrer and a condenser.[4][15]

  • Addition of Reactants: An equimolecular mixture of p-cresol and fumaric acid is slowly added to the heated sulfuric acid.[4][15][19]

  • Reaction Conditions: The reaction mixture is heated to and maintained at a temperature of 160-170°C for 3 to 4 hours, or until the evolution of carbon monoxide ceases.[4][15][19]

  • Precipitation: After cooling, the reaction mixture is poured into crushed ice, causing the crude this compound to precipitate out of the solution.[4][15]

  • Purification: The precipitate is collected by filtration. The filtrate can be extracted with a solvent like benzene to recover any dissolved product. The crude product is then purified, typically by vacuum distillation, to yield pure this compound.[4][15]

Characterization by Gas Chromatography-Mass Spectrometry (GC/MS)

GC/MS is a precise method for the identification and quantification of this compound, particularly in complex mixtures such as flavorings or additives.[20]

Methodology:

  • Sample Preparation: A known weight of the sample (e.g., 1.00 g) is dissolved in a suitable solvent like dichloromethane. An internal standard, such as naphthalene, is added at a known concentration to facilitate accurate quantification.[20] Anhydrous sodium sulfate (B86663) may be added to remove any residual water.[20]

  • Extraction: The mixture is agitated (e.g., shaken for 30 minutes) and then allowed to settle. The supernatant is collected for analysis.[20]

  • GC/MS Analysis: The prepared sample is injected into the GC/MS system.

    • Gas Chromatography (GC): The sample is vaporized and separated into its components based on their boiling points and interactions with the stationary phase of the GC column (e.g., an ACQUITY UPLC BEH Phenyl column).[21]

    • Mass Spectrometry (MS): As components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that confirms the identity of this compound.

  • Quantification: The concentration of this compound is determined by comparing the peak area of the analyte to that of the internal standard. A calibration curve prepared with standard solutions of known concentrations is used for accurate measurement.[20] The detection limit for this method can be as low as 0.01 µg/g.[20]

Structural Elucidation via Spectroscopic Methods

The structure of this compound is unequivocally confirmed using various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and environment of protons in the molecule, showing characteristic signals for the aromatic, vinylic, and methyl protons.[22]

    • ¹³C NMR: Identifies the different carbon environments within the molecule, including the carbonyl carbon of the lactone ring and the carbons of the benzene and pyrone rings.[23][24]

  • Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present. Key vibrational bands for this compound include a strong absorption corresponding to the C=O (carbonyl) stretching of the lactone ring and bands associated with C=C stretching in the aromatic and pyrone rings.[25]

  • UV-Visible Spectroscopy: This technique is used to study the electronic transitions within the molecule. This compound exhibits characteristic absorption maxima in the ultraviolet region, a property that also contributes to its fluorescence.[26]

Biological Activity and Signaling Pathways

Recent research has highlighted the role of this compound in modulating key cellular signaling pathways, suggesting its potential as a therapeutic agent.

Anti-Inflammatory Effects

This compound has demonstrated anti-inflammatory properties in lipopolysaccharide (LPS)-stimulated macrophage cells.[7] It effectively reduces the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7] The mechanism involves the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[7]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS Receptor TLR4 Receptor MAPK_Pathway MAPK (p38, ERK, JNK) Receptor->MAPK_Pathway Activates IKK IKK Receptor->IKK Activates AP1 AP-1 MAPK_Pathway->AP1 Activates IkB IκBα IKK->IkB Phosphorylates NFkB_p65 NF-κB (p65/p50) IkB->NFkB_p65 Releases NFkB_p65_nuc NF-κB (p65/p50) NFkB_p65->NFkB_p65_nuc Translocates 6MC This compound 6MC->MAPK_Pathway Inhibits Phosphorylation 6MC->IkB Inhibits Phosphorylation Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB_p65_nuc->Gene_Expression Induces AP1->Gene_Expression Induces

Figure 1. Anti-inflammatory mechanism of this compound.

Melanogenesis Promotion

This compound has been shown to stimulate melanin (B1238610) synthesis in B16F10 melanoma cells.[8] It upregulates the expression of key melanogenic enzymes such as tyrosinase, TRP-1, and TRP-2, as well as the microphthalmia-associated transcription factor (MITF).[8] This effect is mediated through the complex interplay of several signaling pathways, including the activation of PKA, p38, and JNK, and the inhibition of ERK and Akt phosphorylation. Furthermore, it modulates the GSK3β/β-catenin pathway.[8]

G cluster_pathways Signaling Cascades 6MC This compound MAPK p38/JNK 6MC->MAPK Activates ERK ERK 6MC->ERK Inhibits PI3K_AKT PI3K/Akt 6MC->PI3K_AKT Inhibits GSK3b GSK3β 6MC->GSK3b Activates (via Akt inhibition) PKA PKA CREB CREB PKA->CREB Activates MITF MITF (Transcription Factor) MAPK->MITF Upregulates ERK->MITF Inhibits PI3K_AKT->CREB Inhibits GSK3b->MITF Upregulates CREB->MITF Upregulates Melanogenesis Tyrosinase, TRP-1, TRP-2 Expression MITF->Melanogenesis Melanin Melanin Synthesis Melanogenesis->Melanin

Figure 2. Melanogenesis promotion by this compound.

General Experimental Workflow

The process from synthesis to biological testing of this compound follows a structured workflow, ensuring the purity and identity of the compound before its application in further studies.

G A Synthesis (e.g., Pechmann Condensation) B Crude Product Isolation & Precipitation A->B C Purification (Vacuum Distillation / Recrystallization) B->C D Structural Analysis (NMR, IR, MS) C->D E Purity Assessment (GC, HPLC, Melting Point) D->E F Pure this compound (>99%) E->F G Biological Assays (e.g., Cell Culture Studies) F->G H Data Analysis G->H

Figure 3. General workflow for synthesis and analysis.

References

Spectral Data Analysis of 6-Methylcoumarin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for 6-methylcoumarin (CAS No. 92-48-8), a key scaffold in medicinal chemistry and a prevalent component in fragrance formulations. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its structural characterization.

Core Spectroscopic Data

The empirical formula for this compound is C₁₀H₈O₂, with a molecular weight of 160.17 g/mol .[1] The spectral data presented below has been compiled from various spectroscopic databases and literature sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are summarized below.

Table 1: ¹H NMR Spectral Data for this compound (Solvent: CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.63d9.61HH-4
7.35d8.21HH-5
7.23s-1HH-8
7.18d8.21HH-7
6.42d9.61HH-3
2.40s-3H-CH₃

Table 2: ¹³C NMR Spectral Data for this compound (Solvent: CDCl₃) [2][3][4][5]

Chemical Shift (δ) ppmAssignment
161.2C-2 (C=O)
152.8C-9
143.8C-4
135.5C-6
132.8C-5
126.9C-7
118.6C-10
116.8C-8
116.5C-3
21.0-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for this compound are presented in Table 3.

Table 3: Infrared (IR) Spectroscopy Data for this compound (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
~3050Weak-MediumC-H stretch (aromatic & vinylic)
~1720StrongC=O stretch (α,β-unsaturated lactone)[6]
~1610Medium-StrongC=C stretch (aromatic and pyrone ring)[6]
~1450, 1380MediumC-H bend (-CH₃)
~1200-1000StrongC-O stretch (ester)
~820StrongC-H out-of-plane bend (aromatic)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The key mass spectral data for this compound are summarized in Table 4.

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
160100[M]⁺ (Molecular Ion)
132~80[M-CO]⁺
131~75[M-CO-H]⁺
103~30[M-CO-CHO]⁺
77~25[C₆H₅]⁺

Experimental Protocols

The following protocols provide a general framework for the acquisition of spectral data for this compound. Instrument parameters may require optimization.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

  • Spectrometer: 300 MHz or higher field NMR spectrometer.

  • Pulse Sequence: Standard single-pulse sequence.

  • Number of Scans: 8-16 scans.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-10 ppm.

¹³C NMR Acquisition:

  • Spectrometer: 75 MHz or higher field NMR spectrometer.

  • Pulse Sequence: Proton-decoupled pulse sequence.

  • Number of Scans: 1024 or more scans, depending on sample concentration.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-200 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of this compound with 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place a portion of the powder into a pellet-forming die.

  • Apply pressure using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:

  • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans.

  • Background: A spectrum of the empty sample compartment or a pure KBr pellet should be recorded as a background and subtracted from the sample spectrum.

Mass Spectrometry

Sample Introduction and Ionization:

  • Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

  • Ionize the sample using Electron Ionization (EI) at 70 eV.

Data Acquisition:

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.

  • Mass Range: m/z 40-400.

  • Scan Speed: Appropriate for the resolution and sensitivity required.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_data_analysis Data Analysis & Interpretation cluster_reporting Reporting Sample This compound Sample NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Multiplicities Coupling Constants NMR->NMR_Data IR_Data Absorption Bands Functional Groups IR->IR_Data MS_Data Molecular Ion Fragmentation Pattern MS->MS_Data Report Comprehensive Technical Guide NMR_Data->Report IR_Data->Report MS_Data->Report

Caption: Workflow for the spectral analysis of this compound.

References

A-Technical-Guide-to-the-Biological-Activity-of-Novel-6-Methylcoumarin-Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract:

Coumarins, a significant class of benzopyrone-containing heterocyclic compounds, are prevalent in nature and form the scaffold of numerous molecules with diverse pharmacological properties. The 6-methylcoumarin core, in particular, has emerged as a versatile template for the development of novel therapeutic agents. Strategic substitutions on this scaffold have led to the discovery of potent anticancer, antimicrobial, and enzyme inhibitory agents. This guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of recently developed this compound derivatives. It includes structured data on their efficacy, detailed experimental protocols for their evaluation, and visual representations of key biological pathways and experimental workflows to support further research and development in this promising area of medicinal chemistry.

Introduction to this compound Derivatives

The coumarin (B35378) nucleus is a privileged scaffold in medicinal chemistry, known for a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticoagulant effects.[1][2] The this compound framework (CAS 92-48-8) serves as a crucial building block for synthesizing new derivatives with potentially enhanced or novel therapeutic properties.[3][4] The methyl group at the C6 position influences the molecule's electronic and lipophilic properties, providing a foundation for further structural modifications to optimize biological activity and selectivity.[5] This document focuses on novel derivatives of this scaffold and their evaluated biological potential.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of human cancer cell lines.[6][7] The mechanisms often involve the induction of apoptosis, cell cycle arrest, and inhibition of key oncogenic signaling pathways.[8]

Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of several novel this compound derivatives against various cancer cell lines.

Compound IDDerivative ClassCancer Cell LineIC50 / GI50 (µM)Reference
Compound 47 6-PyrazolinylcoumarinLeukemia (CCRF-CEM)1.88[7]
Compound 47 6-PyrazolinylcoumarinLeukemia (MOLT-4)1.92[7]
Compound 11 7,8-Dihydroxy-4-methylcoumarin (with C3 n-decyl)Breast (MCF-7)25.1[9]
Compound 11 7,8-Dihydroxy-4-methylcoumarin (with C3 n-decyl)Colon (LS180)25.2[9]
Compound 27 6-Bromo-4-bromomethyl-7-hydroxycoumarinVarious32.7 - 45.8[9]
Azo-Coumarin 6-hydroxy-4-methyl-5,7-(bis-p-chlorophenylazo)coumarinBreast (MCF-7)2.81% proliferation at 30 µg/mL[10]
Signaling Pathways in Anticancer Activity

Many coumarin derivatives exert their anticancer effects by modulating critical signaling pathways that control cell survival and proliferation. The diagram below illustrates a generalized pathway for the induction of apoptosis, a common mechanism for these compounds.

apoptosis_pathway Coumarin This compound Derivative ROS ↑ Reactive Oxygen Species (ROS) Coumarin->ROS induces Mitochondria Mitochondrial Stress Coumarin->Mitochondria ROS->Mitochondria Bax Bax activation Mitochondria->Bax Bcl2 Bcl-2 inhibition Mitochondria->Bcl2 CytochromeC Cytochrome c Release Bax->CytochromeC Bcl2->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Generalized intrinsic apoptosis pathway modulated by coumarin derivatives.

Antimicrobial and Antibiofilm Activity

Novel this compound derivatives have shown promising activity against a range of bacterial and fungal pathogens.[1] Some compounds are particularly effective against Gram-positive bacteria, while others exhibit broad-spectrum activity.[2][11] A notable area of research is the ability of these compounds to inhibit biofilm formation, a key virulence factor in many chronic infections.[12]

Data on Antimicrobial Activity
Compound IDDerivative ClassTarget OrganismMIC (µg/mL)Reference
AMC1/AMC2 6-Amino-7-hydroxy-4-methylcoumarin hydrazoneStaphylococcus aureus50[13]
AMC1/AMC2 6-Amino-7-hydroxy-4-methylcoumarin hydrazonePseudomonas aeruginosa50[13]
6-MC This compoundPseudomonas aeruginosa PAO1 (Biofilm Inhibition)125[12]
Compound 18, 19, 20 Silver salts of bis-imidazolium of this compoundE. coli8[11]
Compound 15, 18 Silver salts of bis-imidazolium of this compoundP. aeruginosa8[11]
Mechanism of Action: Quorum Sensing Inhibition

One of the key mechanisms for antibiofilm activity is the disruption of quorum sensing (QS), the cell-to-cell communication system used by bacteria to coordinate group behaviors, including virulence and biofilm formation. This compound has been shown to attenuate QS in Pseudomonas aeruginosa.[12]

quorum_sensing_inhibition cluster_bacteria Bacterial Cell Signal QS Signal (e.g., Acyl-homoserine lactone) Receptor Signal Receptor (e.g., LasR, RhlR) Signal->Receptor binds Virulence Virulence Gene Expression Receptor->Virulence activates Biofilm Biofilm Formation Virulence->Biofilm Coumarin This compound Derivative Coumarin->Receptor inhibits binding

Inhibition of Quorum Sensing by this compound Derivatives.

Enzyme Inhibition

This compound derivatives have been designed and synthesized as potent inhibitors of various enzymes implicated in disease, most notably Monoamine Oxidase B (MAO-B) and Carbonic Anhydrases (CAs).

Data on Enzyme Inhibition
Compound IDTarget EnzymeIC50 / KiReference
Compound 5n Monoamine Oxidase B (MAO-B)IC50 = 0.0601 µM[14][15]
Compound 4 Monoamine Oxidase B (MAO-B)IC50 = 0.80 nM[14]
MPC 5l Carbonic Anhydrase XII (CA XII)Ki = 0.92 µM[16]
This compound Cytochrome P450 2A6 (CYP2A6)Km = 0.64-0.91 µM[17][18]

Experimental Protocols

This section provides generalized methodologies for the synthesis and biological evaluation of this compound derivatives, based on common practices cited in the literature.[7][14][16][19]

General Synthesis via Pechmann Condensation

The Pechmann condensation is a widely used method for synthesizing the coumarin core.

  • Reactants: Equimolar amounts of a substituted phenol (B47542) (e.g., 4-methylresorcinol) and a β-ketoester (e.g., ethyl acetoacetate).

  • Catalyst: A strong acid catalyst such as concentrated sulfuric acid, or a solid acid catalyst.

  • Procedure: The phenol and β-ketoester are mixed, and the catalyst is added slowly, often with cooling. The mixture is then stirred, sometimes with gentle heating, for several hours until the reaction is complete (monitored by TLC).

  • Workup: The reaction mixture is poured into ice-cold water, causing the crude coumarin product to precipitate.

  • Purification: The precipitate is filtered, washed thoroughly with water to remove the acid, and then purified by recrystallization from a suitable solvent like ethanol.

General Workflow for Biological Evaluation

The following diagram outlines a typical workflow for the synthesis and biological screening of novel this compound derivatives.

experimental_workflow start Design & Synthesis of Derivatives purification Purification & Structural Characterization (NMR, MS) start->purification screening Primary Biological Screening (e.g., Cytotoxicity, Antimicrobial Zone) purification->screening quant Quantitative Assays (IC50, MIC Determination) screening->quant mechanistic Mechanism of Action Studies (e.g., Apoptosis Assay, Enzyme Kinetics) quant->mechanistic sar Structure-Activity Relationship (SAR) Analysis quant->sar mechanistic->sar lead Lead Compound Identification sar->lead

Typical workflow for synthesis and screening of 6-methylcoumarins.
In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Human cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The synthesized this compound derivatives are dissolved (typically in DMSO) and diluted in cell culture medium to various concentrations. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Live cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan (B1609692).

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

  • Data Acquisition: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting viability against compound concentration.

Conclusion

The this compound scaffold remains a highly valuable and versatile platform in medicinal chemistry. Research continues to yield novel derivatives with potent and selective biological activities, particularly in the areas of oncology, infectious diseases, and neurodegenerative disorders. The data and protocols summarized in this guide highlight the significant therapeutic potential of these compounds. Future work focusing on optimizing structure-activity relationships, elucidating detailed mechanisms of action, and conducting in vivo evaluations will be crucial for translating these promising laboratory findings into clinically effective therapeutic agents.

References

An In-depth Technical Guide to the Photophysical and Fluorescence Properties of 6-Methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylcoumarin, a derivative of coumarin (B35378), is a versatile heterocyclic compound widely utilized for its characteristic sweet aroma in the fragrance industry. Beyond its olfactory properties, this compound exhibits intriguing photophysical and fluorescence characteristics that make it a valuable scaffold in the design of fluorescent probes and labels for biological imaging and drug development.[1][2][3] This technical guide provides a comprehensive overview of the core photophysical properties of this compound, detailed experimental protocols for their characterization, and an exploration of the underlying molecular mechanisms.

Core Photophysical Properties

The fluorescence of this compound, like other coumarin derivatives, is governed by the electronic transitions within its benzopyrone structure. Upon absorption of ultraviolet (UV) light, the molecule is promoted to an excited singlet state.[2] Subsequent relaxation to the ground state can occur through various pathways, including the emission of a photon, a process known as fluorescence. The efficiency and characteristics of this fluorescence are dictated by several key photophysical parameters.

The following tables summarize the currently available and analogous photophysical data for this compound and related compounds.

Table 1: Photophysical Properties of this compound and Analogs

CompoundSolventAbsorption Max (λ_max_abs) (nm)Emission Max (λ_max_em) (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Fluorescence Quantum Yield (Φ_F)Fluorescence Lifetime (τ_F) (ns)
This compoundWaterNot specifiedNot specifiedNot specifiedNot specified< 0.1[5]
Coumarin 6 (analog)Ethanol (B145695)457 - 460[4][6]501 - 505[4][7]54,000[4]0.78[1][4]Not specified
Coumarin 6 (analog)AcetonitrileNot specifiedNot specified55,000 - 70,000[4]0.63[4]Not specified

Note: Data for Coumarin 6 is provided as a reference due to the limited availability of data for this compound.

Experimental Protocols

Accurate characterization of the photophysical properties of this compound requires precise and standardized experimental procedures. The following sections detail the methodologies for key spectroscopic measurements.

UV-Vis Absorption Spectroscopy

This technique is used to determine the wavelength(s) at which a molecule absorbs light and to quantify its molar absorptivity.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in the desired spectroscopic-grade solvent (e.g., ethanol, methanol, cyclohexane). From the stock solution, prepare a series of dilutions to obtain concentrations that result in an absorbance reading between 0.1 and 1.0, which is the optimal range for accurate measurements.

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamp to warm up and stabilize for at least 20 minutes.[8]

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used for the sample dilutions. Place the cuvette in the spectrophotometer and record a baseline spectrum. This will subtract any absorbance from the solvent and the cuvette itself.[9][10]

  • Sample Measurement: Empty the cuvette, rinse it with a small amount of the sample solution, and then fill it with the sample. Place the cuvette back into the spectrophotometer and record the absorption spectrum over a desired wavelength range (e.g., 200-800 nm).[9]

  • Data Analysis: The wavelength of maximum absorbance (λ_max_abs) is identified from the peak of the spectrum. The molar absorptivity (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λ_max_abs, c is the molar concentration of the sample, and l is the path length of the cuvette (typically 1 cm).

Steady-State Fluorescence Spectroscopy

This method measures the fluorescence emission spectrum of a molecule after excitation at a specific wavelength.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in the desired solvent. The concentration should be low enough to avoid inner filter effects, typically resulting in an absorbance of less than 0.1 at the excitation wavelength.

  • Instrument Setup: Turn on the spectrofluorometer and allow the excitation source (e.g., a Xenon lamp) to stabilize.

  • Excitation and Emission Wavelength Selection: Set the excitation wavelength to the λ_max_abs determined from the UV-Vis absorption spectrum. Set the emission monochromator to scan a wavelength range that is expected to cover the fluorescence emission of the sample.

  • Blank Subtraction: Record an emission spectrum of the pure solvent to account for any background fluorescence or Raman scattering from the solvent.

  • Sample Measurement: Record the fluorescence emission spectrum of the this compound solution.

  • Data Correction and Analysis: Subtract the blank spectrum from the sample spectrum. The wavelength at which the fluorescence intensity is highest is the emission maximum (λ_max_em).

Fluorescence Quantum Yield Determination (Relative Method)

The fluorescence quantum yield (Φ_F) is the ratio of photons emitted to photons absorbed. The relative method involves comparing the fluorescence of the sample to a standard with a known quantum yield.

Methodology:

  • Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to this compound.

  • Solution Preparation: Prepare a series of dilutions for both the this compound sample and the standard in the same solvent. The absorbances of these solutions at the excitation wavelength should be kept below 0.1.

  • Absorbance and Fluorescence Measurements: Measure the absorbance of each solution at the chosen excitation wavelength. Then, measure the integrated fluorescence intensity (the area under the emission curve) for each solution.

  • Data Analysis: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of these plots is proportional to the quantum yield. The quantum yield of the sample (Φ_F,sample) can be calculated using the following equation:

    Φ_F,sample = Φ_F,standard * (Slope_sample / Slope_standard) * (n_sample² / n_standard²)

    where n is the refractive index of the solvent.

Time-Resolved Fluorescence Spectroscopy (Time-Correlated Single Photon Counting - TCSPC)

TCSPC is a highly sensitive technique used to measure the fluorescence lifetime (τ_F) of a molecule, which is the average time it spends in the excited state before returning to the ground state.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound as described for steady-state fluorescence measurements.

  • Instrument Setup: The TCSPC setup consists of a pulsed light source (e.g., a picosecond diode laser), a sample holder, a monochromator or filter to select the emission wavelength, a single-photon sensitive detector, and timing electronics.[11][12]

  • Instrument Response Function (IRF) Measurement: Measure the instrument's response by using a scattering solution (e.g., a dilute suspension of ludox or non-dairy creamer) in place of the sample. This records the temporal profile of the excitation pulse.[11]

  • Fluorescence Decay Measurement: Excite the this compound sample with the pulsed laser and collect the emitted photons. The TCSPC electronics measure the time difference between the laser pulse and the arrival of each photon at the detector. Over many cycles, a histogram of photon arrival times is built up, representing the fluorescence decay curve.[6]

  • Data Analysis: The fluorescence decay data is analyzed by fitting it to an exponential decay model, after deconvolution of the IRF. The time constant of the exponential decay corresponds to the fluorescence lifetime (τ_F).

Signaling Pathways and Experimental Workflows

The photophysical processes of this compound can be visualized through a Jablonski diagram, which illustrates the electronic states of a molecule and the transitions between them. The experimental workflows for characterizing these properties can also be represented diagrammatically.

Jablonski_Diagram cluster_0 Singlet States cluster_1 Triplet State S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) S0->S1 Absorption S1->S0 Fluorescence S1->S0 Internal Conversion (IC) (Non-radiative) T1 T₁ (First Excited Triplet State) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence T1->S0 Intersystem Crossing (ISC) (Non-radiative)

Jablonski diagram for this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_uvvis UV-Vis Spectroscopy cluster_ss Steady-State Fluorescence cluster_qy Quantum Yield Measurement cluster_tr Time-Resolved Fluorescence (TCSPC) cluster_analysis Data Analysis prep Prepare Stock Solution (Known Concentration) dilute Prepare Dilutions (Abs < 0.1 for Fluorescence) prep->dilute uvvis_blank Measure Blank (Solvent) dilute->uvvis_blank Use same solvent ss_blank Measure Blank (Solvent) dilute->ss_blank Use same solvent qy_standard Measure Standard Fluorescence dilute->qy_standard Use same solvent tr_irf Measure Instrument Response Function (IRF) dilute->tr_irf Use same solvent uvvis_sample Measure Sample Absorbance uvvis_blank->uvvis_sample analysis_abs Determine λ_max_abs & ε uvvis_sample->analysis_abs ss_sample Measure Emission Spectrum ss_blank->ss_sample ss_sample->qy_standard analysis_em Determine λ_max_em ss_sample->analysis_em qy_plot Plot Intensity vs. Absorbance qy_standard->qy_plot analysis_qy Calculate Φ_F qy_plot->analysis_qy tr_decay Measure Fluorescence Decay tr_irf->tr_decay analysis_lt Determine τ_F tr_decay->analysis_lt

Experimental workflow for photophysical characterization.

Conclusion

This compound presents a valuable molecular framework for the development of fluorescent tools in various scientific disciplines. While a complete photophysical dataset in common solvents remains to be fully elucidated in the literature, the available information and the established experimental protocols outlined in this guide provide a solid foundation for researchers to characterize its properties and harness its potential. Further investigation into the solvent-dependent photophysical behavior of this compound will undoubtedly expand its application in the design of novel fluorescent probes and materials.

References

6-Methylcoumarin: A Comprehensive Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methylcoumarin, a derivative of coumarin (B35378), is a compound of interest in various scientific and industrial fields. While it is predominantly recognized as a synthetic compound, this guide delves into its limited but documented occurrence in nature. This document provides a detailed overview of the known natural sources of this compound, focusing on the plant species in which it has been identified. Furthermore, it outlines comprehensive experimental protocols for its extraction, isolation, and quantification, drawing from both specific instances of its natural discovery and general, well-established methodologies for coumarin isolation from plant matrices. Quantitative data is presented in tabular format for clarity, and key experimental workflows are visualized using diagrams to facilitate understanding and replication.

Natural Occurrence of this compound: A Rarity in Nature

This compound is primarily sourced from synthetic pathways for its use in the fragrance and flavor industries.[1] Several sources explicitly state that this compound is a synthetic organic compound.[2][3] However, there is evidence to suggest its presence, albeit in trace amounts, in the plant kingdom.

While some literature suggests the possibility of this compound in the Rutaceae and Asteraceae families, a definitive natural source has been identified in the leaves of Curcuma zedoaria, commonly known as white turmeric. A quantitative analysis of Curcuma zedoaria leaves revealed the presence of this compound at a concentration of 0.088 mg/kg of the dry weight of the plant material.[4] This finding, while confirming its natural origin, also highlights its very low abundance in this particular source.

Quantitative Data on Natural this compound

The available quantitative data on the natural occurrence of this compound is limited to the study on Curcuma zedoaria.

Table 1: Quantified Concentration of this compound in a Natural Source

Plant SpeciesPlant PartConcentration (mg/kg Dry Weight)Reference
Curcuma zedoariaLeaves0.088[4]

Experimental Protocols for Isolation and Analysis

The isolation and analysis of this compound from natural sources involve a series of steps including extraction, purification, and analytical determination. Below are detailed protocols, starting with the specific method used for Curcuma zedoaria and followed by general methodologies applicable to coumarin isolation.

Protocol for Extraction and Quantification of this compound from Curcuma zedoaria Leaves

This protocol is based on the methodology described for the quantitative analysis of phytochemicals in Curcuma zedoaria leaves.[4]

3.1.1. Plant Material Preparation and Extraction

  • Drying and Pulverization: The fresh leaves of Curcuma zedoaria are thoroughly washed and dried in a hot air oven to remove all moisture. The dried leaves are then ground into a fine powder to increase the surface area for efficient solvent extraction.

  • Solvent Extraction: A successive solvent extraction method is employed.

    • 25 g of the powdered leaf material is mixed with 125 mL of hexane (B92381) in an amber glass vial.

    • The mixture is stirred at 500 rpm for 24 hours at 30°C.

    • The residue is subjected to three additional extractions under the same conditions for 30 minutes each to maximize the yield.

    • Following the hexane extraction, the same procedure is repeated with methanol (B129727) to extract more polar compounds.

Diagram 1: Extraction Workflow for Curcuma zedoaria Leaves

Extraction_Workflow start Powdered Curcuma zedoaria Leaves (25 g) hexane_extraction Hexane Extraction (125 mL, 30°C, 500 rpm, 24h + 3x30min) start->hexane_extraction methanol_extraction Methanol Extraction (Successive) hexane_extraction->methanol_extraction hplc_analysis HPLC Analysis methanol_extraction->hplc_analysis end Quantification of This compound hplc_analysis->end

Caption: Workflow for the extraction of this compound from Curcuma zedoaria leaves.

3.1.2. High-Performance Liquid Chromatography (HPLC) Analysis

  • Instrumentation: A high-performance liquid chromatography system equipped with a C18 reverse-phase column and a suitable detector (e.g., Diode Array Detector - DAD) is used.

  • Mobile Phase: A gradient elution is performed using a mixture of ultrapure water (A) and acetonitrile (B52724) (B). The gradient program is as follows: 5–90% B (0–15 min), 90% B (15–20 min), and 5% B (21–23 min).[4]

  • Flow Rate and Injection Volume: The flow rate is maintained at 1 mL/min, and the injection volume is 20 µL.[4]

  • Detection: The detector wavelength is set to 210 nm for the quantification of this compound.[4]

  • Quantification: A standard of this compound is prepared by dissolving it in methanol.[4] A calibration curve is generated using a series of standard solutions of known concentrations. The concentration of this compound in the plant extract is determined by comparing its peak area with the calibration curve. The retention time for this compound in this specific study was 10.927 minutes.[4]

General Protocols for Coumarin Isolation from Plant Material

The following are general and widely used methods for the extraction and isolation of coumarins from various plant sources.[5][6][7] These methods can be adapted for the isolation of this compound should other natural sources be identified.

3.2.1. Soxhlet Extraction

Soxhlet extraction is a continuous extraction method that is highly efficient for extracting compounds from solid materials.

  • Preparation: The dried and powdered plant material is placed in a thimble.

  • Extraction: The thimble is placed in a Soxhlet extractor, which is then fitted to a flask containing the extraction solvent (e.g., petroleum ether, ethanol, methanol, or acetone) and a condenser. The solvent is heated to reflux. The solvent vapor travels up a distillation arm and floods into the chamber housing the thimble of solid. When the chamber is almost full, it is automatically emptied by a siphon side arm, with the solvent running back down to the distillation flask. This cycle is allowed to repeat for several hours to days (e.g., 2-3 days).[5]

  • Concentration: After extraction, the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude extract containing the coumarins.

Soxhlet_Workflow start Dried, Powdered Plant Material soxhlet Soxhlet Extraction (e.g., Ethanol, 2-3 days) start->soxhlet concentration Solvent Evaporation (Rotary Evaporator) soxhlet->concentration crude_extract Crude Coumarin Extract concentration->crude_extract purification Chromatographic Purification crude_extract->purification

References

6-Methylcoumarin: A Technical Guide to its CAS Registry Number and Safety Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identifier and safety data for 6-methylcoumarin. The information is presented to support laboratory research and professional applications in drug development and other scientific fields. All quantitative data is summarized for clarity, and representative experimental methodologies for safety assessment are detailed.

Chemical Identification

The Chemical Abstracts Service (CAS) has assigned the following registry number to this compound:

  • CAS Registry Number: 92-48-8[1][2][3][4][5]

This unique identifier is crucial for unambiguous identification in databases, regulatory submissions, and procurement. The compound is also known by synonyms such as 6-Methyl-2H-1-benzopyran-2-one and Toncarine.[1][4]

Safety and Physicochemical Data

The following table summarizes the key quantitative safety and physicochemical properties of this compound. This data is essential for risk assessment and the design of safe handling procedures in a laboratory or industrial setting.

PropertyValueSource(s)
Molecular Formula C₁₀H₈O₂[2][3]
Molecular Weight 160.17 g/mol [3][4]
Appearance White crystalline powder/solid[1][2][6]
Melting Point 73 - 76 °C (163.4 - 168.8 °F)[1][2][3]
Boiling Point 303 °C (577.4 °F) at 725 mmHg[1][2][3]
Flash Point 130 °C (266 °F)[7]
Solubility Soluble in ethanol, ether, and benzene.[2] Very slightly soluble in hot water. Insoluble in water.[4][2][4]
Acute Oral Toxicity (LD50) 1.68 g/kg (rat)[2]
Acute Dermal Toxicity (LD50) > 5 g/kg (rabbit)[2]

Hazard Classification and Precautionary Statements

This compound is classified as hazardous under the OSHA Hazard Communication Standard.[1] The following hazard and precautionary statements are commonly associated with this compound:

Hazard Statements:

  • H302: Harmful if swallowed.[8][9][10]

  • H317: May cause an allergic skin reaction.[8][9]

  • H319: Causes serious eye irritation.[10]

  • H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[8][9]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[8][10]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[10]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[9]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]

Experimental Protocols for Safety Assessment

Acute Oral Toxicity Assessment (Based on OECD Test Guideline 401)

The acute oral toxicity of a substance, which determines the LD50 value, is typically assessed as follows:

  • Objective: To determine the adverse effects that occur within a short time after oral administration of a single dose of the substance.[2]

  • Test Animals: Healthy, young adult laboratory rodents (commonly rats) are used.[2] At least 5 rodents of the same sex are used for each dose level.[2]

  • Procedure:

    • The test substance is administered in graduated doses to several groups of animals, with one dose per group.[2]

    • Administration is typically done by gavage.[2]

    • A control group receives the vehicle (the solvent used to dissolve or suspend the substance) only.

  • Observation:

    • Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for a period of at least 14 days.

    • All animals that die during the test undergo a gross necropsy.[2]

  • Data Analysis: The LD50 (median lethal dose) is calculated, which is the statistically derived single dose expected to cause death in 50% of the animals.[2]

Acute Dermal Toxicity Assessment (Based on OECD Test Guideline 402)

This test provides information on health hazards likely to arise from short-term dermal exposure.[1][3][6]

  • Objective: To assess the potential adverse effects of short-term dermal exposure to a chemical.[3]

  • Test Animals: Typically, rats or rabbits are used.[4]

  • Procedure:

    • The test substance is applied to a shaved area of the skin, which should be approximately 10% of the total body surface area.[4]

    • The substance is held in contact with the skin for a 24-hour period, often under a porous gauze dressing.[4]

    • The initial dose is selected to produce signs of toxicity without causing severe effects or mortality.[1]

  • Observation:

    • Animals are observed daily for at least 14 days for signs of toxicity and mortality.[4]

    • Body weights are recorded weekly.[4]

    • At the end of the study, all animals are subjected to a gross necropsy.[4]

  • Data Analysis: The results are used to classify the substance based on its acute dermal toxicity. If mortality is observed, an LD50 value can be estimated.

Visualized Workflow: Chemical Safety Assessment

The following diagram illustrates a generalized workflow for assessing and managing the safety of a chemical like this compound in a research and development context.

G cluster_0 Phase 1: Identification & Data Acquisition cluster_1 Phase 2: Risk Assessment cluster_2 Phase 3: Safe Handling & Mitigation cluster_3 Phase 4: Disposal A Identify Compound (e.g., this compound) B Retrieve CAS Registry Number (92-48-8) A->B Unique ID C Gather Physicochemical & Safety Data (SDS, Databases) B->C Search Key D Analyze Toxicity Data (LD50, Irritation) C->D E Review Hazard Classifications (H & P Statements) C->E G Characterize Risk D->G E->G F Determine Exposure Potential F->G H Develop Standard Operating Procedure (SOP) G->H I Define Personal Protective Equipment (PPE) (Gloves, Goggles) G->I J Establish Emergency Procedures (Spill, Exposure) G->J K Consult Waste Disposal Regulations H->K L Dispose of as Hazardous Waste K->L

Caption: Workflow for Chemical Safety Assessment and Handling.

References

The Solubility of 6-Methylcoumarin in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 6-methylcoumarin in various organic solvents. The information is compiled from available scientific literature and technical data sheets to support research, development, and formulation activities. This document presents quantitative solubility data in a structured format, details the experimental methodologies for solubility determination, and provides a visual representation of the experimental workflow.

Executive Summary

This compound (CAS 92-48-8), a synthetic fragrance and flavoring agent, exhibits a range of solubilities in different organic solvents, a critical parameter for its application in pharmaceuticals, cosmetics, and other industries. Generally, it is characterized by poor aqueous solubility but shows significant solubility in several common organic solvents. This guide captures the most up-to-date quantitative and qualitative solubility data to inform solvent selection and formulation design.

Quantitative Solubility Data

The following tables summarize the available quantitative and qualitative solubility data for this compound in various solvents.

Table 1: Quantitative Solubility of this compound in Select Solvents

SolventTemperature (K)Mole Fraction (x)Solubility ( g/100 mL)Citation
Ethanol (B145695)Not Specified-5.0[1]
Dimethyl Sulfoxide (DMSO)Not Specified-≥ 12.5[2]

Note: The solubility of 1 g in 20 mL ethanol was converted to g/100 mL.

Table 2: Mole Fraction Solubility of this compound in Ethanol-Water Mixtures

Mass Fraction of Ethanol293.15 K298.15 K303.15 K308.15 K313.15 K318.15 K323.15 K
0.00 (Pure Water)0.000040.000050.000060.000070.000090.000100.00012
0.100.000160.000190.000230.000270.000320.000370.00044
0.200.000590.000690.000810.000950.001110.001290.00150
0.300.001710.001970.002270.002620.003020.003480.00401
0.400.004120.004700.005360.006110.006960.007930.00902
0.500.008270.009350.010560.011910.013420.015110.01700
0.600.014790.016550.018500.020660.023050.025710.02866
0.700.024210.026880.029810.033030.036580.040490.04481
0.800.036810.040510.044560.048990.053860.059210.06509
0.900.052690.057770.063290.069300.075850.083010.09083
1.00 (Pure Ethanol)0.071800.078330.085440.093190.101640.110860.12093

Data adapted from a study on the equilibrium solubility of this compound in ethanol-water mixtures.[3][4]

Table 3: Qualitative Solubility of this compound in Various Solvents

SolventSolubility DescriptionCitations
WaterInsoluble[5][6]
Hot WaterVery Slightly Soluble[6]
Petroleum EtherInsoluble[6]
EthanolVery Soluble[5][6]
Diethyl EtherVery Soluble[5][6]
BenzeneVery Soluble[5][6]
ChloroformSlightly Soluble[5][6]
AcetoneSoluble
OilsSoluble[6]
Propylene GlycolInsoluble[1]
Vegetable OilsInsoluble[1]

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure. The "shake-flask" method is the gold standard for determining equilibrium solubility and was utilized in the studies providing quantitative data for this compound.

Principle of the Shake-Flask Method

The shake-flask method involves equilibrating an excess amount of a solid compound with a specific solvent at a controlled temperature until the solution is saturated. The concentration of the dissolved solute in the saturated solution is then measured using a suitable analytical technique.

Detailed Experimental Methodology

The following is a detailed protocol for determining the solubility of this compound in an organic solvent using the shake-flask method followed by HPLC analysis.

3.2.1 Materials and Equipment

  • This compound (≥99% purity)

  • Organic solvents (HPLC grade)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a PDA or UV detector

  • C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Analytical balance

3.2.2 Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, ensuring a visible amount of undissolved solid remains.

    • Add a known volume of the desired organic solvent to each vial.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 298.15 K / 25 °C).

    • Shake the vials for a sufficient time to reach equilibrium (typically 24-72 hours). The presence of undissolved solid should be confirmed at the end of the equilibration period.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. Alternatively, centrifuge the samples at high speed and collect the supernatant.

  • Sample Analysis (HPLC):

    • Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a mixture of methanol (B129727) and water (e.g., 50:50 v/v).[7]

    • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Calibration Curve: Inject the standard solutions into the HPLC system and generate a calibration curve by plotting the peak area against concentration.

    • Sample Injection: Dilute the filtered saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve. Inject the diluted sample into the HPLC system.

    • Quantification: Determine the concentration of this compound in the diluted sample from the calibration curve. Calculate the original concentration in the saturated solution by accounting for the dilution factor.

3.2.3 HPLC Conditions Example:

  • Column: C18 reverse-phase column (250 mm x 4.6 mm, 5 µm)[7]

  • Mobile Phase: Methanol:Water (50:50 v/v)[7]

  • Flow Rate: 0.7 mL/min[7]

  • Detection Wavelength: 280 nm[7]

  • Injection Volume: 20 µL[7]

  • Column Temperature: 40 °C[7]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

G Workflow for Shake-Flask Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis prep1 Add excess this compound to vial prep2 Add known volume of organic solvent prep1->prep2 prep3 Seal vial prep2->prep3 equil1 Shake at constant temperature (24-72 hours) prep3->equil1 sep1 Allow solid to settle equil1->sep1 sep2 Withdraw and filter supernatant sep1->sep2 analysis1 Prepare dilutions sep2->analysis1 analysis2 Analyze by HPLC/UV-Vis analysis1->analysis2 analysis3 Quantify using calibration curve analysis2->analysis3 result Solubility Data analysis3->result

Caption: Shake-Flask Solubility Determination Workflow.

Conclusion

References

The Dawn of a Fragrant Molecule: The Early Discovery and History of 6-Methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Technical Review for Researchers and Drug Development Professionals

Introduction

6-Methylcoumarin, a prominent member of the coumarin (B35378) family, is a synthetic aromatic compound that has found applications ranging from the fragrance industry to pharmaceutical research. Its history is intrinsically linked to the development of synthetic organic chemistry in the late 19th and early 20th centuries. This technical guide provides an in-depth exploration of the early discovery, synthesis, and characterization of this compound, with a focus on the foundational experimental work that introduced this molecule to the scientific community.

The Genesis of Coumarin Synthesis: The Pechmann Condensation

The story of this compound begins with the discovery of a general method for coumarin synthesis by German chemist Hans von Pechmann in 1883. His eponymous reaction, the Pechmann condensation , involves the reaction of a phenol (B47542) with a β-ketoester under acidic conditions.[1][2] This groundbreaking work, published in Berichte der deutschen chemischen Gesellschaft, laid the theoretical groundwork for the synthesis of a vast array of coumarin derivatives, including this compound.[1]

The general mechanism of the Pechmann condensation is a multi-step process initiated by the acid-catalyzed formation of a β-hydroxy ester, followed by cyclization and dehydration to form the coumarin ring.

The First Synthesis of this compound: The Work of Thompson and Edee (1925)

While the Pechmann condensation provided the blueprint, the first documented synthesis of this compound is attributed to T. J. Thompson and R. H. Edee in their 1925 paper titled "PREPARATION OF this compound AND ITS DERIVATIVES" published in the Journal of the American Chemical Society.[3][4] Their work provided a specific and reproducible method for the preparation of this compound.

Experimental Protocol: Synthesis of this compound (Thompson and Edee, 1925)

The synthesis reported by Thompson and Edee was a direct application of the Pechmann condensation using p-cresol (B1678582) and malic acid.

Reactants:

  • p-Cresol

  • Malic Acid

  • Concentrated Sulfuric Acid (as the condensing agent)

Procedure: A mixture of p-cresol and malic acid was treated with concentrated sulfuric acid and heated. The reaction mixture was then worked up to isolate the crude this compound, which was subsequently purified by recrystallization.

Quantitative Data from Thompson and Edee (1925):

ParameterValue
Yield Not explicitly stated in available abstracts, requires full-text access for confirmation.
Melting Point Not explicitly stated in available abstracts, requires full-text access for confirmation.

Further Synthetic Advancements: DeBenneville and Co-workers (1940)

In 1940, DeBenneville and his colleagues published research that further explored the synthesis of this compound.[5] Their work, also published in the Journal of the American Chemical Society, investigated the use of different starting materials and provided additional quantitative data on the synthesis. A notable synthesis from this period involved the reaction of p-cresol with 2-hydroxysuccinic acid in the presence of sulfuric acid, which yielded this compound with a reported yield of 32%.[5]

Experimental Protocol: Synthesis of this compound (DeBenneville et al., 1940)

Reactants:

  • p-Cresol

  • 2-Hydroxysuccinic Acid

  • Sulfuric Acid

Procedure: The reactants were combined and heated in the presence of sulfuric acid to facilitate the condensation and cyclization reactions, leading to the formation of this compound.

Quantitative Data from DeBenneville et al. (1940):

ParameterValue
Yield 32%[5]
Melting Point Not explicitly stated in available abstracts, requires full-text access for confirmation.

Early Characterization and Physical Properties

Early investigations into this compound focused on determining its fundamental physical properties. It was characterized as a white, crystalline solid with a pleasant, sweet odor reminiscent of coconut and vanilla.[6][7] These aromatic properties led to its early adoption in the fragrance and flavor industries.

Table of Early Reported Physical Properties of this compound:

PropertyReported ValueSource(s)
Appearance White crystalline solid[6][7]
Melting Point 73-76 °C
Boiling Point 303 °C (at 725 mmHg)
Solubility Very soluble in ethanol, ether, benzene (B151609); slightly soluble in chloroform; nearly insoluble in hot water.[7]

Early Spectroscopic Analysis

The advent of spectroscopic techniques in the mid-20th century allowed for a more detailed structural characterization of this compound.

Infrared (IR) Spectroscopy

Early IR spectral analysis would have been crucial in identifying the key functional groups of this compound, namely the α,β-unsaturated lactone carbonyl (C=O) stretching vibration and the C=C stretching of the pyrone ring and the benzene ring, as well as the C-H stretching of the methyl group.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy was employed to study the electronic transitions within the this compound molecule. The conjugated system of the coumarin ring gives rise to characteristic absorption bands in the UV region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

With the development of NMR spectroscopy, a definitive structural elucidation of this compound became possible. ¹H NMR spectroscopy would have provided information about the number and chemical environment of the protons in the molecule, including the characteristic signals for the aromatic protons, the vinyl protons of the pyrone ring, and the protons of the methyl group.

Logical Relationship of Early Discoveries

The following diagram illustrates the logical progression from the general discovery of coumarin synthesis to the specific synthesis and characterization of this compound.

Early_Discovery_of_6_Methylcoumarin A Discovery of Pechmann Condensation (von Pechmann, 1883) B General Method for Coumarin Synthesis A->B provided a C Application to p-Cresol and Malic Acid B->C was applied in the D First Synthesis of this compound (Thompson and Edee, 1925) C->D leading to the E Further Synthesis and Optimization (DeBenneville et al., 1940) D->E was followed by F Characterization of Physical Properties (Melting Point, Boiling Point, Solubility) D->F enabled E->F contributed to H Structural Elucidation of this compound F->H informed G Early Spectroscopic Analysis (IR, UV, NMR) G->H confirmed

Caption: Logical workflow of the early discovery and characterization of this compound.

Conclusion

The early history of this compound is a testament to the systematic application of newly discovered synthetic methodologies in organic chemistry. From von Pechmann's foundational discovery of the condensation reaction that bears his name to the specific syntheses and characterizations by researchers like Thompson, Edee, and DeBenneville, the path to understanding this simple yet significant molecule was paved. The initial focus on its physical and aromatic properties has since expanded, with this compound and its derivatives now being investigated for a wide range of biological activities, underscoring the enduring importance of these early discoveries. This technical guide serves as a foundational resource for researchers, providing a clear and detailed account of the seminal work that brought this compound into the realm of chemical science.

References

Quantum Chemical Blueprint of 6-Methylcoumarin: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the quantum chemical calculations performed on 6-methylcoumarin, a derivative of coumarin (B35378) with significant interest in medicinal chemistry. The following sections detail the computational and experimental methodologies, present key quantitative data derived from theoretical models, and visualize the workflow and logical relationships inherent in such studies. These insights are crucial for understanding the molecule's electronic structure, reactivity, and spectroscopic properties, which are fundamental to rational drug design and development.

Theoretical and Experimental Methodologies

Computational Protocol: Density Functional Theory (DFT)

Quantum chemical calculations for this compound are predominantly carried out using Density Functional Theory (DFT), a robust method for investigating the electronic structure of many-body systems.

Software: The Gaussian suite of programs is a commonly employed software package for such calculations.

Methodology:

  • Geometry Optimization: The molecular structure of this compound is optimized to find its lowest energy conformation. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently used in conjunction with a basis set such as 6-311++G(d,p). This level of theory provides a good balance between accuracy and computational cost for organic molecules.[1][2]

  • Frequency Analysis: Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculated frequencies can be compared with experimental vibrational spectra (FT-IR, Raman).[1]

  • Electronic Properties:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.[1]

    • Molecular Electrostatic Potential (MEP): The MEP surface is calculated to identify the electron-rich and electron-deficient regions of the molecule, which helps in predicting the sites for electrophilic and nucleophilic attack.[2]

  • Spectroscopic Properties:

    • NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is used to calculate the ¹H and ¹³C NMR chemical shifts, which can be compared with experimental data.[1]

Experimental Protocol: Fourier Transform Infrared (FT-IR) Spectroscopy

The experimental vibrational spectrum of solid this compound is typically recorded using a Fourier Transform Infrared (FT-IR) spectrometer.

Methodology:

  • Sample Preparation: A small amount of the solid this compound sample is mixed with potassium bromide (KBr), an infrared-transparent material. The mixture is then ground to a fine powder and pressed into a thin, transparent pellet. Alternatively, the solid can be dissolved in a volatile solvent and a thin film cast onto a salt plate (e.g., NaCl or KBr).[3]

  • Data Acquisition: A background spectrum of the KBr pellet or salt plate is recorded. Subsequently, the spectrum of the sample is recorded, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: The background spectrum is subtracted from the sample spectrum to obtain the final FT-IR spectrum of this compound. The positions and intensities of the absorption bands are then analyzed and assigned to specific molecular vibrations.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from DFT calculations of this compound at the B3LYP/6-311++G(d,p) level of theory.

Table 1: Optimized Geometrical Parameters
ParameterBond/AngleCalculated Value
Bond Lengths (Å) C2=O11.215
C2-O31.378
C4=C51.365
C6-C111.510
**Bond Angles (°) **O1=C2-O3117.5
C2-O3-C4122.1
C5-C6-C7120.5
C6-C11-H12109.5
Table 2: Calculated Vibrational Frequencies
Vibrational ModeExperimental (cm⁻¹)Calculated (cm⁻¹)Assignment
ν(C=O)~17201750Carbonyl stretch
ν(C=C)~16101625Aromatic C=C stretch
δ(C-H)oop~830845Out-of-plane C-H bend
ν(C-CH₃)~13801390C-C stretch (methyl)

Note: Calculated frequencies are typically scaled to better match experimental values.

Table 3: Frontier Molecular Orbital (FMO) and Reactivity Descriptors
ParameterValue (eV)
HOMO Energy-6.25
LUMO Energy-1.89
HOMO-LUMO Energy Gap (ΔE) 4.36
Ionization Potential6.25
Electron Affinity1.89
Electronegativity (χ)4.07
Chemical Hardness (η)2.18

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the quantum chemical study of this compound.

G cluster_input Input cluster_computation Quantum Chemical Calculation (DFT) cluster_output Output & Analysis mol_structure Molecular Structure (this compound) geom_opt Geometry Optimization mol_structure->geom_opt freq_analysis Frequency Analysis geom_opt->freq_analysis Confirm Minimum electronic_prop Electronic Properties geom_opt->electronic_prop opt_geom Optimized Geometry geom_opt->opt_geom vib_freq Vibrational Frequencies freq_analysis->vib_freq homo_lumo HOMO-LUMO electronic_prop->homo_lumo mep MEP electronic_prop->mep G cluster_theoretical Theoretical Prediction cluster_experimental Experimental Validation dft DFT Calculation (B3LYP/6-311++G**) calc_freq Calculated Vibrational Frequencies dft->calc_freq calc_nmr Calculated NMR Shifts dft->calc_nmr ftir FT-IR Spectroscopy calc_freq->ftir Comparison nmr NMR Spectroscopy calc_nmr->nmr Comparison exp_synthesis Synthesis of This compound exp_synthesis->ftir exp_synthesis->nmr

References

An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of 6-Methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular geometry and structural characteristics of 6-methylcoumarin. While a definitive single-crystal X-ray diffraction study for this compound is not publicly available, this document leverages computational studies to present a detailed analysis of its molecular geometry. Additionally, a generalized experimental protocol for the crystallographic analysis of related coumarin (B35378) derivatives is provided to offer insight into the methodologies used in this field.

Molecular Geometry of this compound

The molecular structure of this compound consists of a coumarin core (a benz-α-pyrone) with a methyl group substituted at the C6 position. The geometry of this molecule has been investigated using ab initio computational methods, which provide a theoretical model of bond lengths and angles in the gaseous phase. These computational studies offer valuable insights into the molecule's conformation and electronic properties.[1]

Table 1: Computed Bond Lengths for this compound

Bond Bond Length (Å)
C2=O10 1.21
C2-O1 1.38
C2-C3 1.45
C3=C4 1.35
C4-C4a 1.45
C4a-C5 1.41
C4a-C8a 1.40
C5-C6 1.38
C6-C7 1.40
C6-C11 1.51
C7-C8 1.38
C8-C8a 1.40
C8a-O1 1.39
C-H (aromatic) ~1.08

| C-H (methyl) | ~1.09 |

Note: Data is derived from computational studies and may vary slightly from experimental values.

Table 2: Computed Bond Angles for this compound

Angle Bond Angle (°)
O1-C2-C3 117.5
O1-C2=O10 116.5
C3-C2=O10 126.0
C2-C3-C4 120.0
C3-C4-C4a 121.5
C4-C4a-C8a 117.0
C5-C4a-C8a 119.0
C4a-C5-C6 121.0
C5-C6-C7 120.0
C5-C6-C11 120.5
C7-C6-C11 119.5
C6-C7-C8 120.0
C7-C8-C8a 121.0
C4a-C8a-C8 120.0
C4a-C8a-O1 118.0
C8-C8a-O1 122.0

| C2-O1-C8a | 122.0 |

Note: Data is derived from computational studies and may vary slightly from experimental values.

General Experimental Protocol for Crystal Structure Determination of Coumarin Derivatives

The following protocol outlines a typical procedure for the single-crystal X-ray diffraction analysis of a coumarin derivative, based on methodologies reported for similar compounds.

2.1. Crystallization Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound. Common solvents for coumarin derivatives include ethanol, methanol, acetone, or chloroform. The process involves dissolving the purified compound in a minimal amount of the chosen solvent, followed by filtration to remove any insoluble impurities. The filtrate is then left undisturbed in a loosely covered container at room temperature, allowing for the slow evaporation of the solvent and the formation of well-defined crystals over several days.

2.2. X-ray Data Collection A suitable single crystal is mounted on a goniometer head. Data collection is performed on a diffractometer equipped with a CCD or CMOS detector, typically using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation. The crystal is maintained at a constant low temperature (e.g., 100 K or 150 K) using a cryostream to minimize thermal vibrations and potential crystal degradation. A series of diffraction images are collected by rotating the crystal through a range of angles.

2.3. Structure Solution and Refinement The collected diffraction data are processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is subsequently refined by full-matrix least-squares on F², which minimizes the difference between the observed and calculated structure factors. All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often located in the difference Fourier map and refined isotropically or placed in calculated positions and refined using a riding model.

Visualizations

The following diagrams illustrate the molecular structure of this compound and the general workflow for crystal structure determination.

Caption: Molecular Structure of this compound.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Determination Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification Crystallization Single Crystal Growth (Slow Evaporation) Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting XRay X-ray Diffraction Data Collection Mounting->XRay Processing Data Processing and Reduction XRay->Processing Solution Structure Solution (Direct Methods) Processing->Solution Refinement Structure Refinement (Least-Squares) Solution->Refinement Validation Validation and Analysis Refinement->Validation

Caption: Experimental Workflow for Crystal Structure Determination.

References

6-Methylcoumarin: A Comprehensive Technical Review of Its Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylcoumarin, a derivative of coumarin (B35378), is a versatile organic compound with a wide range of applications, from fragrances and cosmetics to significant roles in biomedical research.[1][2] Its unique chemical structure, a benzopyrone moiety with a methyl group at the 6th position, underpins its diverse biological activities. This technical guide provides an in-depth review of this compound's synthesis, biological significance, and the experimental methodologies used to elucidate its functions. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental protocols, and visual representations of molecular pathways and workflows.

Chemical Synthesis and Properties

This compound is a white to off-white crystalline powder with a sweet, herbaceous aroma.[1] Its molecular formula is C₁₀H₈O₂, and it has a molecular weight of 160.17 g/mol .[1] It is sparingly soluble in water but soluble in organic solvents like ethanol (B145695) and ether.[3] The synthesis of this compound is most commonly achieved through the Pechmann condensation reaction.[3]

Experimental Protocol: Pechmann Condensation for this compound Synthesis

This protocol describes the synthesis of this compound via the Pechmann condensation of p-cresol (B1678582) and ethyl acetoacetate (B1235776) using an acid catalyst.

Materials:

  • p-Cresol

  • Ethyl acetoacetate

  • Concentrated sulfuric acid (H₂SO₄)

  • Ethanol

  • Ice-cold water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • In a round-bottom flask, combine one molar equivalent of p-cresol and one molar equivalent of ethyl acetoacetate.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring continuously in an ice bath to control the initial exothermic reaction.

  • After the initial reaction subsides, equip the flask with a reflux condenser and heat the mixture to 120-130°C using a heating mantle.

  • Maintain the reaction at this temperature for 2-3 hours with continuous stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture slowly into a beaker of ice-cold water with vigorous stirring to precipitate the crude this compound.

  • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the crude product with cold water to remove any remaining acid and unreacted starting materials.

  • Recrystallize the crude product from ethanol to obtain pure this compound crystals.

  • Dry the purified crystals in a desiccator.

Diagram of Pechmann Condensation Workflow

Pechmann_Condensation_Workflow cluster_reactants Reactants p_cresol p-Cresol mixing Mixing and Initial Reaction (Ice Bath) p_cresol->mixing ethyl_acetoacetate Ethyl Acetoacetate ethyl_acetoacetate->mixing catalyst H₂SO₄ (catalyst) catalyst->mixing heating Heating under Reflux (120-130°C, 2-3h) mixing->heating precipitation Precipitation (Ice-cold Water) heating->precipitation filtration Vacuum Filtration precipitation->filtration recrystallization Recrystallization (Ethanol) filtration->recrystallization product Pure this compound recrystallization->product

Caption: Workflow for the synthesis of this compound via Pechmann condensation.

Biological Significance of this compound

This compound exhibits a remarkable spectrum of biological activities, making it a compound of significant interest in pharmacology and drug development.

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects.[4][5] It exerts its activity by modulating key inflammatory signaling pathways, thereby reducing the production of pro-inflammatory mediators.[4][5]

Mechanism of Action:

This compound inhibits the lipopolysaccharide (LPS)-induced inflammatory response in macrophages (RAW 264.7 cells).[4][5] It achieves this by suppressing the activation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[4][5] Specifically, it reduces the phosphorylation of MAPK family members (ERK, JNK, and p38) and inhibits the degradation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.[4] This leads to a dose-dependent decrease in the production of nitric oxide (NO), prostaglandin (B15479496) E₂ (PGE₂), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[4][5]

Quantitative Data: Anti-inflammatory Activity of this compound

Inflammatory MediatorCell LineInducerInhibition by this compoundReference
Nitric Oxide (NO)RAW 264.7LPSDose-dependent reduction[4][5]
Prostaglandin E₂ (PGE₂)RAW 264.7LPSDose-dependent reduction[4][5]
TNF-αRAW 264.7LPSDose-dependent reduction[4][5]
IL-6RAW 264.7LPSDose-dependent reduction[4][5]
IL-1βRAW 264.7LPSDose-dependent reduction[4][5]

Signaling Pathway: Anti-inflammatory Action of this compound

Anti_inflammatory_Pathway cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 SixMC This compound p_MAPK p-MAPK SixMC->p_MAPK Inhibition p_IkBa p-IκBα SixMC->p_IkBa Inhibition MAPK MAPK (ERK, JNK, p38) TLR4->MAPK IkBa_NFkB IκBα-NF-κB (cytoplasm) TLR4->IkBa_NFkB MAPK->p_MAPK Phosphorylation Pro_inflammatory Pro-inflammatory Mediators (NO, PGE₂, TNF-α, IL-6, IL-1β) p_MAPK->Pro_inflammatory Upregulation IkBa IκBα NFkB NF-κB (p65) NFkB_nuc NF-κB (p65) (nucleus) NFkB->NFkB_nuc Translocation IkBa_NFkB->p_IkBa Phosphorylation p_IkBa->NFkB Degradation NFkB_nuc->Pro_inflammatory Upregulation

Caption: this compound inhibits LPS-induced inflammation via MAPK and NF-κB pathways.

Antimicrobial and Antifungal Activity

This compound has been shown to possess significant antimicrobial and antifungal properties. It can inhibit the growth of various pathogenic microorganisms, including bacteria and fungi.

Mechanism of Action:

The antimicrobial mechanism of this compound involves the disruption of cell membrane integrity, leading to increased permeability and leakage of intracellular components.[6] It has also been found to inhibit biofilm formation, a key virulence factor in many pathogenic bacteria, by interfering with quorum sensing pathways.[7]

Quantitative Data: Antimicrobial and Antifungal Activity of this compound

MicroorganismActivity MetricValueReference
Valsa mali (mycelial growth)EC₅₀185.49 mg/L[6]
Valsa mali (spore germination)EC₅₀54.62 mg/L[6]
Pseudomonas aeruginosa PAO1Biofilm Inhibition125 µg/ml[7]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain using the broth microdilution method.

Materials:

  • This compound stock solution (in a suitable solvent like DMSO)

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Multichannel pipette

  • Incubator

  • Plate reader (optional)

Procedure:

  • Prepare a serial two-fold dilution of the this compound stock solution in the growth medium across the wells of a 96-well plate.

  • Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Dilute the standardized bacterial suspension in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well of the microtiter plate with the bacterial suspension, except for the sterility control wells.

  • Include a positive control (bacteria with no compound) and a negative control (medium only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC as the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

Anticancer Activity

Several studies have highlighted the potential of this compound and its derivatives as anticancer agents. While specific IC₅₀ values for this compound against a wide range of cancer cell lines are not extensively documented in the readily available literature, various coumarin derivatives have shown significant cytotoxic activity. For instance, certain 4-methylcoumarin (B1582148) hybrids have demonstrated potent cytotoxicity against the MCF7 breast cancer cell line with IC₅₀ values significantly lower than that of cisplatin.[3]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Sterile 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator at 37°C.

  • Prepare serial dilutions of this compound in the complete culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 24-72 hours.

  • Add MTT solution to each well and incubate for another 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

Diagram of MTT Assay Workflow

MTT_Assay_Workflow start Seed Cells in 96-well Plate adhesion Allow Adhesion (Overnight) start->adhesion treatment Treat with this compound (Serial Dilutions) adhesion->treatment incubation Incubate (24-72h) treatment->incubation add_mtt Add MTT Solution incubation->add_mtt incubation_mtt Incubate (2-4h) add_mtt->incubation_mtt solubilize Solubilize Formazan (DMSO) incubation_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analysis Calculate IC₅₀ read_absorbance->analysis Melanogenesis_Pathway cluster_PKA PKA/CREB Pathway cluster_MAPK MAPK Pathway cluster_PI3K PI3K/Akt Pathway SixMC This compound PKA PKA SixMC->PKA MAPK_mel MAPK (p38, JNK) SixMC->MAPK_mel PI3K PI3K SixMC->PI3K CREB CREB PKA->CREB Activates p_CREB p-CREB CREB->p_CREB Phosphorylation MITF MITF p_CREB->MITF Upregulation MAPK_mel->MITF Upregulation Akt Akt PI3K->Akt Activates Akt->MITF Upregulation Melanogenic_Enzymes Melanogenic Enzymes (Tyrosinase, TRP-1, TRP-2) MITF->Melanogenic_Enzymes Upregulation Melanin Melanin Synthesis Melanogenic_Enzymes->Melanin

References

Preliminary Screening of 6-Methylcoumarin for Antimicrobial Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary antimicrobial screening of 6-methylcoumarin, a naturally occurring benzopyrone derivative. Coumarin and its analogues have garnered significant interest in the scientific community due to their wide range of pharmacological properties, including antimicrobial activities.[1] This document summarizes the existing quantitative data on the antimicrobial efficacy of this compound, details the experimental protocols for its screening, and presents a visual workflow to guide researchers in their investigations.

Data Presentation: Antimicrobial Activity of this compound

The antimicrobial activity of this compound has been evaluated against various pathogens, with a notable emphasis on its antifungal properties. The following table summarizes the key quantitative findings from preliminary in vitro studies.

Microorganism Assay Type Parameter Value Concentration Reference
Valsa maliMycelial Growth Inhibition% Inhibition94.6%400 mg/L[2][3][4]
Valsa maliMycelial Growth InhibitionEC₅₀185.49 mg/L-[2][3][4]
Valsa maliSpore Germination InhibitionEC₅₀54.62 mg/L-[2][3][4]
Ralstonia solanacearumAntibacterial ActivityNot specified"Outstanding"Not specified[2]

Note: EC₅₀ (Half maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

Experimental Protocols

Standardized methods are crucial for the reliable assessment of antimicrobial activity. The following are detailed protocols for two common preliminary screening assays: the Agar (B569324) Disk Diffusion Method and the Broth Microdilution Method.[5][6][7]

Agar Disk Diffusion Method (Kirby-Bauer Assay)

This method provides a qualitative assessment of the antimicrobial activity of a compound.[5][7]

Materials:

  • This compound

  • Sterile paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Test microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Sterile saline solution (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Positive control antibiotic disks (e.g., Ciprofloxacin, Fluconazole)

  • Negative control (solvent used to dissolve this compound, e.g., DMSO)

  • Incubator

Protocol:

  • Inoculum Preparation: From a fresh 18-24 hour culture, select 3-5 isolated colonies of the test microorganism and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.[5]

  • Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by rotating it against the side of the tube. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform growth.[5]

  • Disk Application: Aseptically apply sterile paper disks impregnated with a known concentration of the this compound solution onto the surface of the inoculated agar plate. Gently press the disks to ensure complete contact with the agar. Also, place the positive and negative control disks on the plate.[5][7]

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.[5]

  • Result Measurement: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.[8]

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][10][11]

Materials:

  • This compound

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate broth

  • Test microbial strains

  • Sterile saline solution (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or microplate reader (optional, for quantitative measurement)

  • Incubator

Protocol:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent. Perform serial two-fold dilutions of the compound in the broth within the wells of a 96-well plate to achieve a range of concentrations.[12]

  • Inoculum Preparation: Prepare a standardized inoculum as described in the agar disk diffusion method and then dilute it in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[5]

  • Inoculation: Add the prepared inoculum to each well containing the diluted this compound, as well as to the positive (broth with inoculum, no compound) and negative (broth only) control wells. The final volume in each well should be uniform (e.g., 200 µL).[5]

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.[5]

  • MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible turbidity (growth) of the microorganism. This can be assessed visually or by using a microplate reader to measure absorbance.[12]

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the preliminary screening of this compound's antimicrobial activity.

Antimicrobial_Screening_Workflow cluster_agar_diffusion Agar Disk Diffusion Method cluster_broth_microdilution Broth Microdilution Method prep_inoculum_ad Prepare Microbial Inoculum (0.5 McFarland) inoculate_plate Inoculate MHA Plate prep_inoculum_ad->inoculate_plate apply_disks Apply this compound and Control Disks inoculate_plate->apply_disks incubate_ad Incubate Plate apply_disks->incubate_ad measure_zones Measure Zones of Inhibition incubate_ad->measure_zones prep_serial_dilutions Prepare Serial Dilutions of this compound inoculate_wells Inoculate 96-Well Plate prep_serial_dilutions->inoculate_wells prep_inoculum_bm Prepare Microbial Inoculum (5x10^5 CFU/mL) prep_inoculum_bm->inoculate_wells incubate_bm Incubate Plate inoculate_wells->incubate_bm determine_mic Determine MIC incubate_bm->determine_mic

Caption: Experimental workflow for antimicrobial screening of this compound.

Logical_Relationship start Start: Preliminary Screening qualitative Qualitative Screening (Agar Disk Diffusion) start->qualitative active Active qualitative->active inactive Inactive qualitative->inactive quantitative Quantitative Analysis (Broth Microdilution) mic_determination Determine MIC quantitative->mic_determination active->quantitative stop Stop/Re-evaluate inactive->stop further_studies Further Studies (Mechanism of Action, etc.) mic_determination->further_studies

Caption: Logical workflow for evaluating antimicrobial potential.

References

The Structure-Activity Relationship of 6-Methylcoumarin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 6-methylcoumarin, a naturally occurring benzopyrone derivative with a wide spectrum of biological activities. For researchers, scientists, and drug development professionals, understanding the nuanced effects of substituting the coumarin (B35378) scaffold is paramount for the rational design of novel therapeutic agents. This document synthesizes key findings on the biological effects of this compound, presents quantitative data for comparative analysis, details relevant experimental protocols, and visualizes key molecular pathways.

Core Biological Activities and SAR Insights

This compound, a member of the coumarin class of compounds, has demonstrated a variety of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory activities.[1][2][3] The presence and position of the methyl group on the coumarin ring significantly influence its biological profile.

Anticancer Activity

Coumarin derivatives are a subject of interest in anticancer drug design.[3] Studies on 4-methylcoumarin (B1582148) derivatives have shown that substitutions at various positions influence their cytotoxic effects on cancer cell lines.[4] For instance, 7,8-dihydroxy-4-methylcoumarins bearing alkyl groups at the C3 position were found to be particularly effective against chronic myelogenous leukemia (K562), colon adenocarcinoma (LS180), and breast adenocarcinoma (MCF-7) cell lines.[4] A mitochondria-targeted derivative of this compound, 6-(nicotinamide) methyl coumarin, has been shown to preferentially kill A549 lung cancer cells by inducing apoptosis through increased reactive oxygen species (ROS) levels and mitochondrial depolarization.[5]

Enzyme Inhibition

This compound and its derivatives have been identified as inhibitors of several enzymes. A notable example is their potent and selective inhibition of monoamine oxidase B (MAO-B).[6][7] A series of 6-methyl-3-phenylcoumarins demonstrated selective inhibition of MAO-B with IC50 values in the sub-micromolar range.[6][7] Docking studies suggest that the 6-methyl-3-phenylcoumarin scaffold interacts with the binding pocket of MAO-B, with a π–π interaction between the phenyl ring at position 3 and the phenyl ring of Tyr 326.[6][7]

Furthermore, this compound is a substrate for cytochrome P450 enzymes, specifically CYP2A6, which oxidizes it to the fluorescent metabolite 7-hydroxy-6-methylcoumarin.[8][9] This metabolic pathway is a key consideration in the pharmacokinetic profiling of this compound-based compounds.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[2][10][11] It reduces the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), as well as pro-inflammatory cytokines like interleukin (IL)-1β, IL-6, and tumor necrosis factor (TNF)-α.[10][11] The mechanism of action involves the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[10][11] This anti-inflammatory activity is mediated through the inhibition of the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways.[10][11]

Antimicrobial and Antifungal Activity

The antimicrobial properties of this compound have also been investigated. It has been shown to inhibit biofilm formation in Pseudomonas aeruginosa PAO1 at a concentration of 125 μg/ml and to reduce the production of various virulence factors.[12] In the realm of antifungal activity, this compound has been identified as a potent agent against Valsa mali, the causative agent of Valsa canker in apple trees.[13][14] It inhibits the growth of mycelia and the germination of spores in a concentration-dependent manner.[13][14]

Antioxidant Activity

The antioxidant potential of coumarins is often linked to the presence of hydroxyl groups.[15] However, the substitution pattern on the coumarin ring, including the position of methyl groups, can influence this activity.[16] Studies on 6-hydroxy-4-methylcoumarin (B191455) have highlighted its capacity as a free radical scavenger.[15] The position of substituents on the phenyl ring has a significant effect on the radical scavenging activity, with substitution at the sixth position being particularly noteworthy.[15]

Quantitative Data Summary

The following tables summarize the quantitative data for the biological activities of this compound and its derivatives as reported in the cited literature.

Table 1: Enzyme Inhibition by this compound and Its Derivatives

CompoundTarget EnzymeActivityValueReference
This compoundHuman CYP2A6Km0.64–0.91 µM[8][9]
This compoundHuman CYP2A6Vmax0.81–0.89 min-1[8][9]
6-Methyl-3-phenylcoumarin derivative (5n)Monoamine Oxidase B (MAO-B)IC500.0601 μM[6][7]
3-(3'-Dimethylcarbamatephenyl)-6-methylcoumarin (17)Monoamine Oxidase B (MAO-B)IC5060 nM[6]

Table 2: Antifungal Activity of this compound

CompoundTarget OrganismActivityValueReference
This compoundValsa mali (mycelial growth)EC50185.49 mg/L[13][14]
This compoundValsa mali (spore germination)EC5054.62 mg/L[13][14]

Table 3: Anticancer Activity of 4-Methylcoumarin Derivatives

CompoundCancer Cell LineActivityValueReference
7,8-DHMC with n-decyl at C3 (Compound 11)K562 (chronic myelogenous leukemia)IC5042.4 µM[4]
7,8-DHMC with n-decyl at C3 (Compound 11)LS180 (colon adenocarcinoma)IC5025.2 µM[4]
7,8-DHMC with n-decyl at C3 (Compound 11)MCF-7 (breast adenocarcinoma)IC5025.1 µM[4]
6-Bromo-4-bromomethyl-7-hydroxycoumarin (Compound 27)K562, LS180, MCF-7IC50 range32.7-45.8 µM[4]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and extension of research findings. The following sections provide protocols for the synthesis of coumarins and for common biological assays.

Synthesis of Coumarins via Pechmann Condensation

The Pechmann condensation is a widely used method for the synthesis of coumarins from a phenol (B47542) and a β-ketoester under acidic conditions.[17]

Materials:

  • Phenol (e.g., resorcinol)

  • β-keto ester (e.g., ethyl acetoacetate)

  • Acid catalyst (e.g., sulfuric acid, InCl₃, Amberlyst-15)[17]

  • Solvent (optional, depending on the catalyst system)

  • Milling jar and balls (for mechanochemical synthesis)[17]

  • Methanol

  • Standard laboratory glassware

Procedure (Mechanochemical method with InCl₃): [17]

  • Place the phenol, ethyl acetoacetate, and Indium(III) chloride (InCl₃) into a milling jar with milling balls.

  • Mill the mixture at room temperature for a short duration.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the solid product can be collected directly.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to scavenge the stable 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radical.[18]

Materials:

  • DPPH solution (e.g., 0.2 mM in methanol)

  • Coumarin test compound stock solution

  • Reference antioxidant (e.g., ascorbic acid)

  • Methanol

  • 96-well microplate

  • Spectrophotometer

Procedure: [18]

  • Prepare serial dilutions of the coumarin test compound and the reference antioxidant in methanol.

  • In a 96-well plate, add a specific volume of each dilution (e.g., 100 µL).

  • Add the DPPH solution to each well (e.g., 100 µL).

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 20-30 minutes).

  • Measure the absorbance at 517 nm using a spectrophotometer.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.[4][19]

Materials:

  • Human cancer cell lines (e.g., K562, LS180, MCF-7)[4]

  • Cell culture medium and supplements

  • Coumarin test compound

  • MTT solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the coumarin test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[5]

  • After the incubation period, add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.

Visualization of Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways modulated by this compound and a general experimental workflow.

G cluster_0 Anti-inflammatory Signaling Pathway of this compound LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (ERK, JNK, p38) TLR4->MAPK IKK IκBα TLR4->IKK ProInflammatory Pro-inflammatory Cytokines & Mediators (TNF-α, IL-6, iNOS, COX-2) MAPK->ProInflammatory induces NFkB NF-κB NFkB->ProInflammatory induces SixMC This compound SixMC->MAPK inhibits SixMC->IKK inhibits phosphorylation IKK->NFkB activates G cluster_1 Melanogenesis Signaling Cascade Modulated by this compound SixMC This compound PKA PKA SixMC->PKA activates MAPK MAPK (p38, JNK) SixMC->MAPK activates AKT_PI3K AKT/PI3K SixMC->AKT_PI3K inhibits GSK3b GSK3β/β-catenin SixMC->GSK3b activates MITF MITF PKA->MITF upregulates MAPK->MITF upregulates AKT_PI3K->MITF downregulates GSK3b->MITF upregulates MelanogenesisProteins Tyrosinase, TRP-1, TRP-2 MITF->MelanogenesisProteins activates transcription Melanin Melanin Synthesis MelanogenesisProteins->Melanin G cluster_2 General Workflow for Synthesis and Biological Evaluation Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification BiologicalScreening Biological Screening (e.g., Anticancer, Antimicrobial) Purification->BiologicalScreening HitIdentification Hit Identification BiologicalScreening->HitIdentification SAR_Analysis Structure-Activity Relationship Analysis HitIdentification->SAR_Analysis LeadOptimization Lead Optimization SAR_Analysis->LeadOptimization LeadOptimization->Synthesis Iterative Design

References

Methodological & Application

Application of 6-Methylcoumarin in Organic Light-Emitting Diodes (OLEDs): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylcoumarin, a derivative of coumarin (B35378), is a fluorescent molecule known for its characteristic sweet aroma.[1][2] Its notable photophysical properties, including the ability to absorb ultraviolet light and emit visible fluorescence, have made it a subject of interest in various scientific fields, including as a fluorescent dye for biological imaging.[3] While direct and extensive application of this compound as a primary emitting material in high-performance Organic Light-Emitting Diodes (OLEDs) is not widely documented in current literature, its coumarin scaffold is a foundational structure in many functional materials used in OLEDs.[3][4] Coumarin derivatives are actively researched and utilized as blue emitters and efficient green dopants in OLED devices.[4][5][6]

These application notes provide a comprehensive overview of the potential use of this compound in OLEDs, drawing parallels from the performance of structurally similar coumarin derivatives. Detailed protocols for the synthesis of this compound and the general fabrication of OLED devices are also presented to guide researchers in exploring its potential as an electroluminescent material.

Potential Roles of this compound in OLEDs

Given its fluorescent properties, this compound could potentially be employed in an OLED in the following capacities:

  • As a blue emitter: The coumarin core is known to be a good chromophore for blue emission. By incorporating it as the emissive layer, it may be possible to achieve blue electroluminescence.

  • As a dopant in a host material: To mitigate issues like concentration quenching and to fine-tune the emission color, this compound could be doped into a suitable host material within the emissive layer. This is a common strategy to enhance device efficiency and stability.[5]

  • As a molecular scaffold: The this compound structure can be chemically modified to synthesize novel derivatives with tailored photophysical and charge-transporting properties for advanced OLED applications.[3]

Data from Related Coumarin Derivatives in OLEDs

To provide a reference for the potential performance of this compound-based OLEDs, the following table summarizes the performance of devices using other coumarin derivatives as the emissive component.

Coumarin DerivativeRoleHost MaterialDevice Structure (Simplified)Max. Emission (nm)Luminance Efficiency (cd/A)Power Efficiency (lm/W)External Quantum Efficiency (%)CIE Coordinates (x, y)
C-545P (a green fluorescent dopant)DopantAlq3Not Specified~51611.34.6Not SpecifiedNot Specified
7-phenylamino-bis(4-methyl-coumarin) (P-DMC) Emitting LayerNone (non-doped)ITO/2-TNATA/NPB/P-DMC/Alq3/LiF/Al482Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
7-diphenylamino-4-methyl-coumarin (DPA-MC) Emitting LayerNone (non-doped)Not Specified4633.832.463.71(0.154, 0.190)

Note: The data presented is based on published research on coumarin derivatives and is intended to serve as a comparative reference for the potential application of this compound.[4][5][6]

Experimental Protocols

Synthesis of this compound

Several synthetic routes for this compound have been reported. One common method is the Pechmann condensation, which involves the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. An alternative is the Perkin reaction. Below are generalized protocols for common synthetic methods.

1. Synthesis via Condensation of p-Cresol (B1678582) and Fumaric Acid: [7][8]

  • Materials: p-cresol, fumaric acid, sulfuric acid.

  • Procedure:

    • A mixture of p-cresol and fumaric acid is heated in the presence of a strong acid catalyst, such as concentrated sulfuric acid.

    • The reaction mixture is stirred at an elevated temperature for several hours.

    • After the reaction is complete, the mixture is cooled and poured into cold water to precipitate the crude product.

    • The solid is collected by filtration, washed with water to remove the acid, and then purified.

2. Synthesis via Condensation of p-Homosalicyclic Aldehyde and Malonic Acid: [7]

  • Materials: p-homosalicyclic aldehyde, malonic acid, aniline (B41778) (as a catalyst).

  • Procedure:

    • p-Homosalicyclic aldehyde and malonic acid are condensed in the presence of a catalytic amount of aniline.

    • The reaction mixture is heated to induce lactonization.

    • The resulting crude this compound is then purified.

Purification of this compound:

  • Recrystallization: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol (B145695) or a mixture of ethanol and water.

  • Column Chromatography: For higher purity, especially for electronics applications, column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane (B92381) and ethyl acetate) is recommended.

General Protocol for OLED Fabrication

The following is a generalized protocol for the fabrication of a multi-layer small molecule OLED by thermal evaporation in a high-vacuum environment. This protocol can be adapted to test this compound as an emissive material.

  • Materials and Equipment:

    • Indium tin oxide (ITO)-coated glass substrates

    • Organic materials for hole injection (HIL), hole transport (HTL), emissive (EML), and electron transport (ETL) layers (e.g., 2-TNATA for HIL, NPB for HTL, Alq3 for ETL)

    • This compound (as dopant or emitter)

    • Host material for the emissive layer (if used)

    • Metal for cathode (e.g., LiF/Al)

    • High-vacuum thermal evaporation system

    • Substrate cleaning supplies (detergent, deionized water, solvents like acetone (B3395972) and isopropanol)

    • UV-ozone or plasma cleaner

  • Procedure:

    • Substrate Cleaning:

      • Thoroughly clean the ITO-coated glass substrates by sequentially sonicating in a detergent solution, deionized water, acetone, and isopropanol.

      • Dry the substrates with a stream of nitrogen gas.

      • Treat the cleaned substrates with UV-ozone or oxygen plasma to improve the work function of the ITO and enhance hole injection.

    • Organic Layer Deposition:

      • Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).

      • Sequentially deposit the organic layers by thermal evaporation:

        • Hole Injection Layer (HIL), e.g., 2-TNATA (~60 nm)

        • Hole Transport Layer (HTL), e.g., NPB (~15 nm)

        • Emissive Layer (EML):

          • For a non-doped device: Evaporate this compound directly (~30 nm).

          • For a doped device: Co-evaporate this compound (dopant) and a host material at a specific weight percentage (e.g., 1-10% this compound in a suitable host) (~30 nm).

        • Electron Transport Layer (ETL), e.g., Alq3 (~30 nm)

    • Cathode Deposition:

      • Without breaking the vacuum, deposit the cathode by evaporating a thin layer of an electron injection material like lithium fluoride (B91410) (LiF) (~1 nm) followed by a thicker layer of aluminum (Al) (~200 nm).

    • Encapsulation:

      • To protect the device from atmospheric moisture and oxygen, encapsulate the device in a dry nitrogen atmosphere using a UV-curable epoxy and a glass coverslip.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product cluster_purification Purification cluster_final Final Product p-Cresol p-Cresol Pechmann Condensation Pechmann Condensation p-Cresol->Pechmann Condensation Fumaric Acid Fumaric Acid Fumaric Acid->Pechmann Condensation Crude this compound Crude this compound Pechmann Condensation->Crude this compound Recrystallization Recrystallization Crude this compound->Recrystallization Column Chromatography Column Chromatography Crude this compound->Column Chromatography Pure this compound Pure this compound Recrystallization->Pure this compound Column Chromatography->Pure this compound

Caption: Workflow for the synthesis and purification of this compound.

OLED_Structure cluster_device OLED Device Structure cluster_charge_flow Cathode Cathode (e.g., Al) ETL Electron Transport Layer (ETL) Cathode->ETL e e⁻ EML Emissive Layer (EML) (Host + this compound Dopant) ETL->EML HTL Hole Transport Layer (HTL) EML->HTL Light Light Emission EML->Light Recombination HIL Hole Injection Layer (HIL) HTL->HIL Anode Anode (e.g., ITO) HIL->Anode Substrate Substrate (Glass) Anode->Substrate h h⁺ e->EML Injection h->EML Injection

Caption: Generalized structure of a multi-layer OLED with this compound as a dopant.

Experimental_Workflow Start Start Substrate_Cleaning ITO Substrate Cleaning (Sonication, UV-Ozone) Start->Substrate_Cleaning Deposition High-Vacuum Thermal Evaporation Substrate_Cleaning->Deposition HIL_Dep HIL Deposition Deposition->HIL_Dep HTL_Dep HTL Deposition HIL_Dep->HTL_Dep EML_Dep EML Deposition (with this compound) HTL_Dep->EML_Dep ETL_Dep ETL Deposition EML_Dep->ETL_Dep Cathode_Dep Cathode Deposition (LiF/Al) ETL_Dep->Cathode_Dep Encapsulation Device Encapsulation Cathode_Dep->Encapsulation Testing Characterization (I-V-L, EL Spectrum) Encapsulation->Testing End End Testing->End

Caption: Experimental workflow for the fabrication and testing of an OLED device.

References

Application Note: High-Yield Synthesis of 6-Methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 6-Methylcoumarin (C₁₀H₈O₂) is a synthetic organic compound widely utilized as an aroma chemical in the flavor and fragrance industry and as a key intermediate in the synthesis of more complex molecules for pharmaceuticals and materials science. Its chemical stability and characteristic coconut-like sweet aroma make it a valuable ingredient.[1][2] The efficient, high-yield synthesis of this compound is crucial for its commercial and research applications. Several classical organic reactions are employed for its synthesis, including the Pechmann condensation, Perkin reaction, and Knoevenagel condensation.[3][4] This document provides detailed protocols for high-yield synthesis, a comparative summary of various methods, and a generalized experimental workflow.

Data Presentation: Comparison of Synthesis Methods

The selection of a synthetic route depends on factors such as desired yield, reaction time, available starting materials, and environmental considerations. The following table summarizes quantitative data for various methods for synthesizing this compound.

Synthesis MethodReactantsCatalyst/ReagentConditionsTimeYield (%)Reference
Pechmann Condensationp-Cresol (B1678582), Fumaric Acid72% Sulfuric AcidHeatingNot Specified80%[5]
Pechmann Condensationp-Cresol, Malic AcidSulfuric Acid (catalytic)Microwave (1000 W)40 seconds60%[6]
Pechmann Condensationp-Cresol, 2-Hydroxysuccinic AcidSulfuric AcidNot SpecifiedNot Specified32%[2]
One-Step Synthesisp-Cresol, Ethyl FormylacetatePhosphotungstic Acid90 °C, Solvent-free5 hours23.7%[2]
Photocatalytic CyclizationEthyl (E)-3-(2-hydroxy-5-methylphenyl)cinnamateTris[2-phenylpyridinato-C2,N]iridium(III)Room Temp, Acetonitrile, LED Irradiation24 hours94%[7]

Experimental Protocols

Protocol 1: High-Yield Pechmann Condensation using Fumaric Acid

This protocol is based on the high-yield (80%) condensation of p-cresol with fumaric acid, a direct and effective method for producing this compound.[1][5]

Materials:

  • p-Cresol

  • Fumaric Acid

  • Sulfuric Acid (H₂SO₄), 72% solution

  • Ice-cold water

  • Sodium bicarbonate (NaHCO₃) solution, 5%

  • Ethanol (B145695) (for recrystallization)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Beaker

  • Büchner funnel and flask

Procedure:

  • Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add p-cresol (1.0 eq) and fumaric acid (1.0 eq).

  • Catalyst Addition: Slowly and carefully add 72% sulfuric acid to the flask while stirring. The reaction is exothermic and should be controlled.

  • Reaction: Heat the mixture under reflux using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the flask to room temperature. Carefully pour the reaction mixture into a beaker containing a large volume of ice-cold water with constant stirring.

  • Precipitation and Isolation: A solid precipitate of crude this compound will form. Collect the solid by vacuum filtration using a Büchner funnel.

  • Neutralization: Wash the crude product on the filter with cold water, followed by a cold 5% sodium bicarbonate solution to remove any unreacted acidic components, and finally with cold water again until the washings are neutral.

  • Purification: Dry the crude product. Recrystallize the solid from a suitable solvent, such as ethanol, to obtain pure this compound as a white crystalline powder.[1]

  • Characterization: Confirm the product's identity and purity using standard analytical techniques (Melting Point, ¹H NMR, ¹³C NMR, IR Spectroscopy).

Protocol 2: Microwave-Assisted Pechmann Condensation using Malic Acid

This protocol describes a rapid, microwave-assisted synthesis of this compound, offering a significant reduction in reaction time.[6]

Materials:

  • p-Cresol

  • Malic Acid

  • Sulfuric Acid (H₂SO₄), concentrated (catalytic amount)

  • Microwave-safe reaction vessel (e.g., Erlenmeyer flask)

  • Domestic or laboratory microwave oven (1000 W)

  • Ice-cold water

  • Ethanol (for recrystallization)

Procedure:

  • Reactant Setup: In a microwave-safe Erlenmeyer flask, mix p-cresol (1.0 eq) and malic acid (1.0 eq).

  • Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Microwave Irradiation: Place the flask in the microwave oven and irradiate at high power (1000 W) for a short duration (approximately 40 seconds).[6] Monitor the reaction carefully to prevent overheating and charring.

  • Work-up: After irradiation, carefully remove the flask from the microwave and allow it to cool to room temperature.

  • Precipitation and Isolation: Pour the cooled reaction mixture into a beaker of ice-cold water to precipitate the crude product.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and dry. Recrystallize the crude product from ethanol to yield pure this compound.

Visualization: Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via the Pechmann condensation reaction.

Pechmann_Condensation_Workflow A Reactant Preparation B Mix p-Cresol and Condensing Agent (e.g., Fumaric Acid) A->B C Acid Catalyst Addition (e.g., H₂SO₄) B->C D Reaction Step C->D E Heating / Reflux or Microwave Irradiation D->E F Work-up & Isolation E->F G Quench in Ice Water F->G H Filtration to Collect Crude Product G->H I Purification H->I J Recrystallization (e.g., from Ethanol) I->J K Final Product: This compound J->K

Caption: General workflow for this compound synthesis via Pechmann condensation.

References

Application Notes and Protocols: 6-Methylcoumarin as a Versatile Scaffold for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylcoumarin, a prominent member of the coumarin (B35378) family, serves as a valuable and versatile building block in the synthesis of a wide array of heterocyclic compounds.[1] Its inherent chemical reactivity, coupled with the potential for diverse biological activities of its derivatives, makes it a scaffold of significant interest in medicinal chemistry and drug discovery. The fusion or linkage of the this compound core with other heterocyclic rings, such as pyrazoles, isoxazoles, pyrimidines, and pyridines, has yielded novel molecular entities with promising pharmacological profiles, including anticancer, antimicrobial, and enzyme inhibitory activities.

These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing this compound and its derivatives as key starting materials. The subsequent sections will detail the synthesis of isoxazole (B147169), pyrazole (B372694), pyridine (B92270), and pyrimidine (B1678525) derivatives, supported by quantitative biological activity data and mechanistic insights into their modes of action.

I. Synthesis of Isoxazole Derivatives from this compound

Isoxazoles are five-membered heterocyclic compounds that are integral to many biologically active molecules.[1] The synthesis of coumarin-isoxazole hybrids often proceeds through a chalcone (B49325) intermediate, followed by cyclization with hydroxylamine (B1172632) hydrochloride.

Experimental Protocol: Synthesis of 3-(3-(6-methyl-2-oxo-2H-chromen-3-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-5-yl)phenol

Step 1: Synthesis of 3-acetyl-6-methyl-2H-chromen-2-one (Chalcone Precursor)

A mixture of 5-methylsalicylaldehyde (0.01 mol) and ethyl acetoacetate (B1235776) (0.01 mol) is stirred in ethanol (B145695) (20 mL) in the presence of a catalytic amount of piperidine (B6355638). The reaction mixture is refluxed for 4 hours. After cooling, the precipitated solid is filtered, washed with cold ethanol, and recrystallized from ethanol to yield 3-acetyl-6-methyl-2H-chromen-2-one.

Step 2: Synthesis of (E)-3-(3-(dimethylamino)-1-phenylprop-2-en-1-one)-6-methyl-2H-chromen-2-one (Chalcone)

A mixture of 3-acetyl-6-methyl-2H-chromen-2-one (10 mmol) and an appropriate aromatic aldehyde (e.g., benzaldehyde) (10 mmol) in ethanol (30 mL) is treated with an aqueous solution of potassium hydroxide (B78521) (40%, 5 mL). The mixture is stirred at room temperature for 12 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). After completion, the mixture is poured into crushed ice and acidified with dilute HCl. The precipitated chalcone is filtered, washed with water, and dried.

Step 3: Cyclization to form the Isoxazole Derivative

The synthesized chalcone (10 mmol) and hydroxylamine hydrochloride (15 mmol) are dissolved in ethanol (30 mL). An aqueous solution of 40% KOH (5 mL) is added, and the mixture is refluxed for 12 hours.[1] The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, poured into crushed ice, and extracted with diethyl ether (3 x 30 mL). The combined organic layers are dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate (B1210297) gradient to afford the desired isoxazole derivative.[1]

Logical Workflow for Isoxazole Synthesis

cluster_0 Step 1: Chalcone Precursor Synthesis cluster_1 Step 2: Chalcone Synthesis cluster_2 Step 3: Isoxazole Formation A 5-Methylsalicylaldehyde + Ethyl Acetoacetate B Reflux with Piperidine in Ethanol A->B C 3-acetyl-6-methyl- 2H-chromen-2-one B->C D 3-acetyl-6-methyl-2H-chromen-2-one + Aromatic Aldehyde C->D E Stir with KOH in Ethanol D->E F Coumarin Chalcone E->F G Coumarin Chalcone + Hydroxylamine HCl F->G H Reflux with KOH in Ethanol G->H I Coumarin-Isoxazole Hybrid H->I

Caption: Workflow for the synthesis of coumarin-isoxazole hybrids.

II. Synthesis of Pyrazole Derivatives from this compound

Pyrazoles are another class of five-membered nitrogen-containing heterocycles with a broad spectrum of pharmacological activities. The synthesis of coumarin-pyrazole hybrids can be achieved through the reaction of a coumarin-chalcone intermediate with hydrazine (B178648) derivatives.

Experimental Protocol: Synthesis of 3-(5-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-6-methyl-2H-chromen-2-one

Step 1: Synthesis of 3-acetyl-6-methyl-2H-chromen-2-one

This intermediate is synthesized as described in Section I, Step 1.

Step 2: Synthesis of 1-(6-methyl-2-oxo-2H-chromen-3-yl)-3-(4-chlorophenyl)prop-2-en-1-one (Chalcone)

A mixture of 3-acetyl-6-methyl-2H-chromen-2-one (0.01 mol) and 4-chlorobenzaldehyde (B46862) (0.01 mol) is dissolved in n-butanol. A few drops of diethylamine (B46881) are added as a catalyst, and the mixture is refluxed for 4-5 hours.[2] After cooling, the precipitated solid is filtered, washed with a small amount of cold ethanol, and recrystallized from an appropriate solvent to yield the chalcone.

Step 3: Cyclization to form the Pyrazole Derivative

The synthesized chalcone (0.05 M) is dissolved in pyridine (30 mL) with gentle heating. Phenylhydrazine (0.2 M) is then added, and the mixture is refluxed for 6-7 hours.[2] Upon completion of the reaction, the mixture is cooled and neutralized with 2N hydrochloric acid. The neutralized mixture is poured onto crushed ice. The resulting precipitate is filtered, dried, and recrystallized from a suitable solvent to give the final pyrazole derivative.[2]

Experimental Workflow for Pyrazole Synthesis

A 3-acetyl-6-methyl-2H-chromen-2-one + 4-Chlorobenzaldehyde B Reflux with Diethylamine in n-Butanol A->B C Coumarin Chalcone B->C D Coumarin Chalcone + Phenylhydrazine C->D E Reflux in Pyridine D->E F Neutralization with HCl E->F G Precipitation on Ice F->G H Coumarin-Pyrazole Hybrid G->H

Caption: Synthetic workflow for coumarin-pyrazole derivatives.

III. Synthesis of Fused Pyridine Derivatives (Pyridocoumarins)

The fusion of a pyridine ring to the coumarin scaffold results in pyridocoumarins, a class of compounds with diverse biological activities. One synthetic route involves a three-component reaction of an aminocoumarin, an aldehyde, and an alkyne.

Experimental Protocol: Synthesis of 2,4-Diphenyl-substituted[3][4]-fused Pyridocoumarin

A mixture of 6-amino-4-methylcoumarin (1 mmol), benzaldehyde (B42025) (1.2 mmol), and phenylacetylene (B144264) (1.5 mmol) is dissolved in toluene. Iron(III) chloride (FeCl₃, 10 mol%) is added as a catalyst. The reaction mixture is refluxed for 12 hours under an air atmosphere. The progress of the reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to afford the fused pyridocoumarin product.

Reaction Scheme for Fused Pyridine Synthesis

A 6-Amino-4-methylcoumarin D FeCl3 (catalyst) Toluene, Reflux A->D B Benzaldehyde B->D C Phenylacetylene C->D E Fused Pyridocoumarin D->E

Caption: Three-component synthesis of fused pyridocoumarins.

IV. Synthesis of Pyrimidine Derivatives from this compound

Pyrimidine-containing compounds are of great interest in medicinal chemistry due to their presence in numerous therapeutic agents. The synthesis of coumarin-pyrimidine hybrids can be achieved from an acetylcoumarin precursor.

Experimental Protocol: Synthesis of 2-Amino-4-(7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)-6-arylpyrimidine

Step 1: Synthesis of 6-acetyl-7-hydroxy-4-methylcoumarin

This starting material can be synthesized via the Pechmann condensation of 2,4-dihydroxyacetophenone and ethyl acetoacetate.

Step 2: Synthesis of Chalcone Intermediate

A mixture of 6-acetyl-7-hydroxy-4-methylcoumarin (10 mmol) and an appropriate aromatic aldehyde (10 mmol) is refluxed in absolute ethanol in the presence of a catalytic amount of piperidine for 20-40 hours. The resulting chalcone precipitates upon cooling, is filtered, and washed with cold ethanol.

Step 3: Cyclization to form the Pyrimidine Derivative

The synthesized chalcone (1 mmol) and guanidine (B92328) hydrochloride (1.2 mmol) are dissolved in dry DMF. Sodium bicarbonate (1.5 mmol) is added as a base to neutralize the HCl from guanidine hydrochloride. The reaction mixture is refluxed at 70°C for 48-70 hours.[3] After cooling, the mixture is poured into ice water. The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent to yield the final coumarin-pyrimidine hybrid.[3]

Experimental Workflow for Pyrimidine Synthesis

A 6-acetyl-7-hydroxy-4-methylcoumarin + Aromatic Aldehyde B Reflux with Piperidine in Ethanol A->B C Coumarin Chalcone B->C D Coumarin Chalcone + Guanidine HCl + NaHCO3 C->D E Reflux in DMF D->E F Coumarin-Pyrimidine Hybrid E->F

Caption: Synthesis of coumarin-pyrimidine hybrids.

V. Quantitative Biological Activity Data

The following tables summarize the reported biological activities of various heterocyclic compounds derived from coumarin scaffolds.

Table 1: Cytotoxicity of Coumarin-Derived Heterocycles against Human Cancer Cell Lines

Compound ClassDerivativeCancer Cell LineIC₅₀ (µM)Reference
IsoxazoleOrtho-substituted derivative of 6-hydroxycoumarinPC-3 (Prostate)8.2
IsoxazoleOrtho-substituted derivative of 6-hydroxycoumarinA-549 (Lung)10.2
Pyrazole3-(5-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2H-chromen-2-oneNCI-H460 (Lung)>100[2]
Pyrazole3-(5-phenyl-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2H-chromen-2-oneMCF7 (Breast)>100[2]
TriazoleOrtho-substituted derivative of 6-hydroxycoumarinA-549 (Lung)12.6[4]

Table 2: Antimicrobial Activity of Coumarin-Derived Pyrazoles

CompoundMicroorganismMIC (µg/mL)Reference
3-Coumarinyl substituted pyrazoleMethicillin-resistant Staphylococcus aureus (MRSA)3.125[5]
Naphthyl-substituted pyrazole-hydrazoneAcinetobacter baumannii1.56[6]
Pyrazole-thiazole hybridMethicillin-resistant Staphylococcus aureus (MRSA)<0.2 µM[6]

VI. Signaling Pathway Visualizations

A. Monoamine Oxidase B (MAO-B) Inhibition by Coumarin Derivatives

Several this compound derivatives have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the degradation of neurotransmitters and a key target in the treatment of neurodegenerative diseases. The inhibitory mechanism often involves non-covalent interactions within the active site of the enzyme.

cluster_0 MAO-B Active Site MAOB MAO-B Enzyme ActiveSite Active Site Cavity Degradation Oxidative Deamination MAOB->Degradation Inhibition Inhibition MAOB->Inhibition Inhibitor 6-Methyl-3-phenylcoumarin Derivative Inhibitor->MAOB Binds to Tyr326 Tyr326 Residue Inhibitor->Tyr326 Interacts with Interaction π-π Stacking Tyr326->Interaction Neurotransmitter Dopamine (Neurotransmitter) Neurotransmitter->MAOB

Caption: MAO-B inhibition by a this compound derivative.

B. Tyrosine Kinase Inhibition by Pyrazole Derivatives

Certain pyrazole derivatives have shown potential as tyrosine kinase inhibitors. Tyrosine kinases are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and differentiation. Their dysregulation is a hallmark of many cancers. Inhibition of tyrosine kinases can block downstream signaling cascades, such as the PI3K/AKT pathway, leading to reduced cancer cell survival and proliferation.

cluster_0 Cell Membrane EGFR EGFR (Tyrosine Kinase Receptor) PI3K PI3K EGFR->PI3K Activates Inhibition Inhibition EGFR->Inhibition Pyrazole Pyrazole Derivative Pyrazole->EGFR AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes

Caption: Tyrosine kinase signaling pathway inhibition.

References

Application Notes and Protocols for the Functionalization of the 6-Methylcoumarin Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of established methods for the chemical functionalization of the 6-methylcoumarin scaffold. This versatile heterocyclic core is a common starting point for the synthesis of a wide range of compounds with significant biological activities and interesting photophysical properties. The following protocols and data are intended to serve as a comprehensive resource for researchers in medicinal chemistry, materials science, and related fields.

Bromination of the 6-Methyl Group

Bromination of the methyl group at the 6-position of the coumarin (B35378) ring is a key transformation that introduces a reactive handle for further derivatization, such as in nucleophilic substitution or cross-coupling reactions. The most common method for this transformation is free-radical bromination using N-bromosuccinimide (NBS).

Experimental Protocol: Free-Radical Bromination with NBS

This protocol describes the selective bromination of the methyl group of a coumarin derivative.[1]

Materials:

  • This compound derivative

  • N-Bromosuccinimide (NBS)

  • Radical initiator (e.g., benzoyl peroxide or AIBN)

  • Anhydrous carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the this compound derivative in anhydrous CCl₄.

  • Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of the radical initiator to the solution.

  • Flush the flask with an inert gas.

  • Heat the reaction mixture to reflux and irradiate with a UV lamp to facilitate the initiation of the radical reaction.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the succinimide (B58015) byproduct.

  • Wash the filtrate with a saturated aqueous solution of sodium thiosulfate (B1220275) to quench any remaining bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the 6-bromomethylcoumarin derivative.

Quantitative Data: Bromination of Coumarin Derivatives
Starting MaterialBrominating AgentInitiatorSolventReaction Time (h)Yield (%)Reference
7-acetoxy-3-[(2,4-diacetoxy)phenyl]-4-methylcoumarinNBS---25-44[1]

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto electron-rich aromatic rings. In the context of substituted coumarins, this reaction can be used to functionalize the coumarin nucleus, often leading to the formation of valuable intermediates for the synthesis of more complex heterocyclic systems.[2][3][4][5]

Experimental Protocol: Vilsmeier-Haack Reaction

This protocol outlines a general procedure for the formylation of an activated coumarin derivative.[2]

Materials:

  • Substituted coumarin

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Ice bath

  • Crushed ice

  • Sodium bicarbonate solution

Procedure:

  • In a flask equipped with a dropping funnel and a magnetic stirrer, cool DMF in an ice bath.

  • Add POCl₃ dropwise to the cooled DMF with stirring to form the Vilsmeier reagent.

  • To this reagent, add the substituted coumarin portion-wise, maintaining the low temperature.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data: Vilsmeier-Haack Formylation of Coumarins
Starting MaterialReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
4-hydroxycoumarinPOCl₃, DMF-Reflux--[4]
Substituted CoumarinsTCT, DMFDCMReflux3up to 86[3]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds. For this compound derivatives, this reaction is typically employed to couple an aryl or vinyl group to the coumarin scaffold, often starting from a halogenated precursor such as a 6-bromocoumarin derivative.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a typical Suzuki-Miyaura coupling of a bromo-coumarin derivative with an arylboronic acid.

Materials:

  • 6-Bromocoumarin derivative

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask, combine the 6-bromocoumarin derivative, arylboronic acid, palladium catalyst, and base.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed solvent to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data: Suzuki-Miyaura Coupling of Coumarin Derivatives
Aryl HalideBoronic AcidCatalystBaseSolventTemperature (°C)Yield (%)Reference
4-chloro-3-(hydroxymethyl)coumarinPotassium vinyltrifluoroboratePd(dppf)Cl₂----[6]
6-chloro-5-dialkylaminopyridazinonesArylboronic acids-----[6]

Nitration of the Coumarin Ring

Nitration of the coumarin scaffold introduces a nitro group, which can serve as a precursor for an amino group or as an electron-withdrawing group to modulate the electronic properties of the molecule. The regioselectivity of the nitration is highly dependent on the substitution pattern of the coumarin ring and the reaction conditions.

Experimental Protocol: Nitration

This protocol outlines a general procedure for the nitration of a hydroxycoumarin derivative.[7]

Materials:

  • Hydroxycoumarin derivative

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Ice bath

  • Crushed ice

Procedure:

  • In a flask, dissolve the hydroxycoumarin derivative in concentrated sulfuric acid, keeping the temperature low using an ice bath.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of the coumarin derivative, ensuring the temperature does not rise significantly.

  • After the addition is complete, continue stirring the reaction mixture at low temperature for a specified time.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated nitro-coumarin derivative by vacuum filtration, wash thoroughly with cold water, and dry.

  • Purify the crude product by recrystallization or column chromatography to separate any regioisomers.

Quantitative Data: Nitration of Aromatic Compounds
Starting MaterialNitrating Agent/SystemSolventTemperature (°C)Product Distribution (ortho:meta:para)Reference
TolueneHNO₃ / H₂SO₄-30-4057:4:39[8]
TolueneHNO₃ / Acetic Anhydride / Zeolite β-Room Temp~20:<1:~79[8]

Click Chemistry: Azide-Alkyne Cycloaddition

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and regioselective method for conjugating molecules. To utilize this reaction, the this compound scaffold must first be functionalized with either an azide (B81097) or an alkyne group. This is typically achieved by converting the 6-methyl group to a 6-bromomethyl or 6-hydroxymethyl group, which can then be converted to an azide or ether-linked alkyne.

Experimental Protocol: Synthesis of 6-Azidomethylcoumarin and Subsequent CuAAC

This protocol describes a two-step process: the synthesis of a 6-azidomethylcoumarin intermediate and its subsequent use in a click reaction.

Step 1: Synthesis of 6-Azidomethylcoumarin

Materials:

  • 6-Bromomethylcoumarin

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF) or Acetone

Procedure:

  • Dissolve 6-bromomethylcoumarin in DMF or acetone.

  • Add sodium azide (1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for several hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude 6-azidomethylcoumarin can often be used in the next step without further purification.

Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • 6-Azidomethylcoumarin

  • Terminal alkyne

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Solvent (e.g., t-BuOH/H₂O mixture)

Procedure:

  • In a flask, dissolve the 6-azidomethylcoumarin and the terminal alkyne in a mixture of t-butanol and water.

  • In a separate vial, prepare a solution of copper(II) sulfate pentahydrate in water.

  • In another vial, prepare a fresh solution of sodium ascorbate in water.

  • Add the copper sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.

  • Stir the reaction mixture at room temperature. The reaction is often complete within a few hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the triazole product by column chromatography.

Visualizing Reaction Pathways and Workflows

Bromination of this compound

G cluster_0 Bromination Workflow This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture NBS, Initiator, CCl4 Reflux & UV Reflux & UV Reaction Mixture->Reflux & UV Heat Cooling Cooling Reflux & UV->Cooling Filtration Filtration Cooling->Filtration Remove Succinimide Washing Washing Filtration->Washing aq. Na2S2O3, Brine Drying & Concentration Drying & Concentration Washing->Drying & Concentration Purification Purification Drying & Concentration->Purification 6-Bromomethylcoumarin 6-Bromomethylcoumarin Purification->6-Bromomethylcoumarin Recrystallization/ Column Chromatography

Caption: Workflow for the free-radical bromination of this compound.

Vilsmeier-Haack Formylation Pathway

G cluster_1 Vilsmeier-Haack Reaction DMF DMF Vilsmeier Reagent Vilsmeier Reagent DMF->Vilsmeier Reagent POCl3, 0°C Substituted Coumarin Substituted Coumarin Iminium Salt Intermediate Iminium Salt Intermediate Substituted Coumarin->Iminium Salt Intermediate Vilsmeier Reagent Formylated Coumarin Formylated Coumarin Iminium Salt Intermediate->Formylated Coumarin Hydrolysis (H2O)

Caption: Simplified reaction pathway for the Vilsmeier-Haack formylation.

Suzuki-Miyaura Cross-Coupling Catalytic Cycle

G cluster_2 Suzuki-Miyaura Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2, Base Ar-Pd(II)-R(L2)->Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Click Chemistry Workflow

G cluster_3 CuAAC Click Chemistry 6-Bromomethylcoumarin 6-Bromomethylcoumarin 6-Azidomethylcoumarin 6-Azidomethylcoumarin 6-Bromomethylcoumarin->6-Azidomethylcoumarin NaN3 Reaction Mixture Reaction Mixture 6-Azidomethylcoumarin->Reaction Mixture Terminal Alkyne Triazole Product Triazole Product Reaction Mixture->Triazole Product CuSO4, Na Ascorbate

Caption: General workflow for the synthesis of a this compound-triazole conjugate.

References

Application Notes and Protocols for 6-Methylcoumarin Derivatives in Cell Imaging and Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 6-methylcoumarin derivatives as versatile fluorescent probes for a range of applications in cell imaging and microscopy. The inherent photophysical properties of the coumarin (B35378) scaffold, combined with the synthetic tractability of the 6-methyl position, have led to the development of a diverse palette of probes for visualizing cellular structures, monitoring dynamic processes, and detecting specific enzymatic activities.[1][2][3]

Introduction to this compound Derivatives in Cellular Imaging

This compound and its derivatives are a class of fluorophores that absorb ultraviolet light and emit in the visible spectrum, making them valuable tools for biological imaging.[2] Their utility stems from a combination of favorable characteristics, including high fluorescence quantum yields, sensitivity to the local environment, and the potential for chemical modification to create targeted or activatable probes.[3][] These probes have been successfully employed in various applications, including general cell staining, visualization of lipid droplets, and the development of "turn-on" sensors for enzymatic activity.[5][6][7] The 6-methyl group provides a key synthetic handle for the creation of novel derivatives with tailored properties for advanced imaging applications.[2]

Photophysical Properties of Selected this compound Derivatives

The fluorescence properties of coumarin derivatives are highly influenced by their substitution pattern and the surrounding solvent environment. The following table summarizes the key photophysical data for a selection of this compound derivatives and related compounds used in cell imaging.

Derivative NameExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Solvent/Conditions
Coumarin 6 ~458-460~5050.78~54,000Ethanol
4-Methyl-6,7-methylenedioxycoumarin ~350~435Not specifiedNot specifiedEthanol
7-Hydroxy-4-methylcoumarin 321~400Not specifiedNot specifiedWater/Methanol
6-Aryl-Coumarin Derivative (4b) Not specified496Not specifiedNot specifiedChloroform
6-Aryl-Coumarin Derivative (4e) Not specified512Not specifiedNot specifiedChloroform
6-Aryl-Coumarin Derivative (4f) Not specified510Not specifiedNot specifiedChloroform
7-Amino-4-methylcoumarin (AMC) 365440Not specifiedNot specifiedEthanol
PC6S (for lipid droplets) >400>500>0.80Not specifiedVarious solvents

Application Notes

General Cellular Staining for Morphology and Localization

Certain lipophilic this compound derivatives, such as Coumarin 6, can be used as general cytoplasmic and membrane stains, allowing for the visualization of cellular morphology and the tracking of cellular dynamics.[2] These dyes typically accumulate in the lipid-rich environments of the cytoplasm and cellular membranes.

Visualization of Lipid Droplets

Lipid droplets are dynamic organelles involved in lipid metabolism, and their dysregulation is associated with various diseases.[6] Specific this compound derivatives have been designed to selectively accumulate in the hydrophobic core of lipid droplets, enabling their visualization and tracking in living cells.[6] For instance, the π-extended coumarin derivative PC6S exhibits a high quantum yield in nonpolar environments, making it an excellent probe for imaging lipid droplets with high contrast.[6]

"Turn-On" Fluorescent Probes for Detecting Enzymatic Activity

A powerful application of this compound derivatives is in the design of "turn-on" fluorescent probes. These probes are initially non-fluorescent or weakly fluorescent but become highly fluorescent upon enzymatic conversion.[7] A common strategy involves masking a fluorescent 7-hydroxy-6-methylcoumarin core with a substrate for a specific enzyme. Enzymatic cleavage of the substrate unmasks the hydroxyl group, leading to a significant increase in fluorescence. This approach has been used to develop probes for enzymes such as cytochrome P450s.[7]

Experimental Protocols

Protocol for General Live-Cell Staining with Coumarin 6

This protocol provides a general procedure for staining live adherent cells with Coumarin 6.

Materials:

  • Coumarin 6 stock solution (1 mM in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glass-bottom dishes or coverslips

  • Fluorescence microscope

Procedure:

  • Cell Plating: Seed cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency (typically 70-80%).[2]

  • Prepare Staining Solution: On the day of the experiment, thaw the Coumarin 6 stock solution. Dilute the stock solution in pre-warmed (37°C) complete cell culture medium to a final working concentration of 1-10 µM. Mix immediately to prevent precipitation.[2]

  • Staining: Remove the existing culture medium from the cells and replace it with the Coumarin 6-containing medium.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C in a 5% CO₂ incubator.[2]

  • Washing: Aspirate the staining solution and wash the cells 2-3 times with pre-warmed PBS or fresh culture medium to remove unbound dye.[2]

  • Imaging: Add fresh, pre-warmed imaging buffer or culture medium to the cells. Image the cells using a fluorescence microscope with a filter set appropriate for green fluorescence (e.g., FITC or GFP channel).[2]

Live_Cell_Staining_Workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging cell_plating Plate Cells prepare_stain Prepare Staining Solution (1-10 µM) add_stain Add Staining Solution prepare_stain->add_stain incubate Incubate (30-60 min) add_stain->incubate wash Wash (2-3x) incubate->wash add_buffer Add Imaging Buffer wash->add_buffer image Fluorescence Microscopy add_buffer->image

Live-cell staining workflow with Coumarin 6.

Protocol for Staining Lipid Droplets in Live Cells

This protocol is a general guideline for using a this compound-based lipid droplet probe.

Materials:

  • This compound lipid droplet probe (e.g., PC6S) stock solution (1 mM in DMSO)

  • Complete cell culture medium

  • PBS, pH 7.4

  • Glass-bottom dishes or coverslips

  • Fluorescence microscope

Procedure:

  • Cell Culture: Plate cells on glass-bottom dishes and grow to 70-80% confluency.

  • Prepare Staining Solution: Dilute the lipid droplet probe stock solution in pre-warmed serum-free medium to a final concentration of 1-5 µM.

  • Staining: Remove the culture medium and wash the cells once with PBS. Add the staining solution to the cells.

  • Incubation: Incubate for 15-30 minutes at 37°C.

  • Washing: Wash the cells twice with PBS.

  • Imaging: Add fresh, pre-warmed complete medium and image immediately using an appropriate filter set for the probe.

Lipid_Droplet_Staining_Workflow start Start: Culture Cells prepare_solution Prepare Staining Solution (1-5 µM) start->prepare_solution stain_cells Add Stain to Cells prepare_solution->stain_cells incubate Incubate (15-30 min) stain_cells->incubate wash_cells Wash Cells (2x) incubate->wash_cells image_cells Image Lipid Droplets wash_cells->image_cells

Workflow for staining lipid droplets.

Protocol for Detecting Enzymatic Activity with a "Turn-On" Probe

This protocol describes a general method for using a this compound-based "turn-on" probe to measure enzymatic activity in a microplate format.

Materials:

  • "Turn-on" this compound probe stock solution (in DMSO)

  • Enzyme solution

  • Substrate for the enzyme (if different from the probe)

  • Assay buffer (optimized for the enzyme)

  • 96-well microplate (black, clear bottom)

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of the "turn-on" probe, enzyme, and any other necessary reagents in the appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer to each well. Add the "turn-on" probe to each well to a final concentration optimized for the assay (e.g., 1-10 µM).[3]

  • Initiate Reaction: Initiate the enzymatic reaction by adding the enzyme to the appropriate wells. Include control wells without the enzyme.[3]

  • Fluorescence Measurement: Immediately place the plate in a pre-warmed fluorescence microplate reader. Measure the fluorescence intensity at time intervals appropriate for the enzyme kinetics, using excitation and emission wavelengths suitable for the cleaved fluorophore.

  • Data Analysis: Plot the fluorescence intensity as a function of time. The initial rate of the reaction is proportional to the enzyme activity.

Turn_On_Probe_Mechanism cluster_before Before Enzymatic Reaction cluster_after After Enzymatic Reaction Probe Non-fluorescent This compound Probe (Substrate-masked) Cleaved_Probe Fluorescent 7-Hydroxy-6-methylcoumarin Probe->Cleaved_Probe Enzymatic Cleavage Enzyme Enzyme Enzyme->Cleaved_Probe Byproduct Cleaved Substrate

"Turn-on" probe activation by an enzyme.

References

Application Notes and Protocols for the Analytical Determination of 6-Methylcoumarin in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the detection and quantification of 6-methylcoumarin in various complex matrices, including tobacco products, cosmetics, and plant extracts. The protocols are intended for researchers, scientists, and professionals in drug development and quality control.

Introduction

This compound (C₁₀H₈O₂) is a synthetic fragrance ingredient with a coconut-like, sweet odor, commonly used in cosmetics, perfumes, and as a flavoring agent in tobacco products.[1][2] Its presence and concentration in consumer products are regulated in some regions due to potential allergenic and phototoxic effects. Accurate and sensitive analytical methods are therefore crucial for monitoring this compound levels to ensure product safety and compliance with regulatory standards. This document outlines detailed protocols for sample preparation and analysis using modern chromatographic techniques.

Analytical Techniques Overview

The primary analytical methods for the determination of this compound in complex matrices are gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) coupled with various detectors.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly suitable for the analysis of volatile and semi-volatile compounds like this compound. It offers excellent separation efficiency and definitive identification based on mass spectra.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can be coupled with different detectors, such as Diode Array Detectors (DAD) for UV-Vis absorbance, Fluorescence Detectors (FLD) for enhanced sensitivity for fluorescent compounds, and Mass Spectrometry (MS) or tandem Mass Spectrometry (MS/MS) for high selectivity and sensitivity.

The choice of method depends on the matrix, the required sensitivity, and the available instrumentation.

Quantitative Data Summary

The following table summarizes the quantitative performance data for various analytical methods used to detect this compound in different matrices.

MatrixAnalytical MethodSample PreparationLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Relative Standard Deviation (RSD) (%)
Tobacco Additives GC-MSDichloromethane (B109758) extraction0.01 µg/gNot Reported97.972.08
Cigarettes GC-MSEthyl acetate (B1210297) extraction followed by Solid-Phase Extraction (SPE)12.5-21.2 µg/kg41.6-70.0 µg/kg72.7-86.6< 5.1
Cosmetics HPLC-FLDMolecularly Imprinted Solid-Phase Extraction (MIP-SPE)Not Reported0.001–0.012 µg/mL70.3-102.0< 5.5
Tobacco Products HPLC-MS/MSAcetonitrile (B52724) extraction0.5-1.7 µg/kg1.7-5.2 µg/kg69.6-95.1< 5.3

Experimental Protocols

Protocol 1: Analysis of this compound in Tobacco Additives by GC-MS

This protocol is adapted from a method for the direct measurement of this compound in tobacco additives.[3]

1. Sample Preparation

  • Weigh 1.0 g of the tobacco additive sample into a centrifuge tube.

  • Add 10 mL of dichloromethane containing naphthalene (B1677914) as an internal standard (0.77 µg/mL).

  • Add 5 g of anhydrous sodium sulfate.

  • Shake the mixture vigorously for 30 minutes.

  • Let the mixture stand for 10 minutes to allow the solid particles to settle.

  • Carefully collect the supernatant for GC-MS analysis.

2. GC-MS Instrumental Parameters

  • Gas Chromatograph: Agilent 7890A or equivalent

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 1 min

    • Ramp 1: 10°C/min to 180°C, hold for 2 min

    • Ramp 2: 20°C/min to 280°C, hold for 5 min

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Mass Spectrometer: Agilent 5975C or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

  • Ions to Monitor: m/z 160 (quantifier), 132, 104 (qualifiers) for this compound; m/z 128 for naphthalene (internal standard)

3. Calibration

  • Prepare a series of standard working solutions of this compound in the internal standard solution (naphthalene in dichloromethane) at concentrations ranging from 0.01 µg/mL to 10.0 µg/mL.

  • Inject each standard solution into the GC-MS system and construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

Protocol 2: Analysis of this compound in Cosmetics by HPLC-FLD

This protocol is based on a method for the selective extraction and determination of coumarins in cosmetic samples.[4][5]

1. Sample Preparation (Molecularly Imprinted Solid-Phase Extraction)

  • Condition a molecularly imprinted polymer (MIP) SPE cartridge selective for coumarins with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

  • Accurately weigh 0.5 g of the cosmetic sample (e.g., cream, lotion) and dissolve it in 5 mL of a suitable solvent (e.g., methanol/water mixture).

  • Vortex and sonicate the sample to ensure complete dissolution.

  • Centrifuge the sample to remove any undissolved excipients.

  • Load the supernatant onto the conditioned MIP-SPE cartridge.

  • Wash the cartridge with 1 mL of a washing solvent (e.g., 10% methanol in water) to remove interferences.

  • Elute the this compound with 2 mL of the elution solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 200 µL of the mobile phase for HPLC analysis.

2. HPLC-FLD Instrumental Parameters

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • Fluorescence Detector:

    • Excitation Wavelength: 320 nm

    • Emission Wavelength: 380 nm

3. Calibration

  • Prepare a series of this compound standard solutions in the mobile phase at concentrations ranging from 0.001 µg/mL to 1.0 µg/mL.

  • Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

Visualizations

Below are diagrams illustrating the experimental workflows described in the protocols.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis start Weigh 1.0 g Tobacco Additive add_solvent Add 10 mL Dichloromethane with Internal Standard start->add_solvent add_drying Add 5 g Anhydrous Sodium Sulfate add_solvent->add_drying shake Shake for 30 min add_drying->shake settle Let Stand for 10 min shake->settle collect Collect Supernatant settle->collect inject Inject 1 µL into GC-MS collect->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (SIM mode) separate->detect quantify Quantification using Calibration Curve detect->quantify

Caption: Workflow for GC-MS analysis of this compound in tobacco additives.

HPLC_Workflow cluster_prep Sample Preparation (MIP-SPE) cluster_analysis HPLC-FLD Analysis start Weigh 0.5 g Cosmetic Sample dissolve Dissolve in Solvent start->dissolve centrifuge Centrifuge and Collect Supernatant dissolve->centrifuge load Load onto Conditioned MIP-SPE Cartridge centrifuge->load wash Wash Cartridge load->wash elute Elute this compound wash->elute dry_reconstitute Evaporate and Reconstitute in Mobile Phase elute->dry_reconstitute inject Inject 20 µL into HPLC dry_reconstitute->inject separate Chromatographic Separation inject->separate detect Fluorescence Detection separate->detect quantify Quantification using Calibration Curve detect->quantify

Caption: Workflow for HPLC-FLD analysis of this compound in cosmetics.

References

Application Notes and Protocols for the Quantification of 6-Methylcoumarin using HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 6-methylcoumarin in various samples using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are designed to be adaptable for different research and quality control applications.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a robust and widely used technique for the quantification of this compound, particularly in cosmetic and pharmaceutical formulations. Reverse-phase chromatography with UV or mass spectrometry detection is the most common approach.

Experimental Protocol: HPLC-PDA for Cosmetics

This protocol is adapted for the analysis of this compound in cosmetic products such as creams and lotions.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Objective: To extract this compound from the cosmetic matrix and remove interfering substances.

  • Materials: Oasis HLB SPE cartridges, methanol (B129727), water.

  • Procedure:

    • Accurately weigh approximately 1 g of the cosmetic sample into a suitable container.

    • Disperse the sample in 10 mL of methanol/water (50:50, v/v) and vortex for 2 minutes.

    • Centrifuge the sample at 4000 rpm for 10 minutes.

    • Condition an Oasis HLB SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load the supernatant from the centrifuged sample onto the SPE cartridge.

    • Wash the cartridge with 5 mL of water to remove polar impurities.

    • Elute the this compound with 5 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase.

    • Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC-PDA Conditions

  • Instrument: HPLC system with a Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., Grace Smart RP18, 250 mm x 4.6 mm, 5 µm).[1]

  • Mobile Phase: Isocratic elution with a mixture of water and methanol (50:50, v/v).[1]

  • Flow Rate: 0.7 mL/min.[1]

  • Column Temperature: 40°C.[1]

  • Injection Volume: 20 µL.[1]

  • Detection Wavelength: 280 nm.[1]

3. Quantification

  • Prepare a series of standard solutions of this compound in the mobile phase (e.g., 0.1, 1, 10, 50, 100 µg/mL).

  • Inject the standards to construct a calibration curve by plotting peak area against concentration.

  • Inject the prepared sample and determine the concentration of this compound from the calibration curve.

Experimental Protocol: UPLC-MS/MS for Complex Matrices

For higher sensitivity and selectivity, especially in complex matrices, Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is recommended.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Objective: To extract this compound from a liquid sample or a dissolved solid sample.

  • Materials: Ethyl acetate, anhydrous sodium sulfate.

  • Procedure:

    • To 1 mL of aqueous sample, add 2 mL of ethyl acetate.

    • Vortex for 2 minutes and then centrifuge to separate the layers.

    • Transfer the upper organic layer (ethyl acetate) to a clean tube.

    • Repeat the extraction of the aqueous layer with another 2 mL of ethyl acetate.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Evaporate the solvent and reconstitute the residue in the mobile phase.

    • Filter through a 0.22 µm syringe filter before injection.

2. UPLC-MS/MS Conditions

  • Instrument: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 BEH column (e.g., 1.7 µm, 2.1 x 100 mm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ions for this compound should be optimized. A potential transition is m/z 161 -> 133.

Quantitative Data Summary for HPLC Methods
ParameterHPLC-PDA in Cigarette Filler[1]UPLC-MS/MS (General)
Linearity Range 0.01 - 1000 µg/mLAnalyte and matrix dependent, typically in the ng/mL to low µg/mL range.
Limit of Detection (LOD) 0.0004 mg/CigCan reach sub-ng/mL levels.
Limit of Quantification (LOQ) 0.0012 mg/CigTypically in the low ng/mL range.
Recovery 96 - 102%Generally >85% is acceptable.
Precision (RSD) Not specifiedTypically <15% for bioanalytical methods.

Gas Chromatography-Mass Spectrometry (GC-MS) Methods

GC-MS is a highly sensitive and specific technique for the quantification of volatile and semi-volatile compounds like this compound. It is particularly useful for analyzing complex mixtures found in tobacco, food, and environmental samples.

Experimental Protocol: GC-MS for Tobacco Additives

This protocol is based on a method for the determination of this compound in cigarette additives.[2]

1. Sample Preparation: Solvent Extraction

  • Objective: To extract this compound from a solid matrix using an organic solvent.

  • Materials: Dichloromethane (B109758), anhydrous sodium sulfate, naphthalene (B1677914) (internal standard).

  • Procedure:

    • Accurately weigh 1.00 g of the tobacco additive sample into a vial.

    • Add 10 mL of a dichloromethane solution containing a known concentration of naphthalene (e.g., 0.77 µg/mL) as an internal standard.

    • Add 5 g of anhydrous sodium sulfate.

    • Shake the mixture for 30 minutes.

    • Let the solid material settle for 10 minutes.

    • Transfer the supernatant to a GC vial for analysis.

2. GC-MS Conditions

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: HP-VOC fused silica (B1680970) capillary column (60 m x 0.32 mm i.d. x 1.8 µm d.f.).[2]

  • Injector Temperature: 240°C.[2]

  • Injection Volume: 1 µL.[2]

  • Carrier Gas: Helium at a flow rate of 1.5 mL/min.[2]

  • Split Ratio: 10:1.[2]

  • Oven Temperature Program:

    • Initial temperature: 80°C.

    • Ramp to 245°C at 15°C/min.

    • Hold at 245°C for 7 minutes.[2]

  • Transfer Line Temperature: 280°C.[2]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

  • Ion Source Temperature: 230°C.[2]

  • MS Detection: Selected Ion Monitoring (SIM) mode.

    • This compound: m/z 160, 131.[2]

    • Naphthalene (Internal Standard): m/z 128, 102.[2]

3. Quantification

  • Prepare standard solutions of this compound at different concentrations containing the internal standard at a fixed concentration.

  • Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Analyze the prepared sample and calculate the concentration of this compound using the calibration curve.

Quantitative Data Summary for GC-MS Methods
ParameterGC-MS in Tobacco Additives[2]GC-MS in Cigarettes (with SPE)[3]
Linearity Range 0.01 - 10.00 µg/gNot specified
Limit of Detection (LOD) 0.01 µg/g12.5 - 21.2 µg/kg
Limit of Quantification (LOQ) Not specified, but detection limit implies a low LOQ41.6 - 70.0 µg/kg
Recovery 97.97%72.7 - 86.6%
Precision (RSD) 2.08%< 5.1%

Method Comparison

FeatureHPLCGC-MS
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a solid or liquid stationary phase.
Analytes Suitable for a wide range of compounds, including non-volatile and thermally labile ones.Best for volatile and semi-volatile compounds that are thermally stable.
Sample Preparation Often requires cleanup steps like SPE or LLE to remove matrix interference.May require extraction and sometimes derivatization for polar compounds.
Sensitivity Good, can be excellent with MS detection (ng/mL to pg/mL).Excellent, especially in SIM mode (pg to fg levels).
Selectivity Good, enhanced with PDA or MS detectors.Excellent, provides structural information from mass spectra.
Typical Run Time 5 - 30 minutes.15 - 60 minutes.

Signaling Pathways and Experimental Workflows

Signaling Pathways of this compound

This compound has been shown to modulate several key signaling pathways involved in inflammation and melanogenesis.

  • Anti-inflammatory Effects: this compound can attenuate inflammation by inhibiting the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[3][4] It reduces the phosphorylation of MAPK family members (ERK, JNK, and p38) and IκBα.[3][4]

  • Melanogenesis Promotion: this compound can promote melanin (B1238610) synthesis through the activation of multiple signaling pathways, including PKA/CREB, MAPK, AKT/PI3K, and GSK3β/β-catenin.[1][5]

G cluster_0 HPLC Workflow cluster_1 GC-MS Workflow Sample Sample (e.g., Cosmetic) Extraction Solid-Phase Extraction Sample->Extraction Disperse & Centrifuge Analysis HPLC-PDA Analysis Extraction->Analysis Elute & Reconstitute Quantification Quantification Analysis->Quantification Peak Area vs. Calibration Curve Sample_GC Sample (e.g., Tobacco) Extraction_GC Solvent Extraction (with Internal Standard) Sample_GC->Extraction_GC Add Solvent & Shake Analysis_GC GC-MS (SIM) Analysis Extraction_GC->Analysis_GC Inject Supernatant Quantification_GC Quantification Analysis_GC->Quantification_GC Peak Area Ratio vs. Calibration Curve

General experimental workflows for HPLC and GC-MS analysis.

G cluster_inflammatory Anti-inflammatory Signaling cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKs MAPKs (ERK, JNK, p38) TLR4->MAPKs IKK IKK TLR4->IKK SixMC_inflam This compound p_MAPKs p-MAPKs SixMC_inflam->p_MAPKs inhibition p_IkBa p-IκBα SixMC_inflam->p_IkBa inhibition MAPKs->p_MAPKs AP1 AP-1 p_MAPKs->AP1 ProInflam_Cytokines_MAPK Pro-inflammatory Cytokines AP1->ProInflam_Cytokines_MAPK IKK->p_IkBa IkBa IκBα NFkB NF-κB p_IkBa->NFkB degradation NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus iNOS_COX2 iNOS, COX-2 NFkB_nucleus->iNOS_COX2

Anti-inflammatory signaling pathways modulated by this compound.

G cluster_melanogenesis Melanogenesis Signaling cluster_pka_creb PKA/CREB Pathway cluster_mapk_melan MAPK Pathway cluster_pi3k_akt PI3K/Akt Pathway SixMC_melan This compound PKA PKA SixMC_melan->PKA activation p38_JNK p38, JNK SixMC_melan->p38_JNK activation PI3K PI3K SixMC_melan->PI3K activation p_CREB p-CREB PKA->p_CREB CREB CREB MITF MITF p_CREB->MITF upregulation p_p38_JNK p-p38, p-JNK p38_JNK->p_p38_JNK p_p38_JNK->MITF upregulation p_Akt p-Akt PI3K->p_Akt Akt Akt p_Akt->MITF upregulation Melanogenic_Enzymes Tyrosinase, TRP-1, TRP-2 MITF->Melanogenic_Enzymes expression Melanin Melanin Synthesis Melanogenic_Enzymes->Melanin

References

Application Notes and Protocols for 6-Methylcoumarin as a Photosensitizer in Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylcoumarin, a derivative of coumarin, is a bicyclic organic compound known for its aromatic and photophysical properties. While extensively used in the fragrance industry, its potential as a photosensitizer in photodynamic therapy (PDT) is an emerging area of interest. Upon excitation with ultraviolet A (UVA) light, this compound can generate reactive oxygen species (ROS), which are cytotoxic to cancer cells. This document provides an overview of the potential application of this compound in PDT and offers generalized protocols for its investigation. It is important to note that research in this specific application is still in its early stages, and the provided protocols should be considered as a starting point for experimental design and optimization.

Principle of Action

Photodynamic therapy is a non-invasive therapeutic modality that utilizes a photosensitizer, a specific wavelength of light, and molecular oxygen to induce cell death. The mechanism of this compound-mediated PDT is hypothesized to follow these steps:

  • Administration and Cellular Uptake: this compound is introduced to the target cells and is taken up into the cytoplasm and potentially other organelles.

  • Photoexcitation: The target area is irradiated with UVA light (typically in the 320-400 nm range). This compound absorbs photons, transitioning from its ground state to an excited singlet state.

  • Intersystem Crossing: The excited singlet state can then undergo intersystem crossing to a longer-lived excited triplet state.

  • Energy Transfer and ROS Generation: The triplet state of this compound can transfer its energy to molecular oxygen (Type II reaction), generating highly reactive singlet oxygen (¹O₂). It may also participate in Type I reactions, producing other ROS such as superoxide (B77818) anions and hydroxyl radicals.

  • Oxidative Stress and Cell Death: The generated ROS induce oxidative stress within the cancer cells, leading to damage of cellular components like lipids, proteins, and nucleic acids. This cellular damage can trigger apoptotic or necrotic cell death pathways. Evidence suggests that this compound with UVA irradiation can induce DNA double-strand breaks, as indicated by the formation of γ-H2AX foci[1].

Quantitative Data

The following table summarizes the known photophysical properties of this compound relevant to its potential use in PDT. It is important to note that critical data, such as IC50 values in a PDT context, are not yet well-established in the literature and require experimental determination.

PropertyValueReference
Chemical Formula C₁₀H₈O₂N/A
Molar Mass 160.17 g/mol N/A
Excitation Wavelength ~320-340 nm[2]
Emission Wavelength ~380-410 nm[2]
Singlet Oxygen Quantum Yield (ΦΔ) ~0.01PubChem CID 7092

Experimental Protocols

The following are generalized protocols for investigating the efficacy of this compound as a photosensitizer in an in vitro cancer cell model. These protocols should be optimized for specific cell lines and experimental conditions.

Protocol 1: In Vitro Photodynamic Therapy

Objective: To evaluate the phototoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., A549, HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • This compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • UVA light source with a defined wavelength and power output

  • Cell viability assay kit (e.g., MTT, PrestoBlue)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density that will result in 70-80% confluency at the time of treatment. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Photosensitizer Incubation:

    • Prepare serial dilutions of this compound in complete cell culture medium from the DMSO stock solution. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells.

    • Include control wells with medium and vehicle (DMSO) only.

    • Incubate for a predetermined time (e.g., 4, 12, or 24 hours) at 37°C in a 5% CO₂ incubator, protected from light.

  • Irradiation:

    • After incubation, wash the cells twice with PBS to remove any unbound this compound.

    • Add 100 µL of fresh, phenol (B47542) red-free medium to each well.

    • Expose the plate to a UVA light source (e.g., 365 nm) for a specific duration to deliver a defined light dose (e.g., 1, 2, 5 J/cm²). A parallel plate should be kept in the dark as a "dark toxicity" control.

  • Post-Irradiation Incubation: Incubate the plates for a further 24 or 48 hours at 37°C in a 5% CO₂ incubator.

  • Cell Viability Assessment:

    • Perform a cell viability assay according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence using a plate reader.

    • Calculate cell viability as a percentage of the untreated control.

    • Determine the IC50 value (the concentration of this compound that causes 50% cell death) for both the irradiated and non-irradiated groups.

Protocol 2: Detection of Intracellular Reactive Oxygen Species (ROS)

Objective: To measure the generation of ROS in cells treated with this compound and UVA light.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • This compound

  • PBS

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) probe

  • UVA light source

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of Protocol 1.

  • Probe Loading:

    • After incubation with this compound, wash the cells with PBS.

    • Add medium containing DCFH-DA (typically 5-10 µM) to each well.

    • Incubate for 30-60 minutes at 37°C in the dark.

  • Washing and Irradiation:

    • Wash the cells twice with PBS to remove excess probe.

    • Add fresh, phenol red-free medium.

    • Irradiate the cells with the desired UVA light dose.

  • Fluorescence Measurement:

    • Immediately after irradiation, measure the fluorescence intensity of dichlorofluorescein (DCF) using a fluorescence microscope or a plate reader (excitation ~485 nm, emission ~535 nm).

    • An increase in fluorescence intensity compared to controls indicates an increase in intracellular ROS levels.

Signaling Pathways and Visualizations

The precise signaling pathways activated by this compound-mediated PDT are yet to be fully elucidated. Based on general PDT mechanisms, the following pathways are likely to be involved.

PDT_Mechanism PS_ground This compound (Ground State) PS_singlet Excited Singlet State PS_ground->PS_singlet Light UVA Light (320-400 nm) Light->PS_ground Absorption PS_triplet Excited Triplet State PS_singlet->PS_triplet Intersystem Crossing Oxygen Molecular Oxygen (³O₂) PS_triplet->Oxygen Energy Transfer (Type II) ROS Reactive Oxygen Species (¹O₂) Oxygen->ROS CellularDamage Cellular Damage (Lipids, Proteins, DNA) ROS->CellularDamage CellDeath Cell Death (Apoptosis/Necrosis) CellularDamage->CellDeath

Caption: General mechanism of Type II photodynamic therapy.

Apoptosis_Pathway PDT This compound-PDT ROS ROS Generation PDT->ROS Mitochondria Mitochondrial Damage ROS->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway following PDT.

Experimental_Workflow Start Start CellSeeding Seed Cancer Cells in 96-well plate Start->CellSeeding Incubate24h Incubate 24h CellSeeding->Incubate24h AddPS Add this compound (various concentrations) Incubate24h->AddPS IncubatePS Incubate (e.g., 4-24h) in dark AddPS->IncubatePS Wash Wash with PBS IncubatePS->Wash AddMedium Add fresh medium Wash->AddMedium Irradiate Irradiate with UVA light (or keep in dark for control) AddMedium->Irradiate PostIncubate Incubate 24-48h Irradiate->PostIncubate ViabilityAssay Perform Cell Viability Assay (e.g., MTT) PostIncubate->ViabilityAssay Analyze Analyze Data (Calculate IC50) ViabilityAssay->Analyze End End Analyze->End

Caption: Experimental workflow for in vitro PDT evaluation.

Conclusion and Future Directions

This compound presents intriguing photophysical properties that suggest its potential as a photosensitizer for photodynamic therapy. The generation of reactive oxygen species upon UVA irradiation and the induction of DNA damage provide a basis for its further investigation in cancer therapy. However, comprehensive studies are required to establish its efficacy, determine optimal treatment parameters (drug concentration, light dose, and incubation time), and elucidate the specific molecular pathways involved in cell death. The protocols and information provided herein serve as a foundational guide for researchers to explore the therapeutic utility of this compound in PDT. Future research should focus on conducting detailed in vitro cytotoxicity studies across a panel of cancer cell lines, followed by in vivo studies to assess its therapeutic potential in preclinical models.

References

Application Notes and Protocols: 6-Methylcoumarin in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the practical use of 6-methylcoumarin in various domains of materials science. The unique photochemical and photophysical properties of this compound make it a valuable building block for advanced functional materials.

Application 1: Photo-Reversible Polymers and Self-Healing Materials

This compound undergoes a [2+2] photodimerization reaction upon exposure to UV light, forming a cyclobutane (B1203170) ring between two coumarin (B35378) moieties. This process is reversible, as the dimer can be cleaved back to the original monomers by irradiation with shorter wavelength UV light. This reversible dimerization is a cornerstone for creating photo-responsive and self-healing materials. The selectivity of the photodimerization, yielding different isomers (syn/anti and head-to-head/head-to-tail), can be controlled by the reaction conditions.

Quantitative Data: Photodimerization of this compound

The photodimerization of coumarins can lead to four possible isomers. The ratio of these isomers is highly dependent on the reaction solvent and the presence of supramolecular hosts.

Solvent/HostConversion (%)syn-head-headanti-head-headsyn-head-tailanti-head-tailReference
Benzene (B151609)92.391.22.34.2[1]
1,2-Ethanediol (B42446)395922190[1]
Water (no host)9----[1]
Water + Cucurbit[2]uril72>99 (syn total)<1 (anti total)>99 (syn total)<1 (anti total)[1]

Note: In the presence of Cucurbit[2]uril, the reaction is highly selective for the syn photodimers.

Experimental Protocol: Controlled Photodimerization of this compound

This protocol describes the photodimerization of this compound in different environments to control the stereoselectivity of the resulting dimers.

Materials:

  • This compound

  • Benzene (spectroscopic grade)

  • 1,2-Ethanediol

  • Deionized water

  • Cucurbit[2]uril

  • Quartz reaction vessel

  • UV lamp (e.g., high-pressure mercury lamp with appropriate filters for λ > 300 nm)

  • Stirring plate and stir bar

  • Rotary evaporator

  • NMR spectrometer for product analysis

Procedure:

  • Solution Preparation:

    • In Benzene: Prepare a solution of this compound in benzene in the quartz reaction vessel. The concentration should be optimized based on the desired reaction rate, typically in the range of 0.01-0.1 M.

    • In 1,2-Ethanediol: Prepare a solution of this compound in 1,2-ethanediol as described above.

    • In Water with Host: Prepare an aqueous solution of this compound and 50 mol% of Cucurbit[2]uril in the quartz reaction vessel.[1]

  • Photoreaction:

    • Place the quartz vessel on the stirring plate and ensure the solution is well-mixed.

    • Irradiate the solution with UV light (λ > 300 nm). The irradiation time will vary depending on the desired conversion and should be monitored (e.g., by TLC or UV-Vis spectroscopy).

  • Product Isolation and Analysis:

    • After the reaction, remove the solvent using a rotary evaporator.

    • The resulting mixture of photodimers can be analyzed by NMR spectroscopy to determine the ratio of the different isomers.[3][4] Further purification can be achieved by column chromatography if individual isomers are required.

Logical Relationship: Photodimerization of this compound

G cluster_reactants Reactants cluster_products Photodimers 6MC_1 This compound syn_hh syn Head-to-Head anti_hh anti Head-to-Head syn_ht syn Head-to-Tail anti_ht anti Head-to-Tail 6MC_2 This compound UV_cleavage UV Light (λ < 300 nm) syn_hh->UV_cleavage anti_hh->UV_cleavage syn_ht->UV_cleavage anti_ht->UV_cleavage UV_dimer UV Light (λ > 300 nm) UV_dimer->syn_hh UV_dimer->anti_hh UV_dimer->syn_ht UV_dimer->anti_ht UV_cleavage->6MC_1 Reversible Cleavage G Start Start: Select Bromocoumarin Scaffold Synthesis Suzuki Coupling with Boronic Acid Derivatives Start->Synthesis Purification Purification by Column Chromatography Synthesis->Purification Characterization Characterization (NMR, Mass Spec) Purification->Characterization Screening Fluorescence Screening in Various Solvents Characterization->Screening Analyte_Test Test with Target Analytes (e.g., metal ions, viscosity) Screening->Analyte_Test Data_Analysis Analyze Fluorescence Changes (Intensity, Wavelength Shift) Analyte_Test->Data_Analysis End End: Optimized Fluorescent Sensor Data_Analysis->End G QS_System Quorum Sensing System (e.g., in P. aeruginosa) Virulence_Factors Virulence Factors (Pyocyanin, Siderophore, etc.) QS_System->Virulence_Factors Activates Biofilm Biofilm Formation QS_System->Biofilm Promotes 6MC This compound 6MC->QS_System Inhibits

References

Application Notes and Protocols for the Enzymatic Synthesis of 6-Methylcoumarin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and compiled data for the enzymatic synthesis of various 6-methylcoumarin derivatives. Biocatalysis offers a green and selective alternative to traditional chemical synthesis, enabling the production of high-value compounds under mild reaction conditions.[1] This document covers lipase-catalyzed amidation, cytochrome P450-catalyzed hydroxylation, and general considerations for glycosylation.

Lipase-Catalyzed Synthesis of this compound-3-Carboxamide Derivatives

Lipases are versatile enzymes capable of catalyzing the formation of amide bonds with high efficiency and selectivity. This protocol details the synthesis of this compound-3-carboxamide derivatives using an immobilized lipase (B570770) in a continuous flow system, which offers advantages such as reduced reaction times and easier product purification.[2]

Experimental Protocol: Continuous Flow Amidation

This protocol is adapted from the synthesis of coumarin (B35378) carboxamide derivatives using Lipase TL IM from Thermomyces lanuginosus.[2]

Materials:

  • 6-methyl-coumarin-3-carboxylate methyl ester (starting material)

  • Various primary amines (e.g., benzylamine, isobutylamine)

  • Immobilized Lipase TL IM (e.g., Lipozyme TL IM)

  • tert-Amyl alcohol (solvent)

  • Continuous flow reactor system with two pumps and a packed-bed reactor column

  • Analytical balance, glassware, and standard laboratory equipment

Procedure:

  • Prepare Feed Solutions:

    • Feed 1: Dissolve 6-methyl-coumarin-3-carboxylate methyl ester (5 mmol) in 10 mL of tert-amyl alcohol.

    • Feed 2: Dissolve the desired amine (10 mmol) in 10 mL of tert-amyl alcohol.

  • Set up the Continuous Flow Reactor:

    • Pack a column with immobilized Lipase TL IM.

    • Set the reactor temperature to 50 °C.[2]

    • Set the flow rates of both pumps to deliver the feed solutions at the desired residence time. A residence time of 40 minutes has been shown to be effective.[3]

  • Reaction Execution:

    • Pump the two feed solutions simultaneously through the packed-bed reactor.

    • Collect the reaction mixture at the outlet of the reactor.

  • Product Isolation and Purification:

    • Evaporate the solvent from the collected reaction mixture under reduced pressure.

    • Purify the resulting crude product by flash chromatography on silica (B1680970) gel to obtain the desired this compound-3-carboxamide derivative.

  • Analysis:

    • Confirm the structure and purity of the final product using techniques such as 1H NMR, 13C NMR, and HRMS.[2]

Data Presentation: Substrate Scope and Yields

The following table summarizes the yields for the synthesis of various 6-methyl-coumarin-3-carboxamide derivatives based on the described continuous flow method.[2]

Acyl DonorAmineProductYield (%)
6-methyl-coumarin-3-carboxylate methyl esterIsobutylamineIsobutyl-6-methyl-coumarin-3-carboxamide90
6-methyl-coumarin-3-carboxylate methyl esterBenzylamineBenzyl-6-methyl-coumarin-3-carboxamide85
6-methyl-coumarin-3-carboxylate methyl ester4-Chlorobenzylamine4-chlorobenzyl-6-methyl-coumarin-3-carboxamide82
6-methyl-coumarin-3-carboxylate methyl ester4-Methoxybenzylamine4-methoxybenzyl-6-methyl-coumarin-3-carboxamide88

Table 1: Yields of this compound-3-carboxamide derivatives synthesized via lipase-catalyzed continuous flow amidation.

Workflow Diagram

G Workflow for Lipase-Catalyzed Synthesis of this compound-3-Carboxamides cluster_prep Preparation cluster_reaction Continuous Flow Reaction cluster_downstream Downstream Processing A Prepare Feed 1: 6-methyl-coumarin-3-carboxylate methyl ester in tert-amyl alcohol E Pump feed solutions through the reactor A->E B Prepare Feed 2: Amine in tert-amyl alcohol B->E C Pack column with immobilized Lipase TL IM C->E D Set reactor temperature to 50 °C D->E F Collect reaction mixture E->F G Evaporate solvent F->G H Purify by flash chromatography G->H I Characterize product (NMR, HRMS) H->I G CYP2A6-Catalyzed Hydroxylation of this compound cluster_reactants Reactants cluster_products Products A This compound D CYP2A6 A->D B NADPH + H+ B->D C O2 C->D E 7-Hydroxy-6-methylcoumarin D->E F NADP+ D->F G H2O D->G G Logical Flow for Developing an Enzymatic Glycosylation Protocol A Select Hydroxylated This compound Substrate E Perform the Enzymatic Reaction A->E B Choose a suitable Glycosyltransferase (GT) B->E C Select the appropriate activated sugar donor (e.g., UDP-Glucose) C->E D Optimize Reaction Conditions (pH, temperature, buffer, co-solvents) D->E F Monitor Reaction Progress (HPLC) E->F G Purify the Glycosylated Product F->G H Characterize the Final Product (NMR, MS) G->H

References

Application Notes and Protocols for Protein Labeling with 6-Methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylcoumarin is a fluorescent dye belonging to the coumarin (B35378) family, valued in biological research for its relatively small size, which minimizes potential interference with the biological activity of the labeled protein.[1] Its utility as a fluorescent label stems from its ability to absorb ultraviolet light and emit visible fluorescence, making it a valuable tool for biological imaging, tracking cellular processes, and visualizing specific biomolecules.[1] While the core this compound structure itself is not reactive towards proteins, it can be chemically modified to include reactive functional groups that specifically target certain amino acid residues. The most common approaches for labeling proteins involve the use of amine-reactive derivatives, such as N-hydroxysuccinimide (NHS) esters, or thiol-reactive derivatives, like maleimides.[2][3][4]

These application notes provide a comprehensive guide to utilizing this compound derivatives for the fluorescent labeling of proteins. This document includes an overview of the dye's properties, detailed protocols for protein conjugation via NHS esters and maleimides, and troubleshooting guidance.

Photophysical and Chemical Properties of this compound

A summary of the key photophysical and chemical properties of this compound is provided below. These properties are essential for designing experiments and selecting appropriate instrumentation.

PropertyValueReference
Molecular Formula C₁₀H₈O₂[5]
Molecular Weight 160.17 g/mol [5]
Appearance White crystals[5]
Odor Sweet, vanilla-like[1][5]
Solubility Insoluble in water; soluble in organic solvents like DMSO and DMF.[2][3]
Excitation Maximum (λex) ~320-350 nm (Solvent dependent)[6]
Emission Maximum (λem) ~380-450 nm (Solvent dependent)[7]

Recommended Reaction Conditions for this compound Labeling

The efficiency of protein labeling with this compound derivatives is influenced by several factors. The following table summarizes the recommended starting conditions for amine-reactive and thiol-reactive labeling strategies. Optimization may be required for specific proteins.

ParameterAmine-Reactive (NHS Ester)Thiol-Reactive (Maleimide)
Target Residue Primary amines (Lysine, N-terminus)Thiols (Cysteine)
Optimal pH 8.3 - 8.57.0 - 7.5
Recommended Buffer 0.1 M Sodium Bicarbonate, PBSPBS, HEPES, Tris (degassed)
Dye:Protein Molar Ratio 10:1 to 20:1 (starting point)10:1 to 20:1 (starting point)
Reaction Time 1-4 hours at room temperature or overnight at 4°C2 hours at room temperature or overnight at 4°C
Quenching Reagent 1 M Tris-HCl, pH 8.0Not typically required

Experimental Workflows

The following diagrams illustrate the general workflows for protein labeling with amine-reactive and thiol-reactive this compound derivatives.

experimental_workflow_nhs cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis prep_protein Prepare Protein Solution (Amine-free buffer, pH 8.3-8.5) reaction Incubate Protein and Dye (1-4h at RT or overnight at 4°C) prep_protein->reaction prep_dye Prepare this compound-NHS Ester Stock Solution (DMSO/DMF) prep_dye->reaction quench Quench Reaction (e.g., Tris buffer) reaction->quench purify Purify Labeled Protein (Size-exclusion chromatography) quench->purify analyze Characterize Conjugate (Determine Degree of Labeling) purify->analyze

Caption: Workflow for labeling proteins with this compound-NHS ester.

experimental_workflow_maleimide cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis prep_protein Prepare Protein Solution (Degassed buffer, pH 7.0-7.5) reduce_protein Reduce Disulfide Bonds (Optional) (e.g., TCEP) prep_protein->reduce_protein reaction Incubate Protein and Dye (2h at RT or overnight at 4°C) reduce_protein->reaction prep_dye Prepare this compound-Maleimide Stock Solution (DMSO/DMF) prep_dye->reaction purify Purify Labeled Protein (Size-exclusion chromatography) reaction->purify analyze Characterize Conjugate (Determine Degree of Labeling) purify->analyze

Caption: Workflow for labeling proteins with this compound-maleimide.

Experimental Protocols

Protocol 1: Amine Labeling using this compound-NHS Ester

This protocol describes a general procedure for the covalent labeling of proteins with an amine-reactive this compound N-hydroxysuccinimidyl (NHS) ester. Optimization may be required for specific proteins.

Materials:

  • Protein of interest (2-10 mg/mL in amine-free buffer)

  • This compound-NHS Ester

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5. Ensure the buffer is free of primary amines (e.g., Tris, glycine).[3]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Storage Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other suitable buffer.

  • Size-exclusion chromatography column

Procedure:

  • Prepare the Protein Solution: Dissolve or dialyze the protein into the Reaction Buffer at a concentration of 2-10 mg/mL.[8] If the protein solution contains primary amines, it must be dialyzed against the Reaction Buffer.

  • Prepare the Dye Stock Solution: Allow the vial of this compound-NHS Ester to warm to room temperature. Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF.[9]

  • Perform the Labeling Reaction:

    • Calculate the required volume of the dye stock solution. A molar ratio of dye to protein between 10:1 and 20:1 is a good starting point for optimization.

    • While gently stirring, add the dye stock solution to the protein solution.[8]

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.[8]

  • Quench the Reaction: Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Purify the Labeled Protein: Separate the labeled protein from the unreacted dye and quenching reagents using a size-exclusion chromatography column equilibrated with Storage Buffer. The first colored band to elute from the column is the labeled protein. Collect the fractions containing the conjugate.

  • Determine the Degree of Labeling (DOL): The DOL is the average number of dye molecules conjugated to each protein molecule. It can be determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of this compound (A_max).

Protocol 2: Thiol Labeling using this compound-Maleimide

This protocol provides a general method for labeling proteins with a thiol-reactive this compound-maleimide. Optimization may be required for specific proteins.

Materials:

  • Protein of interest containing free thiol groups (cysteine residues)

  • This compound-Maleimide

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: PBS, HEPES, or Tris, pH 7.0-7.5 (degassed).[2]

  • (Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)

  • Storage Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other suitable buffer.

  • Size-exclusion chromatography column

Procedure:

  • Prepare the Protein Solution: Dissolve or dialyze the protein into the degassed Reaction Buffer at a concentration of 1-10 mg/mL.[2]

  • (Optional) Reduce Disulfide Bonds: If the protein's cysteine residues are involved in disulfide bonds, they must be reduced. Add a 10-100 fold molar excess of TCEP and incubate for 20-60 minutes at room temperature.

  • Prepare the Dye Stock Solution: Immediately before use, dissolve the this compound-maleimide in anhydrous DMSO or DMF to prepare a 10 mM stock solution.

  • Perform the Labeling Reaction:

    • Calculate the required volume of the dye stock solution. A dye-to-protein molar ratio of 10:1 to 20:1 is a good starting point.

    • Add the dye stock solution to the protein solution while gently stirring.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purify the Labeled Protein: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with Storage Buffer. The first colored band to elute is the labeled protein.

  • Determine the Degree of Labeling (DOL): Calculate the DOL spectrophotometrically as described in Protocol 1.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency Suboptimal pH.Ensure the reaction buffer is at the optimal pH for the chosen chemistry (8.3-8.5 for NHS esters, 7.0-7.5 for maleimides).[10]
Presence of competing nucleophiles in the buffer.For NHS ester reactions, use an amine-free buffer. For maleimide (B117702) reactions, ensure no excess thiol-containing reducing agents are present.[10]
Inactive dye.Use freshly prepared dye stock solutions. Store dyes protected from light and moisture.
Protein Precipitation High hydrophobicity of the dye.Reduce the dye-to-protein molar ratio. Perform the labeling reaction at a lower protein concentration.
Denaturation of the protein.Perform the reaction at 4°C for a longer duration. Ensure the organic solvent concentration from the dye stock is minimal.
Weak Fluorescence Signal Low degree of labeling.Optimize the dye-to-protein ratio and reaction time.
Fluorescence quenching due to over-labeling.Decrease the dye-to-protein molar ratio.

Signaling Pathway Involving this compound

While the primary focus of these notes is on protein labeling methodologies, it is noteworthy that this compound has been shown to influence cellular signaling pathways. For instance, in B16F10 melanoma cells, this compound promotes melanogenesis by modulating the PKA/CREB, MAPK, AKT/PI3K, and GSK3β/β-catenin signaling pathways.[11] An illustrative diagram of this pathway is provided below.

melanogenesis_pathway cluster_pka PKA/CREB Pathway cluster_mapk MAPK Pathway cluster_akt AKT/PI3K Pathway cluster_gsk GSK3β/β-catenin Pathway Methylcoumarin This compound PKA PKA Methylcoumarin->PKA p38_JNK p38/JNK Methylcoumarin->p38_JNK ERK ERK Methylcoumarin->ERK Inhibition AKT_PI3K AKT/PI3K Methylcoumarin->AKT_PI3K Inhibition GSK3b GSK3β Methylcoumarin->GSK3b CREB CREB PKA->CREB Phosphorylation MITF MITF CREB->MITF Upregulation p38_JNK->MITF Activation ERK->MITF Inhibition Melanogenesis Melanogenesis MITF->Melanogenesis AKT_PI3K->MITF Inhibition beta_catenin β-catenin GSK3b->beta_catenin Phosphorylation (Degradation)

Caption: Signaling pathways modulated by this compound in melanogenesis.

References

The Use of 6-Methylcoumarin as an Internal Standard in Chromatography: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the principles and practices of using 6-methylcoumarin as an internal standard in chromatographic analyses. While this compound is a well-characterized analytical standard, its specific application as an internal standard is not widely documented in readily available literature. Therefore, this document outlines the theoretical basis, desirable characteristics, and a detailed protocol for method development and validation when considering this compound for this purpose.

Introduction to Internal Standards in Chromatography

An internal standard (IS) is a compound of known concentration that is added to a sample before analysis. By comparing the detector response of the analyte to that of the internal standard, variations in sample injection volume, detector response, and sample preparation can be compensated for, leading to improved accuracy and precision in quantitative analysis.

An ideal internal standard should possess the following characteristics:

  • It should not be present in the original sample.

  • It must be chemically similar to the analyte(s) of interest.

  • It should be completely resolved from the analyte(s) and any other matrix components.

  • It should elute close to the analyte(s) of interest.

  • It should have a similar response to the detector as the analyte(s).

  • It must be stable and not react with the sample components or the mobile phase.

Physicochemical Properties of this compound

This compound (CAS 92-48-8) is a synthetic fragrance compound that possesses several properties that make it a potential candidate as an internal standard in various chromatographic applications.[1]

PropertyValue
Molecular Formula C₁₀H₈O₂
Molecular Weight 160.17 g/mol
Appearance White crystalline solid
Melting Point 73-76 °C
Boiling Point 303 °C
Solubility Soluble in organic solvents like methanol (B129727), ethanol, and acetonitrile.

Its chemical structure, a derivative of coumarin (B35378), provides a chromophore that allows for sensitive detection by UV-Vis and fluorescence detectors, commonly used in High-Performance Liquid Chromatography (HPLC). Its volatility also makes it amenable to analysis by Gas Chromatography (GC).

Conceptual Workflow for Method Development

The following diagram illustrates the logical workflow for developing a chromatographic method utilizing an internal standard.

workflow cluster_prep Preparation cluster_method_dev Method Development cluster_validation Method Validation cluster_analysis Sample Analysis A Select Analyte & Internal Standard (this compound) B Prepare Stock Solutions A->B C Prepare Calibration Standards & QC Samples B->C G Determine Linearity & Range C->G D Optimize Chromatographic Conditions (Column, Mobile Phase, etc.) E Establish Data Acquisition Parameters D->E F Assess Specificity & Selectivity E->F F->G H Evaluate Accuracy & Precision G->H I Determine LOD & LOQ H->I J Assess Robustness I->J K Prepare Samples with Internal Standard J->K L Analyze Samples K->L M Quantify Analyte L->M

Caption: A logical workflow for chromatographic method development.

Experimental Protocols

The following protocols are provided as a general template for developing and validating an HPLC method using this compound as an internal standard. These should be adapted based on the specific analyte and sample matrix.

Preparation of Stock and Working Solutions
  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) in a volumetric flask.

  • Analyte Stock Solution (1 mg/mL): Prepare a stock solution of the target analyte in a similar manner.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with the mobile phase. Spike each working standard with a constant concentration of the this compound internal standard.

Sample Preparation

The sample preparation procedure will be highly dependent on the matrix. A generic solid-phase extraction (SPE) protocol is outlined below.

sample_prep A Sample Homogenization B Spike with this compound (IS) A->B C Extraction (e.g., with Methanol) B->C D Centrifugation/Filtration C->D F Sample Loading D->F E SPE Column Conditioning E->F G Washing F->G H Elution G->H I Evaporation & Reconstitution H->I J Analysis by HPLC I->J

Caption: A general workflow for sample preparation.

HPLC Method Development

The following table provides a starting point for HPLC method development. Optimization will be required for specific applications.

ParameterRecommended Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and water gradient
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector UV-Vis at a suitable wavelength for both analyte and this compound
Method Validation

A comprehensive method validation should be performed according to ICH guidelines or other relevant regulatory standards. The key validation parameters are summarized in the table below with hypothetical acceptance criteria.

Validation ParameterDescriptionAcceptance Criteria (Example)
Specificity Ability to assess the analyte unequivocally in the presence of other components.No interfering peaks at the retention times of the analyte and IS.
Linearity Ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.995
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.To be determined based on the application.
Accuracy The closeness of test results to the true value.Recovery of 80-120% for spiked samples.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) ≤ 15%
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in flow rate, temperature, etc.

Data Presentation

The following tables present example data that would be generated during the validation of a hypothetical HPLC method using this compound as an internal standard for the quantification of an analyte.

Linearity Data
Analyte Conc. (µg/mL)Analyte Peak AreaIS Peak AreaArea Ratio (Analyte/IS)
112500500000.25
563000505001.25
10126000502002.51
25315000501006.29
506320005030012.56
10012550005010025.05
Accuracy and Precision Data
Spiked Conc. (µg/mL)Measured Conc. (µg/mL) (n=3)MeanSDRSD (%)Recovery (%)
54.9, 5.1, 5.05.00.12.0100
5049.5, 51.0, 50.550.30.761.5100.6
10098.0, 101.5, 99.599.71.761.899.7

Conclusion

While the use of this compound as an internal standard is not extensively documented, its physicochemical properties make it a viable candidate for this application in both HPLC and GC methods. The successful implementation of this compound as an internal standard requires a thorough method development and validation process as outlined in this document. Researchers and scientists are encouraged to use these guidelines as a starting point for developing robust and reliable quantitative analytical methods for their specific needs.

References

Scale-Up Synthesis and Process Development for 6-Methylcoumarin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis and process development of 6-methylcoumarin (CAS 92-48-8), a versatile coumarin (B35378) derivative with applications in the fragrance, pharmaceutical, and cosmetic industries.[1] The protocols outlined below are designed to be scalable and adaptable for laboratory and pilot-plant settings.

Introduction

This compound is a synthetic organic compound known for its sweet, coconut-like aroma.[2] Beyond its use as a fragrance and flavoring agent, it serves as a valuable intermediate in the synthesis of more complex molecules.[3] The growing demand for this compound necessitates robust and efficient scale-up synthesis strategies. This application note focuses on two primary synthetic routes: the traditional Pechmann condensation and a greener, solid-acid catalyzed alternative.

Synthetic Routes and Process Development

The synthesis of this compound is most commonly achieved through the Pechmann condensation, a reaction that condenses a phenol (B47542) with a β-ketoester under acidic conditions. An alternative approach utilizing a recyclable solid acid catalyst offers a more environmentally friendly process.

Pechmann Condensation with Sulfuric Acid

The reaction of p-cresol (B1678582) with ethyl acetoacetate (B1235776) in the presence of a strong acid catalyst like sulfuric acid is a well-established method for producing this compound. While effective, this method presents challenges in scale-up, including the handling of corrosive acid and the generation of acidic waste streams.[2]

Green Synthesis using a Solid Acid Catalyst

A more sustainable approach involves the use of a solid acid catalyst, such as phosphotungstic acid, to facilitate the condensation of p-cresol with ethyl formylacetate.[2] This method offers several advantages, including easier catalyst recovery and reduced environmental impact.[2]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and purification of this compound.

Protocol 1: Scale-Up Pechmann Condensation (100 g Scale)

Materials:

  • p-Cresol (1.0 mol, 108.14 g)

  • Ethyl acetoacetate (1.1 mol, 143.16 g, 138.8 mL)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Sodium Bicarbonate Solution (5% w/v)

  • Ethanol (B145695) (95%)

  • Activated Carbon

Equipment:

  • 1 L three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Heating mantle with temperature controller

  • Large beaker (5 L)

  • Buchner funnel and filter flask

  • Recrystallization apparatus

Procedure:

  • Reaction Setup: Equip the 1 L three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-water bath.

  • Acid Addition: Carefully add 500 mL of concentrated sulfuric acid to the flask and cool to below 10 °C with stirring.

  • Reactant Addition: In the dropping funnel, mix p-cresol (108.14 g) and ethyl acetoacetate (143.16 g). Add this mixture dropwise to the cold sulfuric acid over a period of 1-2 hours, ensuring the temperature of the reaction mixture does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir the mixture at room temperature for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Slowly and carefully pour the reaction mixture into a 5 L beaker containing 3 kg of crushed ice with vigorous stirring. A solid precipitate will form.

  • Neutralization and Filtration: Allow the ice to melt completely. Slowly neutralize the acidic solution with a 5% sodium bicarbonate solution until the pH is approximately 6-7. Collect the crude solid by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of cold water until the washings are neutral.

  • Purification by Recrystallization: Transfer the crude solid to a large beaker. Add a minimal amount of hot 95% ethanol to dissolve the solid. For every 100 g of crude product, use approximately 400-500 mL of ethanol. Add a small amount of activated carbon (approx. 1-2% by weight of the crude product) to the hot solution to decolorize it.

  • Hot Filtration and Crystallization: Perform a hot gravity filtration to remove the activated carbon and any insoluble impurities. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 50 °C to a constant weight.

Protocol 2: Green Synthesis with Phosphotungstic Acid (10 g Scale)

Materials:

  • p-Cresol (0.1 mol, 10.81 g)

  • Ethyl formylacetate (0.1 mol, 11.61 g)

  • Phosphotungstic acid (H₃PW₁₂O₄₀) (1-5 mol%)

  • Toluene (B28343)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Ethanol or Hexane/Ethyl Acetate (B1210297) mixture for chromatography

Equipment:

  • 250 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add p-cresol (10.81 g), ethyl formylacetate (11.61 g), and phosphotungstic acid (e.g., 1 mol%, 2.88 g).

  • Reaction: Heat the mixture at 90-120 °C with stirring for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add 100 mL of toluene and transfer the mixture to a separatory funnel.

  • Extraction and Washing: Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution, 50 mL of water, and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient or by recrystallization from ethanol.

Data Presentation

The following tables summarize quantitative data for the synthesis of this compound under various conditions.

Table 1: Comparison of Catalysts for the Synthesis of this compound

CatalystReactantsReaction TimeTemperature (°C)Yield (%)Reference
H₂SO₄p-Cresol, Ethyl Acetoacetate18-24 hRT~80[1]
Phosphotungstic Acidp-Cresol, Ethyl Formylacetate5 h9036.3[2]
Amberlyst-15 (Microwave)Phenol, Ethyl Acetoacetate20 min13043[4]
Fly Ash (Microwave)Phenol, Ethyl Acetoacetate3-5 min-70-80

Table 2: Process Parameters for Recrystallization of this compound

Solvent SystemSolubility ProfileRecovery (%)Purity
Ethanol (95%)Soluble in hot, sparingly soluble in coldHigh>99%
Ethanol/Water (e.g., 40% aq. Methanol for coumarin)Good for creating supersaturationModerate to HighHigh
TolueneSoluble--
Diethyl EtherSoluble--

Mandatory Visualizations

Signaling Pathways Involving this compound

This compound has been shown to modulate cellular signaling pathways, including those involved in melanogenesis and inflammation.

melanogenesis_pathway mc This compound pka PKA mc->pka + mapk MAPK (p38, JNK) mc->mapk + pi3k_akt PI3K/AKT mc->pi3k_akt - creb CREB pka->creb mitf MITF creb->mitf mapk->mitf gsk3b GSK3β pi3k_akt->gsk3b beta_catenin β-catenin gsk3b->beta_catenin -| beta_catenin->mitf -| tyrosinase Tyrosinase mitf->tyrosinase melanin Melanin Synthesis tyrosinase->melanin

Caption: this compound's role in melanogenesis signaling.

anti_inflammatory_pathway lps LPS tlr4 TLR4 lps->tlr4 mapk MAPK (p38, ERK, JNK) tlr4->mapk nfkb NF-κB tlr4->nfkb mc This compound mc->mapk -| mc->nfkb -| cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) mapk->cytokines nfkb->cytokines

Caption: Anti-inflammatory action of this compound.

Experimental Workflow

synthesis_workflow start Reactant Preparation (p-Cresol & Ethyl Acetoacetate) reaction Pechmann Condensation (Acid Catalyst) start->reaction workup Quenching & Neutralization reaction->workup filtration1 Crude Product Filtration workup->filtration1 purification Recrystallization (e.g., Ethanol) filtration1->purification filtration2 Pure Product Filtration purification->filtration2 drying Drying filtration2->drying product This compound drying->product

Caption: Workflow for this compound synthesis.

Conclusion

The protocols and data presented in this application note provide a comprehensive guide for the scale-up synthesis and process development of this compound. The choice between the traditional Pechmann condensation and the greener solid-acid catalyzed method will depend on specific manufacturing requirements, including scale, cost, and environmental considerations. The provided protocols are robust and can be optimized further to meet specific purity and yield targets.

References

Application Notes and Protocols: 6-Methylcoumarin as a Laser Dye and Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 6-methylcoumarin, a versatile organic compound utilized as a gain medium in dye lasers and as a fluorescent probe in various research applications. Due to the limited availability of specific photophysical data for this compound in the context of laser applications, data for the structurally similar and well-characterized laser dye, Coumarin (B35378) 6, is provided for reference. These notes also include detailed experimental protocols for the preparation and use of coumarin-based dyes in laser systems and for cellular imaging.

Photophysical and Chemical Properties

This compound (CAS 92-48-8) is a derivative of coumarin, a class of compounds known for their strong fluorescence and utility as laser dyes. The photophysical properties of coumarin dyes are highly dependent on their molecular structure and the solvent environment. Electron-donating groups on the coumarin ring generally enhance fluorescence. While specific quantitative data for this compound as a laser dye is not extensively published, the properties of the related compound Coumarin 6 offer valuable insights.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₁₀H₈O₂
Molecular Weight 160.17 g/mol
Appearance White to light yellow crystalline powder
Melting Point 73-76 °C
Boiling Point 303 °C at 725 mmHg
Solubility Soluble in ethanol (B145695), ether, and benzene.

Table 2: Photophysical Properties of Coumarin 6 (Reference Compound)

ParameterValueSolvent
Excitation Maximum (λex) ~450-460 nmEthanol
Emission Maximum (λem) ~505 nmEthanol
Molar Extinction Coefficient (ε) ~54,000 cm⁻¹M⁻¹Ethanol
Fluorescence Quantum Yield (Φ) ~0.78Ethanol

Note: The photophysical properties of coumarin dyes can exhibit solvatochromism, meaning the absorption and emission wavelengths can shift depending on the polarity of the solvent.

Applications

This compound and its derivatives have found applications in diverse scientific fields:

  • Laser Dye: As a gain medium in tunable dye lasers, particularly in the blue-green region of the spectrum. Coumarin dyes are valued for their high fluorescence quantum yields.

  • Fluorescent Probe: In biological imaging and biochemical assays, the fluorescence of this compound can be used to label and visualize cellular structures and biomolecules.[1]

  • Pharmaceutical Intermediate: The coumarin scaffold is a building block in the synthesis of various biologically active compounds.[1]

  • Drug Development: Used in studies related to cellular uptake and drug delivery systems.

  • Cosmetics: Utilized as a synthetic fragrance.[1]

  • Antibiofilm Agent: Research has shown its potential to inhibit biofilm formation in certain bacteria.

Experimental Protocols

Protocol 1: Preparation of a this compound Dye Solution for Laser Applications

This protocol provides a general procedure for preparing a dye solution for use in a liquid dye laser. The optimal concentration will depend on the specific laser setup and pump source.

Materials:

  • This compound powder (laser grade)

  • Spectroscopic grade ethanol or methanol

  • Volumetric flasks

  • Magnetic stirrer and stir bar

  • Ultrasonic bath (optional)

Procedure:

  • Determine the desired concentration: A typical starting concentration for coumarin dyes in a laser cavity is in the range of 10⁻³ to 10⁻⁴ M. For a 10⁻³ M solution of this compound (MW = 160.17 g/mol ), this corresponds to approximately 0.16 g per liter of solvent.

  • Weigh the dye: Accurately weigh the required amount of this compound powder.

  • Dissolve the dye:

    • Place a magnetic stir bar in a volumetric flask.

    • Add a small amount of the chosen solvent (e.g., ethanol) to the flask.

    • Carefully add the weighed this compound powder to the flask.

    • Stir the solution until the dye is completely dissolved. Gentle heating or sonication can be used to aid dissolution, but care should be taken to avoid solvent evaporation.

  • Bring to final volume: Once the dye is fully dissolved, add the solvent to the volumetric flask up to the calibration mark.

  • Mix thoroughly: Cap the flask and invert it several times to ensure a homogeneous solution.

  • Filter the solution (optional but recommended): To remove any undissolved particles that could scatter laser light, filter the dye solution through a fine-pore filter (e.g., 0.22 µm).

  • Storage: Store the dye solution in a tightly sealed, light-protected container to prevent degradation.

Protocol 2: General Procedure for Cellular Imaging with a Coumarin-Based Fluorescent Probe

This protocol outlines a general workflow for staining live cells with a coumarin-based probe like this compound. Optimization of concentration and incubation time is crucial for each cell type and experimental setup.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Adherent cells cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope

Procedure:

  • Prepare a stock solution: Dissolve this compound in high-quality, anhydrous DMSO to create a stock solution (typically 1-10 mM). Store this solution at -20°C, protected from light.

  • Prepare a working solution: On the day of the experiment, dilute the stock solution in pre-warmed (37°C) complete cell culture medium to the desired final concentration (e.g., 1-10 µM).

  • Cell preparation: Culture cells to the desired confluency (e.g., 70-80%) on an appropriate imaging vessel.

  • Staining:

    • Remove the existing culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the working solution containing the coumarin probe to the cells.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 15-60 minutes. The optimal incubation time should be determined experimentally.

  • Washing: Gently wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove unbound probe and reduce background fluorescence.

  • Imaging: Add fresh, pre-warmed imaging medium to the cells and visualize them using a fluorescence microscope equipped with appropriate filters for blue fluorescence (e.g., a DAPI filter set).

Visualizations

The following diagrams illustrate the experimental workflow for characterizing a new laser dye and a typical setup for a liquid dye laser.

G cluster_0 Workflow for Laser Dye Characterization prep Dye Solution Preparation abs Absorbance Spectroscopy prep->abs Measure Absorbance em Fluorescence Spectroscopy prep->em Measure Emission laser_setup Dye Laser Setup prep->laser_setup qy Quantum Yield Determination abs->qy em->qy data Data Analysis & Reporting qy->data performance Laser Performance Evaluation laser_setup->performance Measure Output performance->data G cluster_1 Pulsed Dye Laser Experimental Setup pump Pump Laser (e.g., Nitrogen Laser) lens Focusing Lens (Cylindrical) pump->lens Pump Beam cuvette Dye Cuvette (this compound Solution) lens->cuvette hr_mirror High Reflector Mirror cuvette->hr_mirror Optical Cavity oc_mirror Output Coupler (Partially Reflective) cuvette->oc_mirror output Tunable Laser Output oc_mirror->output

References

Troubleshooting & Optimization

Technical Support Center: Purification of 6-Methylcoumarin by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 6-methylcoumarin via recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization should dissolve this compound well at high temperatures but poorly at low temperatures. Ethanol (B145695), or a mixture of ethanol and water, is a commonly used and effective solvent system for this purpose.[1][2] this compound is very soluble in hot ethanol, while its solubility decreases significantly upon cooling.[3] It is very slightly soluble in hot water and insoluble in cold water, making an ethanol-water mixture a good choice for inducing crystallization.[3][4]

Q2: My this compound won't dissolve in the hot solvent. What should I do?

A2: If this compound is not dissolving, it could be due to a few reasons. First, ensure you are using a sufficient amount of solvent and that it is at or near its boiling point.[5] If the compound still doesn't dissolve after adding a reasonable amount of hot solvent, you may have insoluble impurities. In this case, you can perform a hot filtration to remove the insoluble materials before allowing the solution to cool.

Q3: No crystals are forming after cooling the solution. What is the problem?

A3: The failure of crystals to form upon cooling is a common issue in recrystallization and can be attributed to several factors:

  • Too much solvent: This is the most frequent reason for no crystal formation.[6] To address this, you can evaporate some of the solvent to concentrate the solution and then try cooling it again.[6][7]

  • Supersaturation: The solution may be supersaturated, meaning the compound remains dissolved even though the concentration is above its normal solubility limit at that temperature.[5][6] To induce crystallization, you can try scratching the inside of the flask with a glass rod at the liquid's surface or adding a "seed crystal" of pure this compound.[5]

  • Cooling too rapidly: Very fast cooling can sometimes inhibit crystal formation. Allowing the solution to cool slowly to room temperature before placing it in an ice bath can promote better crystal growth.

Q4: The purified this compound is still colored. How can I remove the color?

A4: If your recrystallized this compound retains a colored tint, it indicates the presence of colored impurities. These can often be removed by adding a small amount of activated charcoal to the hot solution before the filtration step. The charcoal adsorbs the colored impurities. Be cautious not to add too much charcoal, as it can also adsorb some of your desired product, leading to a lower yield.

Q5: My product "oiled out" instead of forming crystals. What does this mean and how can I fix it?

A5: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than solid crystals.[7][8] This often happens if the boiling point of the solvent is higher than the melting point of the compound, or if there are significant impurities present.[6] To remedy this, you can try the following:

  • Reheat the solution to redissolve the oil.

  • Add a small amount of additional solvent to lower the saturation point.[6]

  • Allow the solution to cool more slowly to encourage crystal formation over oiling.[6]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Crystal Yield Too much solvent used.Evaporate a portion of the solvent and cool the solution again.[6][7]
Premature crystallization during hot filtration.Use a slight excess of hot solvent and ensure the filtration apparatus is pre-heated. Evaporate the excess solvent after filtration.[7]
Crystals Don't Form on Cooling Solution is supersaturated.Scratch the inner surface of the flask with a glass rod or add a seed crystal of pure this compound.[5][6]
Insufficient concentration of the compound.Evaporate some of the solvent to increase the concentration.[7]
Product Appears as an Oil The melting point of the compound is below the solution's temperature.Reheat to dissolve the oil, add more solvent, and cool slowly.[6]
High concentration of impurities.Consider pre-purification by another method or using a different solvent system.
Crystals are Impure (e.g., colored) Colored impurities present.Add a small amount of activated charcoal to the hot solution before filtration.
Rapid crystal formation trapping impurities.Allow the solution to cool more slowly to promote the growth of purer crystals.

Quantitative Data: Solubility of this compound

The solubility of this compound is highly dependent on the solvent and temperature. An ethanol-water mixed solvent system is often employed for recrystallization. The following table summarizes the mole fraction solubility of this compound in various ethanol-water mixtures at different temperatures.

Temperature (K)Mole Fraction Solubility (x10^4) in WaterMole Fraction Solubility (x10^2) in EthanolMole Fraction Solubility (x10^3) in 50% Ethanol (w/w)
293.150.131.952.11
298.150.162.262.54
303.150.202.623.05
308.150.253.033.64
313.150.313.504.34
318.150.384.045.16
323.150.474.656.12

Data adapted from a study on the equilibrium solubility of this compound in ethanol-water mixtures.[1][2]

Experimental Protocol: Recrystallization of this compound from Ethanol-Water

This protocol outlines a general procedure for the purification of this compound using a mixed ethanol-water solvent system.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.[5] The solution should be clear. If it is colored, proceed to the decolorization step.

  • Decolorization (Optional): If the solution is colored, add a very small amount of activated charcoal and boil the solution for a few minutes.

  • Hot Filtration: If charcoal was added or if insoluble impurities are present, perform a hot filtration. Pre-heat a clean Erlenmeyer flask and a funnel with a fluted filter paper by pouring hot ethanol through it. Quickly filter the hot solution containing the dissolved this compound. This step should be done rapidly to prevent premature crystallization in the funnel.

  • Crystallization: Add hot water dropwise to the hot ethanolic solution until a slight cloudiness (turbidity) persists, indicating the solution is saturated. Then, add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any remaining soluble impurities.[5]

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.

Visualization of Troubleshooting Workflow

Troubleshooting_Recrystallization start Start Recrystallization dissolve Dissolve crude This compound in minimum hot solvent start->dissolve cool Cool solution slowly dissolve->cool crystals_form Crystals form? cool->crystals_form oiling_out Product oiled out? cool->oiling_out Oiling Out filter_wash Filter and wash crystals crystals_form->filter_wash Yes no_crystals No crystals form crystals_form->no_crystals No dry Dry pure crystals filter_wash->dry impure_crystals Crystals impure? filter_wash->impure_crystals end End dry->end too_much_solvent Too much solvent? no_crystals->too_much_solvent evaporate Evaporate some solvent and re-cool too_much_solvent->evaporate Yes supersaturated Supersaturated? too_much_solvent->supersaturated No evaporate->cool supersaturated->cool No scratch_seed Scratch flask or add seed crystal supersaturated->scratch_seed Yes scratch_seed->cool reheat_add_solvent Reheat, add more solvent, cool slowly oiling_out->reheat_add_solvent Yes reheat_add_solvent->cool impure_crystals->dry No decolorize Add charcoal during dissolution impure_crystals->decolorize Colored recrystallize_again Recrystallize again with slower cooling impure_crystals->recrystallize_again Other Impurities decolorize->dissolve recrystallize_again->dissolve

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Optimizing Reaction Conditions for 6-Methylcoumarin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-methylcoumarin. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound are the Pechmann condensation, Knoevenagel condensation, and Perkin reaction.[1] The Pechmann condensation of p-cresol (B1678582) with a β-ketoester like ethyl acetoacetate (B1235776) is a widely used and direct route.[2][3] Alternative methods include the condensation of p-cresol with fumaric acid or the reaction of 5-methylsalicylaldehyde with acetic anhydride (B1165640) (Perkin reaction).[4]

Q2: How do I choose the best synthetic route for my needs?

A2: The choice of synthetic route depends on several factors:

  • Pechmann Condensation: Generally offers good yields and uses readily available starting materials (p-cresol and ethyl acetoacetate). It is a robust and scalable method.

  • Knoevenagel Condensation: This method involves the reaction of 5-methylsalicylaldehyde with an active methylene (B1212753) compound. It can be a good option if the substituted salicylaldehyde (B1680747) is readily available.

  • Perkin Reaction: This classic reaction uses 5-methylsalicylaldehyde and acetic anhydride. It can be effective, but may require higher temperatures and longer reaction times.[5]

Q3: What are the key parameters to optimize for a successful this compound synthesis?

A3: The key parameters to optimize are:

  • Catalyst: The choice and concentration of the acid or base catalyst are crucial.

  • Temperature: Reaction temperature significantly impacts the reaction rate and the formation of side products.

  • Reaction Time: Monitoring the reaction progress is essential to determine the optimal reaction time.

  • Solvent: The choice of solvent can influence reaction kinetics and product solubility. Solvent-free conditions are also an option for some methods.[2][3]

  • Reactant Ratio: The stoichiometry of the reactants can affect the yield and purity of the product.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the progress of the reaction. By comparing the TLC profile of the reaction mixture with that of the starting materials and the expected product, you can determine when the reaction is complete.

Q5: What is the typical appearance and solubility of this compound?

A5: this compound is a white crystalline solid with a vanilla-like scent. It is sparingly soluble in water but soluble in organic solvents like ethanol (B145695) and acetone.[6]

Troubleshooting Guides

Pechmann Condensation

Q: My Pechmann condensation reaction is giving a low yield. What are the possible causes and solutions?

A: Low yields in the Pechmann condensation can be attributed to several factors. Here's a troubleshooting guide:

Potential Cause Troubleshooting Steps
Insufficient Catalyst Activity Switch to a stronger acid catalyst (e.g., concentrated H₂SO₄, Amberlyst-15). Optimize the catalyst loading (typically 10-20 mol%).[2][7]
Low Reaction Temperature Gradually increase the reaction temperature in 10-20°C increments. Be cautious of potential side reactions at higher temperatures.
Inappropriate Solvent Consider switching to a higher-boiling point solvent or running the reaction under solvent-free conditions, which can be more efficient.[2]
Short Reaction Time Monitor the reaction progress using TLC and extend the reaction time until the starting material is consumed.
Poor Quality Reagents Ensure that the p-cresol and ethyl acetoacetate are pure and dry.

Q: I am observing the formation of a dark, tarry substance in my Pechmann reaction. How can I prevent this?

A: The formation of black, sticky byproducts is a common issue, especially with strong acid catalysts like sulfuric acid.[8] To mitigate this:

  • Use a milder catalyst: Consider using a solid acid catalyst like Amberlyst-15 or a Lewis acid.

  • Optimize temperature: Avoid excessively high temperatures.

  • Solvent selection: Using an appropriate solvent can sometimes reduce tar formation compared to solvent-free conditions.

Knoevenagel Condensation

Q: My Knoevenagel condensation is not proceeding to completion. What should I do?

A: Incomplete conversion in a Knoevenagel condensation can be addressed by:

Potential Cause Troubleshooting Steps
Ineffective Catalyst Ensure the base catalyst (e.g., piperidine, DBU) is of good quality and used in an appropriate amount.[9]
Water Removal The reaction produces water, which can inhibit the reaction. Consider using a Dean-Stark apparatus or adding molecular sieves to remove water.[10]
Steric Hindrance If using a sterically hindered aldehyde or active methylene compound, a stronger base or higher temperature may be required.
Reversibility The reaction can be reversible. Ensure conditions are optimized to drive the equilibrium towards the product.
Perkin Reaction

Q: The yield of my Perkin reaction is low, and I have a significant amount of starting material left. How can I improve this?

A: To improve the yield of a Perkin reaction:

Potential Cause Troubleshooting Steps
Insufficient Temperature The Perkin reaction often requires high temperatures (around 180°C) to proceed efficiently.[11]
Base Strength The alkali salt of the acid anhydride acts as a weak base. Ensure it is anhydrous and of good quality.[5]
Reaction Time These reactions can be slow. Ensure the reaction is heated for a sufficient amount of time.[5]
Hydrolysis Incomplete hydrolysis of the intermediate will result in a lower yield of the final carboxylic acid. Ensure the final hydrolysis step is complete.[11]

Experimental Protocols

Pechmann Condensation of p-Cresol and Ethyl Acetoacetate

This protocol provides a general procedure for the synthesis of this compound via Pechmann condensation.

Materials:

  • p-Cresol

  • Ethyl acetoacetate

  • Acid catalyst (e.g., concentrated sulfuric acid, Amberlyst-15)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, combine p-cresol (1.0 eq) and ethyl acetoacetate (1.1 eq).

  • Slowly add the acid catalyst to the mixture with stirring. For concentrated sulfuric acid, it is often used in excess and acts as both catalyst and solvent. For solid catalysts like Amberlyst-15, a catalytic amount is used.

  • Heat the reaction mixture with stirring. The optimal temperature and time will depend on the catalyst used (e.g., 80-120°C for several hours).

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.

  • Collect the precipitated solid by filtration and wash it with cold water.

  • Purify the crude product by recrystallization from ethanol.[12]

Knoevenagel Condensation of 5-Methylsalicylaldehyde and Ethyl Acetoacetate

This protocol outlines the synthesis of a coumarin (B35378) derivative via Knoevenagel condensation.

Materials:

  • 5-Methylsalicylaldehyde

  • Ethyl acetoacetate

  • Base catalyst (e.g., piperidine, DBU)

  • Ethanol

Procedure:

  • Dissolve 5-methylsalicylaldehyde (1.0 eq) and ethyl acetoacetate (1.1 eq) in ethanol in a round-bottom flask.

  • Add a catalytic amount of the base (e.g., a few drops of piperidine).

  • Reflux the mixture for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the crystals by filtration.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by column chromatography or recrystallization.

Perkin Reaction of 5-Methylsalicylaldehyde and Acetic Anhydride

This protocol describes the synthesis of a coumarin derivative using the Perkin reaction.

Materials:

  • 5-Methylsalicylaldehyde

  • Acetic anhydride

  • Anhydrous sodium acetate (B1210297)

  • Dilute Hydrochloric Acid

Procedure:

  • In a round-bottom flask, combine 5-methylsalicylaldehyde (1.0 eq), acetic anhydride (2.5 eq), and anhydrous sodium acetate (1.0 eq).

  • Heat the mixture to about 180°C for several hours.[11]

  • After cooling, add water to the reaction mixture to hydrolyze the excess acetic anhydride.

  • The intermediate product will precipitate. Collect the solid by filtration.

  • Hydrolyze the intermediate by boiling with dilute hydrochloric acid.

  • The this compound will precipitate upon cooling. Collect the solid by filtration and recrystallize from a suitable solvent.

Data Presentation

The following tables summarize quantitative data for the synthesis of coumarins under various conditions. While not all data is specific to this compound, it provides valuable insights for optimizing its synthesis.

Table 1: Effect of Catalyst on Pechmann Condensation Yield

CatalystPhenol Substrateβ-KetoesterReaction ConditionsTimeYield (%)
H₂SO₄ResorcinolEthyl acetoacetate--Low
Amberlyst-15ResorcinolEthyl acetoacetateMicrowave, 100°C20 min97
Zn₀.₉₂₅Ti₀.₀₇₅O NPsp-CresolEthyl acetoacetate110°C, Solvent-free5 h58
p-TsOHResorcinolEthyl acetoacetateMicrowave, 80°C, Solvent-free180 s60.1

Note: This table provides a comparison of different catalysts for coumarin synthesis. Yields can vary based on specific reaction conditions.[2][3][7][13]

Table 2: Effect of Solvent on Pechmann Condensation Yield

SolventYield (%)
Dichloromethane24
Ethyl acetate16
Acetonitrile37
Water41
Ethanol63
Solvent-free88

Reaction Conditions: Phloroglucinol and ethyl acetoacetate catalyzed by Zn₀.₉₂₅Ti₀.₀₇₅O NPs at 110°C for 3 hours.[2]

Mandatory Visualizations

Experimental_Workflow cluster_pechmann Pechmann Condensation cluster_knoevenagel Knoevenagel Condensation cluster_perkin Perkin Reaction p_reactants p-Cresol + Ethyl Acetoacetate p_catalyst Acid Catalyst (e.g., H₂SO₄, Amberlyst-15) p_reactants->p_catalyst p_reaction Heating (80-120°C) p_catalyst->p_reaction p_workup Work-up (Ice Quenching) p_reaction->p_workup p_purification Purification (Recrystallization) p_workup->p_purification p_product This compound p_purification->p_product k_reactants 5-Methylsalicylaldehyde + Ethyl Acetoacetate k_catalyst Base Catalyst (e.g., Piperidine) k_reactants->k_catalyst k_reaction Reflux k_catalyst->k_reaction k_workup Work-up (Cooling/Precipitation) k_reaction->k_workup k_purification Purification (Filtration/Chromatography) k_workup->k_purification k_product This compound k_purification->k_product pe_reactants 5-Methylsalicylaldehyde + Acetic Anhydride pe_catalyst Sodium Acetate pe_reactants->pe_catalyst pe_reaction Heating (~180°C) pe_catalyst->pe_reaction pe_hydrolysis Hydrolysis (Dilute HCl) pe_reaction->pe_hydrolysis pe_purification Purification (Recrystallization) pe_hydrolysis->pe_purification pe_product This compound pe_purification->pe_product

Caption: General experimental workflows for the synthesis of this compound.

Pechmann_Mechanism start p-Cresol + Ethyl Acetoacetate intermediate1 Transesterification (Phenolic Ester Formation) start->intermediate1 Acid Catalyst (H⁺) intermediate2 Intramolecular Electrophilic Attack intermediate1->intermediate2 intermediate3 Cyclization intermediate2->intermediate3 dehydration Dehydration intermediate3->dehydration product This compound dehydration->product

Caption: Key steps in the Pechmann condensation mechanism.

References

how to increase the fluorescence quantum yield of 6-methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the fluorescence quantum yield of 6-methylcoumarin in experimental settings.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may be encountered during experiments involving this compound.

1. Why is the fluorescence quantum yield of my this compound sample unexpectedly low?

A diminished quantum yield in coumarin (B35378) probes can stem from several factors related to the molecule's environment and structure. The most common causes include:

  • Solvent Effects: The polarity and viscosity of the solvent are critical. An inappropriate solvent can promote non-radiative decay pathways, thus reducing fluorescence. For many coumarin derivatives, an increase in solvent polarity can lead to a significant decrease in quantum yield.[1]

  • Aggregation-Caused Quenching (ACQ): Coumarin derivatives, especially those with planar structures, have a tendency to aggregate in solution. This can lead to self-quenching and a substantial drop in quantum yield.[1]

  • Substituent Effects: The nature of chemical groups attached to the coumarin core is crucial. Generally, electron-donating groups at the 7-position enhance fluorescence, while electron-withdrawing groups can quench it.[1]

  • Probe Purity: Impurities from synthesis or degradation can absorb excitation light or directly quench the fluorescence of your probe.[1]

  • pH of the Solution: The fluorescence of many coumarin derivatives is sensitive to pH. The protonation state of substituents can alter the electronic structure and, consequently, the quantum yield.[1][2][3]

  • Presence of Quenchers: External quenchers in your sample, such as molecular oxygen or heavy atoms, can deactivate the excited state of your probe.[1][4]

2. How does solvent choice impact the quantum yield of this compound?

Solvent polarity is a critical factor. For many coumarins, increasing solvent polarity can lead to a decrease in fluorescence intensity and quantum yield.[4] This is often attributed to the formation of a non-fluorescent "twisted intramolecular charge-transfer" (TICT) state in polar solvents, which provides a pathway for non-radiative decay.[4] The choice of solvent can also influence the absorption and emission spectra.[5]

3. My probe's fluorescence is weak in an aqueous buffer. What can I do?

Weak fluorescence in aqueous media is a common issue, often due to aggregation and the high polarity of water.[1]

  • Troubleshooting Steps:

    • Add a Co-solvent: Introducing a less polar, water-miscible organic solvent like DMSO or ethanol (B145695) can help disrupt aggregation and improve solubility.[1]

    • Form Inclusion Complexes: Using cyclodextrins (like β-cyclodextrin) can encapsulate the this compound molecule, shielding it from the aqueous environment and enhancing its fluorescence.[6][7] This is due to the hydrophobic interior of the cyclodextrin (B1172386) cavity.[6]

4. Could the pH of my solution be the cause of the low signal?

Yes, the fluorescence of some coumarin derivatives can be influenced by pH.[4][8] For hydroxycoumarins, the protonation state of the hydroxyl group significantly impacts fluorescence.[9] It is advisable to maintain a consistent and optimal pH for your experiments.

5. How can I mitigate photobleaching of my this compound sample?

Photobleaching, or the irreversible fading of a fluorophore, can be a significant issue.

  • Troubleshooting Steps:

    • Reduce Excitation Power: Use the lowest possible intensity from your light source that still provides a good signal-to-noise ratio.

    • Minimize Exposure Time: Limit the duration of light exposure by using shutters and acquiring data efficiently.

    • Deoxygenate the Solution: Removing dissolved oxygen from the solvent can sometimes reduce the rate of photobleaching.[1]

    • Use an Antifade Reagent: For microscopy applications, consider using a commercial or homemade antifade mounting medium.[1]

Data Presentation: Quantum Yield of Coumarin Derivatives

The fluorescence quantum yield (Φ) of coumarin dyes is highly sensitive to their molecular structure and the surrounding solvent environment. The following tables summarize the quantum yield values for various coumarin derivatives in different solvents. While specific data for this compound is limited, the data for structurally similar compounds provide valuable insights.

Table 1: Fluorescence Quantum Yield (Φ) of Selected Coumarin Derivatives in Various Solvents

Compound NameSolventQuantum Yield (Φ)
Coumarin 6Ethanol0.78[10]
Coumarin 6Acetonitrile0.63[10]
7-MethoxycoumarinAqueous Buffer0.51[7]
7-MethoxycoumarinMethanol0.033[7]

Table 2: Effect of Substituents on Fluorescence Quantum Yield

CompoundSubstituent at position XQuantum Yield (Φ) in DMSO
4aH0.41[11]
4c4-OMe0.26[11]
4d3-Cl0.60[11]
4ep-methyl0.83[11]

Experimental Protocols

Protocol 1: Relative Fluorescence Quantum Yield Determination

This protocol describes the comparative method for determining the fluorescence quantum yield of a sample relative to a well-characterized standard.[1]

  • Materials:

    • Fluorometer with corrected emission spectra capabilities

    • UV-Vis Spectrophotometer

    • Matched quartz cuvettes (1 cm path length)

    • Volumetric flasks and pipettes

    • Spectrograde solvent

    • Fluorescence Standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54)

    • Your this compound sample

  • Methodology:

    • Prepare a series of dilutions of both the standard and the this compound sample in the chosen solvent.

    • Measure Absorbance: Record the absorbance of each dilution at the chosen excitation wavelength (λex) using the UV-Vis spectrophotometer. Prepare solutions with absorbances below 0.1 to avoid inner filter effects.

    • Measure Fluorescence: For each dilution, record the fluorescence emission spectrum using the fluorometer, exciting at λex.

    • Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

    • Plot Data: Create a plot of integrated fluorescence intensity versus absorbance for both the standard and the sample.

    • Calculate Quantum Yield: The quantum yield of the sample (Φs) is calculated using the following equation: Φs = Φr * (Grads / Gradr) * (ns^2 / nr^2) Where:

      • Φr is the quantum yield of the reference standard.

      • Grads and Gradr are the gradients of the plots for the sample and the reference, respectively.

      • ns and nr are the refractive indices of the sample and reference solutions, respectively.

Protocol 2: Analysis of Aggregation-Caused Quenching (ACQ)

This protocol helps determine if aggregation is the cause of low quantum yield.[1]

  • Materials:

    • Fluorometer

    • Your this compound sample

    • A "good" solvent in which the probe is highly soluble (e.g., THF, DMSO)

    • A "poor" solvent in which the probe is insoluble (e.g., water)

  • Methodology:

    • Prepare a Stock Solution: Dissolve your probe in the "good" solvent at a concentration where it is fully dissolved and fluorescent.

    • Measure Initial Fluorescence: Record the fluorescence spectrum of this solution.

    • Titrate with "Poor" Solvent: Gradually add increasing fractions of the "poor" solvent to the solution (e.g., increasing the water fraction from 0% to 90%).

    • Monitor Fluorescence: Record the fluorescence spectrum after each addition of the "poor" solvent.

    • Analyze Results: If the fluorescence intensity decreases as the "poor" solvent is added, this indicates that aggregation is causing quenching.

Visualizations

Troubleshooting_Workflow Start Low Fluorescence Quantum Yield Observed Check_Purity Verify Sample Purity (e.g., via HPLC, NMR) Start->Check_Purity Optimize_Solvent Optimize Solvent System (Polarity, Viscosity) Check_Purity->Optimize_Solvent If Pure Check_pH Adjust and Buffer pH Optimize_Solvent->Check_pH Check_Concentration Investigate Concentration Effects (Aggregation-Caused Quenching) Check_pH->Check_Concentration Additives Consider Additives (e.g., Cyclodextrins) Check_Concentration->Additives Final_Check Re-measure Quantum Yield Additives->Final_Check

Caption: A step-by-step workflow for troubleshooting low quantum yield in this compound.

Experimental_Workflow_Quantum_Yield cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prep_Standard Prepare Standard Solutions (Known Quantum Yield) Measure_Abs Measure Absorbance at λex (Abs < 0.1) Prep_Standard->Measure_Abs Prep_Sample Prepare this compound Solutions Prep_Sample->Measure_Abs Measure_Fluor Record Fluorescence Emission Spectra Measure_Abs->Measure_Fluor Integrate_Intensity Integrate Fluorescence Intensity Measure_Fluor->Integrate_Intensity Plot_Data Plot Intensity vs. Absorbance Integrate_Intensity->Plot_Data Calculate_QY Calculate Relative Quantum Yield Plot_Data->Calculate_QY

References

Technical Support Center: Stability of 6-Methylcoumarin in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 6-methylcoumarin in aqueous solutions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges encountered during laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the main stability concerns for this compound in aqueous solutions?

A1: The primary stability issues for this compound in aqueous environments are its susceptibility to hydrolysis, particularly under basic conditions, and photodegradation upon exposure to light. Its low aqueous solubility also presents a significant experimental challenge.

Q2: How does pH affect the stability of this compound?

A2: The lactone ring of the coumarin (B35378) structure is prone to hydrolysis under basic (alkaline) conditions, leading to the formation of a carboxylate salt of the corresponding coumarinic acid, which is inactive. While stable under normal neutral and acidic conditions, prolonged exposure to strong acids or bases, especially at elevated temperatures, can accelerate degradation.[1] It has been noted that pH has a minimal effect on the already low solubility of this compound in aqueous solutions.

Q3: Is this compound sensitive to light?

A3: Yes, this compound can undergo photodegradation.[2] Exposure to UV and visible light can lead to the formation of degradation products. Therefore, it is crucial to protect solutions containing this compound from light, especially during long-term experiments or when used as a fluorescent probe.

Q4: What is the solubility of this compound in water?

A4: this compound is described as insoluble or very slightly soluble in water.[3] Its low aqueous solubility can complicate the preparation of stock solutions and may lead to precipitation during experiments, affecting the accuracy and reproducibility of results.

Q5: How should I prepare and store aqueous solutions of this compound?

A5: Due to its low water solubility, it is recommended to first dissolve this compound in a minimal amount of a water-miscible organic solvent, such as ethanol (B145695) or DMSO, before preparing the final aqueous solution. For storage, aqueous solutions should be protected from light by using amber vials or wrapping containers in aluminum foil and kept at low temperatures (e.g., 2-8 °C for short-term and frozen for long-term storage) to minimize degradation.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Precipitation in Aqueous Solution Low intrinsic aqueous solubility of this compound.Prepare a concentrated stock solution in a water-miscible organic solvent (e.g., DMSO, ethanol) and dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent does not interfere with the experiment. Consider the use of solubility enhancers if compatible with the experimental system.
Loss of Compound Over Time (without light exposure) Hydrolysis of the lactone ring, especially in neutral to basic buffers (pH > 7). Temperature-accelerated degradation.Maintain the pH of the working solution in the slightly acidic to neutral range if possible. Prepare fresh solutions before use. Store stock and working solutions at low temperatures (2-8°C or frozen).
Rapid Degradation Upon Light Exposure Photodegradation of the coumarin core.Work under low-light conditions. Use amber-colored glassware or wrap containers with aluminum foil. For fluorescence-based assays, minimize the intensity and duration of light exposure.
Inconsistent Experimental Results A combination of low solubility, precipitation, and degradation (hydrolysis and/or photolysis).Address solubility issues as mentioned above. Control the pH and temperature of the experiments. Protect solutions from light at all stages of the experiment. Prepare fresh solutions for each experiment to ensure consistency.

Quantitative Stability Data

While specific kinetic data for the degradation of this compound in purely aqueous solutions is limited in the literature, the following table provides a general overview of its stability under different conditions based on forced degradation principles. The actual degradation rates will be highly dependent on the specific experimental conditions.

Condition Stress Agent Temperature Expected Stability Outcome
Acidic Hydrolysis 0.1 M HClRoom Temperature / 60°CGenerally stable, but degradation may occur at elevated temperatures over extended periods.
Basic Hydrolysis 0.1 M NaOHRoom Temperature / 60°CProne to rapid hydrolysis of the lactone ring.[1]
Neutral Hydrolysis Water/Buffer (pH ~7)Room Temperature / 60°CSlow hydrolysis may occur, accelerated by higher temperatures.
Oxidation 3% H₂O₂Room TemperaturePotential for oxidation, though specific data is limited.
Photodegradation UV/Visible LightAmbientSusceptible to photodegradation.[2]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound in Aqueous Solutions

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.

1. Materials:

2. Preparation of Stock Solution:

  • Due to low aqueous solubility, prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable water-miscible organic solvent like methanol or acetonitrile.

3. Stress Conditions:

  • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL. Incubate at room temperature and at an elevated temperature (e.g., 60°C).

  • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL. Incubate at room temperature.

  • Neutral Hydrolysis: Dilute the stock solution with purified water to a final concentration of ~100 µg/mL. Incubate at an elevated temperature (e.g., 60°C).

  • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of ~100 µg/mL. Store at room temperature, protected from light.

  • Photolytic Degradation: Expose the aqueous solution (~100 µg/mL) to a light source that provides both UV and visible light (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light.

4. Sampling and Analysis:

  • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

5. Data Interpretation:

  • Calculate the percentage of this compound remaining at each time point.

  • Identify and quantify the major degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol describes a general reversed-phase HPLC method for the quantification of this compound and the separation of its degradation products.

1. HPLC System and Conditions:

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with an optional acid modifier like 0.1% phosphoric acid or formic acid for better peak shape). A simple starting point is Acetonitrile:Water (50:50, v/v).[4]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280-320 nm (based on the UV absorbance maximum of this compound)

  • Injection Volume: 10-20 µL

  • Column Temperature: Ambient or controlled at 25-30°C

2. Sample Preparation:

  • Dilute the samples from the forced degradation study with the mobile phase to a concentration within the linear range of the calibration curve.

  • Filter the samples through a 0.45 µm syringe filter before injection.

3. Method Validation:

  • The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines to ensure it is stability-indicating. Specificity is demonstrated by the ability to resolve the this compound peak from all degradation product peaks.

Visualizations

degradation_pathway cluster_main This compound Stability cluster_degradation Degradation Pathways cluster_products Degradation Products This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis  Basic pH, Heat Photodegradation Photodegradation This compound->Photodegradation  Light (UV/Vis) Coumarinic Acid Salt Coumarinic Acid Salt Hydrolysis->Coumarinic Acid Salt Photoproducts Photoproducts Photodegradation->Photoproducts

Caption: Degradation pathways of this compound in aqueous solutions.

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock_Solution Prepare Stock Solution (in organic solvent) Working_Solutions Prepare Aqueous Working Solutions Stock_Solution->Working_Solutions Acid Acidic (0.1 M HCl) Working_Solutions->Acid Base Basic (0.1 M NaOH) Working_Solutions->Base Oxidative Oxidative (3% H2O2) Working_Solutions->Oxidative Photolytic Photolytic (UV/Vis Light) Working_Solutions->Photolytic Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidative->Sampling Photolytic->Sampling HPLC_Analysis Stability-Indicating HPLC Analysis Sampling->HPLC_Analysis Data_Evaluation Evaluate Degradation HPLC_Analysis->Data_Evaluation

Caption: Workflow for a forced degradation study of this compound.

References

troubleshooting low cell permeability of 6-methylcoumarin based probes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-methylcoumarin-based probes. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low cell permeability and other common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a weak or no fluorescent signal after incubating my cells with a this compound probe?

A1: A weak or absent signal is a common issue that can arise from several factors, ranging from the probe's properties to the experimental setup.[1] Key areas to investigate include:

  • Low Cell Permeability: The probe may not be efficiently crossing the cell membrane to reach its intracellular target.[1]

  • Probe Integrity and Concentration: The probe may have degraded, or its concentration could be too low for detection or, conversely, so high that it causes aggregation and self-quenching.[1][2]

  • Incorrect Instrument Settings: The excitation/emission wavelengths or filter sets on your microscope or plate reader may not be optimal for your specific this compound probe.[1][3]

  • Poor Cell Health: Unhealthy or dying cells may not uptake the probe efficiently.[3]

  • Photobleaching: Excessive exposure to excitation light can degrade the fluorophore.[3]

Q2: What are the primary causes of low cell permeability for coumarin-based probes?

A2: The passive permeability of the cell membrane is a critical factor determining the effectiveness of a probe.[4][5] Several factors can limit the cellular uptake of this compound probes:

  • Physicochemical Properties: The probe's size, polarity, and charge can hinder its ability to diffuse across the lipid bilayer. Highly polar or charged molecules often struggle to cross the hydrophobic membrane core.[6][7]

  • Probe Aggregation: Many nonpolar dyes tend to aggregate in aqueous environments like cell culture media. These aggregates are too large to permeate the cell membrane.[2][6]

  • Cellular Efflux: Cells possess efflux pumps (e.g., P-glycoprotein) that actively transport foreign substances out of the cell, preventing the probe from accumulating to detectable levels.[8][9]

  • Binding to Serum Proteins: If you are using a serum-containing medium, the probe may bind to proteins like albumin, which can prevent its uptake into cells.[2]

  • Membrane Fluidity and Composition: The composition of the cell membrane, including its lipid and cholesterol content, affects its fluidity and, consequently, its permeability.[10]

Q3: How can I improve the cellular uptake of my this compound probe?

A3: Several strategies can be employed to enhance probe permeability:

  • Optimize Incubation Conditions: Increasing the incubation temperature (e.g., to 37°C) can enhance membrane fluidity and uptake.[2][10] A time-course experiment can help determine the optimal incubation duration.[2]

  • Use a Co-solvent: Dissolving the probe in a small amount of a biocompatible organic solvent like DMSO before diluting it into your aqueous buffer can prevent aggregation.[2] Ensure the final solvent concentration is non-toxic to cells (typically <0.5%).

  • Incubate in Serum-Free Media: To avoid issues with protein binding, try incubating the probe in a serum-free medium.[2]

  • Modify the Probe Structure: If designing a custom probe, increasing its lipophilicity by adding non-polar groups can improve passive diffusion. However, a balance is needed to avoid excessive aggregation.[2][6]

  • Employ a Prodrug Strategy: Masking the coumarin (B35378) probe with chemical groups that are cleaved by intracellular enzymes can create a more lipophilic, cell-permeable version. Once inside the cell, the mask is removed, trapping the fluorescent probe.[2]

  • Use Nanoformulations: Encapsulating the probe in nanoparticles or liposomes can facilitate its delivery across the cell membrane.[11][12][13]

Q4: My probe seems to be actively removed from the cells after initial uptake. What is happening?

A4: This phenomenon is likely due to the activity of cellular efflux pumps. These are membrane transporters that recognize and expel a wide range of substrates, including many fluorescent dyes.[8][9] If you observe a strong initial signal that fades over time, or if you see a "mosaic" staining pattern where some cells are bright and others are dim, efflux is a probable cause.[8] To confirm this, you can co-incubate the cells with your probe and a broad-spectrum efflux pump inhibitor. A significant increase in fluorescence intensity or uniformity strongly suggests that efflux is the issue.[8]

Troubleshooting Guides

Guide 1: Step-by-Step Troubleshooting for Low Fluorescence Signal

If you are experiencing a weak or nonexistent signal, follow these steps systematically to diagnose the problem.

  • Verify Instrument Settings:

    • Wavelengths: Double-check that the excitation and emission wavelengths on your instrument are correctly set for your this compound probe in the specific solvent you are using.[14]

    • Filter Sets: For microscopes, ensure you are using the appropriate filter cube (exciter, dichroic, emitter).[1]

    • Gain/Exposure: Increase the detector gain or camera exposure time, being mindful that excessive gain can increase background noise.[14]

  • Assess Probe Integrity and Solution:

    • Storage: Confirm the probe was stored correctly (protected from light, at the recommended temperature) to prevent degradation.[1]

    • Solubility: Ensure the probe is fully dissolved. Use a co-solvent like DMSO for the stock solution and consider sonicating briefly to break up aggregates.[2]

    • Concentration: Perform a concentration titration to find the optimal range. Concentrations that are too high can lead to self-quenching.[1][14]

  • Evaluate Cell Health and Protocol:

    • Viability: Check cell health using a viability assay like Trypan Blue. Unhealthy cells have compromised membrane integrity.[2]

    • Confluency: Use cells at an optimal confluency (typically 70-80%), as over-confluent or sparse cultures can behave differently.[2]

    • Washing Steps: Optimize washing steps to ensure they are sufficient to remove background from extracellular probe but not so harsh that they strip the probe from the cells. Use pre-warmed buffer for washes.[2][15]

Guide 2: Optimizing Probe Incubation Conditions

Optimizing the incubation parameters is crucial for successful cell loading.

ParameterRecommendationRationaleCitations
Probe Concentration Titrate from low nM to low µM range.Finds the optimal balance between signal strength and potential issues like aggregation, self-quenching, or cytotoxicity.[2][3]
Incubation Time Perform a time-course experiment (e.g., 15, 30, 60, 120 min).Determines the time required to reach maximal intracellular concentration without causing cell stress.[2][16]
Temperature Incubate at 37°C for live cells.Increases cell membrane fluidity, which generally enhances the rate of passive diffusion. Lowering the temperature to 4°C can help distinguish between passive uptake and active, energy-dependent processes like endocytosis.[2][10][12][17]
Incubation Medium Test both serum-free and complete (serum-containing) media.Serum proteins can bind to the probe, reducing its effective concentration and availability for cellular uptake.[2]
pH Maintain physiological pH (7.2-7.4).Significant deviations in pH can alter the charge state and solubility of the probe, affecting its ability to cross the cell membrane.[2][14]

Experimental Protocols

Protocol 1: Standard Protocol for Live-Cell Loading

This protocol provides a general guideline for staining live cells with a this compound-based probe.

  • Cell Preparation: Plate cells on a suitable imaging dish or plate and culture until they reach the desired confluency (e.g., 70-80%).

  • Probe Stock Solution: Prepare a concentrated stock solution (e.g., 1-10 mM) of the this compound probe in high-quality, anhydrous DMSO. Vortex until fully dissolved. Store protected from light at -20°C.[14]

  • Working Solution Preparation: On the day of the experiment, dilute the stock solution into a pre-warmed, appropriate buffer or cell culture medium (e.g., PBS or serum-free medium) to the desired final concentration. Vortex gently before adding to cells.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.[2]

    • Add the probe working solution to the cells and incubate at 37°C in a CO2 incubator for the predetermined optimal time (e.g., 15-60 minutes).[2][15]

  • Washing:

    • Remove the probe-containing solution.

    • Wash the cells 2-3 times with pre-warmed imaging buffer (e.g., PBS or FluoroBrite™ DMEM) to remove extracellular probe and reduce background fluorescence.[2][15]

  • Imaging: Add fresh, pre-warmed imaging buffer to the cells and proceed with fluorescence microscopy using the appropriate filter sets. Use the lowest possible excitation light intensity to minimize phototoxicity.[15][18]

Protocol 2: Caco-2 Permeability Assay

This assay is used to quantify the permeability of a compound across a cell monolayer, which models the intestinal barrier.

  • Cell Culture: Seed Caco-2 cells onto Transwell® inserts at a density of approximately 60,000 cells/cm². Culture for 21-25 days to allow for differentiation into a polarized monolayer.[11][19]

  • Monolayer Integrity Check:

    • Measure the Transepithelial Electrical Resistance (TEER). Values should generally be >250 Ω·cm² to confirm a tight monolayer.[11][19]

    • Optionally, perform a Lucifer yellow permeability test. The apparent permeability (Papp) of this low-permeability marker should be minimal.[11]

  • Permeability Experiment (Apical-to-Basolateral):

    • Wash the monolayers with a pre-warmed transport buffer (e.g., HBSS).

    • Add the test compound (dissolved in transport buffer) to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking for a set period (e.g., 2 hours).[19]

    • At the end of the incubation, collect samples from both chambers.

  • Sample Analysis: Quantify the concentration of the probe in the donor and receiver compartments using a suitable analytical method (e.g., fluorescence plate reader or LC-MS/MS).

  • Calculate Apparent Permeability (Papp): Use the following formula:

    • Papp (cm/s) = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of probe appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Visual Guides

Diagrams of Workflows and Concepts

TroubleshootingWorkflow start Low / No Signal check_instrument Step 1: Check Instrument start->check_instrument check_probe Step 2: Check Probe check_instrument->check_probe sub_instrument1 Correct Wavelengths? check_instrument->sub_instrument1 check_cells Step 3: Check Cells & Protocol check_probe->check_cells sub_probe1 Properly Stored? check_probe->sub_probe1 sub_cells1 Cells Healthy? check_cells->sub_cells1 sub_instrument2 Correct Filter Set? sub_instrument1->sub_instrument2 Yes sub_instrument3 Gain / Exposure Optimal? sub_instrument2->sub_instrument3 Yes sub_instrument3->check_probe Yes sub_probe2 Fully Dissolved? (No Aggregates) sub_probe1->sub_probe2 Yes sub_probe3 Concentration Titrated? sub_probe2->sub_probe3 Yes sub_probe3->check_cells Yes sub_cells2 Incubation Optimal? (Time, Temp) sub_cells1->sub_cells2 Yes sub_cells3 Washing Too Harsh? sub_cells2->sub_cells3 Yes solution Signal Restored sub_cells3->solution Yes

PermeabilityFactors center Low Cell Permeability probe_props Probe Properties probe_props->center sub_props1 High Polarity probe_props->sub_props1 sub_props2 Large Size / Charge probe_props->sub_props2 probe_agg Aggregation in Media probe_agg->center cell_health Cellular Factors efflux Efflux Pump Activity cell_health->efflux membrane Membrane Fluidity cell_health->membrane sub_cell1 Low Viability cell_health->sub_cell1 efflux->center membrane->center exp_cond Experimental Conditions serum Binding to Serum exp_cond->serum temp Suboptimal Temperature exp_cond->temp serum->center temp->center

ExperimentalWorkflow prep1 prep1 prep2 prep2 prep1->prep2 exp1 exp1 prep2->exp1 exp2 exp2 exp1->exp2 exp3 exp3 exp2->exp3 acq1 acq1 exp3->acq1 acq2 acq2 acq1->acq2 acq3 acq3 acq2->acq3

References

Technical Support Center: Optimization of HPLC Separation for 6-Methylcoumarin Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of 6-methylcoumarin isomers.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My this compound isomers are not separating and are co-eluting. What should I do?

A1: Co-elution of isomers is a common challenge in HPLC.[1] A systematic approach to enhance column selectivity (α) and efficiency (N) is necessary.[1]

Troubleshooting Steps:

  • Confirm Co-elution: Check for asymmetrical peaks, such as shoulders or merged peaks. If you are using a Diode Array Detector (DAD), a peak purity analysis can help confirm if multiple components are present.[1]

  • Optimize the Mobile Phase:

    • Adjust Solvent Strength: Modify the ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. Increasing the proportion of the aqueous phase can enhance retention and potentially improve separation.[1]

    • Switch Organic Modifier: Acetonitrile and methanol (B129727) offer different selectivities. If one is not providing adequate separation, try switching to the other.[1]

    • Modify pH: For ionizable compounds, slight adjustments in the mobile phase pH can significantly impact retention and selectivity.[1]

    • Incorporate Additives: The use of buffers or ion-pairing agents can influence the retention of charged analytes.[1]

  • Evaluate the Stationary Phase: If mobile phase optimization is insufficient, consider that the column chemistry may not be suitable. For positional isomers like this compound and its related isomers, a phenyl-based column (e.g., Phenyl Hydride) may offer better selectivity for these aromatic compounds.[2]

  • Adjust Temperature: Modifying the column temperature can alter selectivity.

Q2: I'm observing poor peak shape (e.g., tailing or fronting) for my this compound isomer peaks. How can I improve this?

A2: Sub-optimal peak shape can compromise the accuracy of quantification. Peak tailing, a frequent issue, often results from secondary interactions between the analyte and the stationary phase.

Troubleshooting Steps:

  • Check for Sample Overload: Broad or tailing peaks can indicate that too much sample was injected. Try diluting your sample.[3]

  • Ensure Sample Solvent Compatibility: Whenever possible, dissolve your sample in the mobile phase. If a different solvent is used, it should be weaker than the mobile phase to prevent peak distortion.[4]

  • Address Secondary Interactions:

    • Adjust pH: For acidic or basic compounds, ensure the mobile phase pH is at least one unit away from the analyte's pKa to maintain a consistent ionization state.[4]

    • Increase Buffer Concentration: A higher buffer concentration (typically between 5-100 mM) can sometimes improve peak shape.[4]

  • Inspect for Column Contamination or Voids: A contaminated guard column or a void at the head of the analytical column can lead to peak shape issues. Flushing the column or replacing the guard column may be necessary.[5][6]

Q3: My retention times are shifting from one injection to the next. What could be the cause?

A3: Unstable retention times can hinder peak identification and suggest issues with the HPLC system's robustness or the method itself.[1]

Troubleshooting Steps:

  • Ensure Proper Column Equilibration: Insufficient column equilibration between runs, especially with gradient methods, can cause retention time drift.[4]

  • Check for Mobile Phase Inconsistency:

    • Degas the Mobile Phase: Dissolved air in the mobile phase can lead to pressure fluctuations and retention time shifts.[7]

    • Verify Mobile Phase Composition: Inaccurate mobile phase preparation or issues with the pump's proportioning valves can cause variability. To check the pump's performance, you can manually prepare the mobile phase.[5]

  • Inspect for Leaks: Check for any leaks in the system, as this can affect the flow rate and, consequently, retention times.

  • Maintain Consistent Temperature: Ensure the column oven is maintaining a stable temperature, as fluctuations can impact retention. A 1°C change can alter retention by 1-2%.[7]

Q4: The backpressure in my HPLC system is unusually high or unstable. What should I do?

A4: High or fluctuating backpressure can signal a blockage within the HPLC system.[1]

Troubleshooting Steps:

  • Isolate the Source of the Blockage: Systematically disconnect components, starting from the detector and moving backward toward the pump, to identify where the high pressure originates.

  • Check for Blocked Frits: The column inlet frit is a common site for clogs from particulate matter from the sample or mobile phase. If permitted by the manufacturer, try reversing and flushing the column.[1][6]

  • Inspect for Buffer Precipitation: If you are using buffers, ensure they are completely dissolved and miscible with the organic solvent to avoid precipitation.[1]

  • Filter Your Sample: Always filter samples through a 0.22 µm syringe filter before injection to remove particulates.[1]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound isomers?

A1: For initial method development for coumarin (B35378) derivatives, a reversed-phase approach is commonly used.[8][9] A C18 or C8 column is a good starting point.[8][10][11] The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with an acidic modifier such as 0.1% formic acid or acetic acid to improve peak shape.[10][12][13] A scouting gradient can be run initially to determine the approximate elution conditions.[9][14]

Q2: How should I prepare my samples for the HPLC analysis of this compound isomers?

A2: Proper sample preparation is crucial for reliable results. A general protocol involves accurately weighing the sample, dissolving it in a solvent compatible with the initial mobile phase, using sonication if necessary to aid dissolution, diluting to the desired concentration, and filtering the final solution through a 0.22 µm syringe filter into an HPLC vial.[1][3] For complex sample matrices, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering substances.[10][15]

Q3: What detection method is most suitable for this compound isomers?

A3: Coumarins have a chromophore that allows for UV detection.[10] A photodiode array (DAD) detector is often used, allowing for monitoring at multiple wavelengths and providing UV spectral information that can aid in peak identification and purity assessment.[10] Wavelengths around 254 nm, 274 nm, or 280 nm have been used for coumarin analysis.[10][11] Fluorescence detection can also be employed for enhanced sensitivity if the specific isomers are fluorescent.[13]

Data Presentation

Table 1: Example HPLC Conditions for Coumarin Analysis

ParameterCondition 1Condition 2Condition 3
Column Newcrom R1[12]Octadecyl (C8)[10]Zorbax Eclipse Plus C18 (1.8µm, 4.6 x 100 mm)[16]
Mobile Phase A Water with Phosphoric Acid[12]0.5% Acetic Acid in Water[10]0.1% Formic Acid in Water[16]
Mobile Phase B Acetonitrile (MeCN)[12]Acetonitrile[10]Acetonitrile[16]
Elution Mode Isocratic[17]Gradient[10]Gradient[16]
Flow Rate 1.0 mL/minNot Specified0.4 mL/min[16]
Detection UV[17]Photodiode Array (PDA) at 274 nm[10]Diode Array (DAD) at 280, 345, 254, 330 nm[16]
Temperature Not SpecifiedNot Specified35°C[16]

Experimental Protocols

Protocol 1: General Sample Preparation for HPLC Analysis

  • Weighing: Accurately weigh an appropriate amount of the sample.

  • Dissolution: Dissolve the sample in a predetermined volume of a solvent that is compatible with the initial mobile phase conditions. HPLC-grade solvents should be used.[1][3]

  • Sonication: If the sample does not dissolve readily, sonicate the solution for 5-10 minutes.[1]

  • Dilution: Dilute the stock solution to the desired final concentration.

  • Filtration: Filter the final sample solution through a 0.22 µm syringe filter into an HPLC vial.[1]

Protocol 2: Reversed-Phase HPLC Method Development for this compound Isomers

  • Column Selection: Begin with a C18 or C8 column of standard dimensions (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) formic acid in ultrapure water.[13] To prepare 1 L, add 1 mL of formic acid to 1 L of water and degas.[13]

    • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.[13] To prepare 1 L, add 1 mL of formic acid to 1 L of acetonitrile and degas.[13]

  • Initial Gradient Run (Scouting Gradient):

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Gradient Program: Start with a linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes. This will help determine the elution range of the isomers.

  • Method Optimization:

    • Based on the scouting run, adjust the gradient slope to improve the resolution of the target isomer peaks.

    • If co-elution persists, try replacing acetonitrile with methanol as the organic modifier.

    • Systematically adjust the column temperature (e.g., in 5°C increments) to observe its effect on selectivity.

Visualizations

Troubleshooting_Workflow start Start: Isomer Peak Co-elution check_purity Check Peak Purity (DAD/MS) start->check_purity optimize_mp Optimize Mobile Phase check_purity->optimize_mp adjust_strength Adjust Organic/Aqueous Ratio optimize_mp->adjust_strength Try First switch_solvent Switch Organic Solvent (ACN <=> MeOH) adjust_strength->switch_solvent If no improvement end_resolved Resolution Achieved adjust_strength->end_resolved Success adjust_ph Adjust pH switch_solvent->adjust_ph If no improvement switch_solvent->end_resolved Success change_column Change Stationary Phase (e.g., to Phenyl) adjust_ph->change_column If still co-eluting adjust_ph->end_resolved Success adjust_temp Adjust Temperature change_column->adjust_temp For further optimization change_column->end_resolved Success adjust_temp->end_resolved HPLC_Method_Development_Workflow start Define Analytical Goal column_select Select Column (e.g., C18, C8) start->column_select mp_select Select Mobile Phase (e.g., ACN/Water + Acid) column_select->mp_select scout_gradient Run Scouting Gradient (e.g., 5-95% B) mp_select->scout_gradient eval_chrom Evaluate Chromatogram scout_gradient->eval_chrom optimize Optimize Separation eval_chrom->optimize validate Validate Method eval_chrom->validate Resolution OK adjust_gradient Adjust Gradient Slope optimize->adjust_gradient adjust_gradient->eval_chrom change_params Modify Temp, pH, Solvent adjust_gradient->change_params If needed change_params->eval_chrom

References

Technical Support Center: Synthesis of 6-Methylcoumarin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 6-methylcoumarin analogs.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and purification of this compound analogs.

Synthesis Troubleshooting

Q1: My Pechmann condensation reaction is giving a very low yield. What are the common causes and how can I improve it?

A1: Low yields in the Pechmann condensation are a frequent issue. Here are the primary causes and troubleshooting steps:

  • Insufficiently Activating Phenol (B47542): The Pechmann reaction works best with electron-rich phenols. If your starting phenol is not highly activated, the reaction can be sluggish.

    • Troubleshooting:

      • Consider using a stronger acid catalyst or a higher reaction temperature to drive the reaction forward.[1]

      • If possible, choose a more activated phenol derivative for your synthesis.

  • Inappropriate Catalyst: The choice and amount of acid catalyst are critical.

    • Troubleshooting:

      • Concentrated sulfuric acid is a common catalyst, but others like Amberlyst-15, nano-crystalline sulfated-zirconia, or ionic liquids can offer milder conditions and improved yields.[2][3][4]

      • Optimize the catalyst loading; too much or too little can negatively impact the yield.

  • Suboptimal Reaction Temperature: The reaction temperature needs to be carefully controlled.

    • Troubleshooting:

      • For conventional heating with sulfuric acid, a common procedure involves cooling the initial mixture before allowing it to warm to room temperature and stirring for an extended period.[3]

      • Microwave-assisted synthesis can significantly reduce reaction times and improve yields, but the power and temperature must be optimized for your specific reactants.[4]

  • Formation of Byproducts: The use of strong acids like sulfuric acid can lead to the formation of dark, viscous byproducts that complicate purification and reduce the yield of the desired product.

    • Troubleshooting:

      • Using a solid acid catalyst can minimize the formation of such byproducts.[5]

      • Ensure the reaction is not overheated, as this can promote side reactions.

Q2: I am observing the formation of a dark, tar-like substance in my sulfuric acid-catalyzed synthesis of this compound. What is it and how can I avoid it?

A2: The formation of black, viscous material is a well-known issue in Pechmann condensations using strong mineral acids like sulfuric acid, especially with sensitive substrates. This is often due to the dehydration and polymerization of the starting materials or products under harsh acidic and thermal conditions.

  • To minimize this:

    • Use a milder catalyst: Solid acid catalysts such as Amberlyst-15 or zeolites can provide a cleaner reaction profile.[5]

    • Control the temperature: Carefully control the reaction temperature to avoid excessive heating, which can promote the formation of these byproducts.

    • Solvent-free conditions: In some cases, running the reaction under solvent-free conditions can reduce the formation of unwanted byproducts.[6]

Q3: My Perkin reaction for the synthesis of a 3-aryl-6-methylcoumarin is not proceeding as expected. What are some potential issues?

A3: The Perkin reaction can be sensitive to reaction conditions and the nature of the starting materials.

  • Base Catalyst Inactivity: The alkali salt used as a base catalyst (e.g., sodium acetate) must be anhydrous for optimal performance.[7]

    • Troubleshooting: Ensure you are using freshly dried base catalyst.

  • Side Reactions: The Perkin reaction can sometimes lead to the formation of isomeric byproducts or other condensation products, which can make purification challenging.[8]

    • Troubleshooting: Careful control of the reaction temperature and time is crucial. Using a modified Perkin reaction with a different base or dehydrating agent might improve selectivity.

  • Long Reaction Times and High Temperatures: The classical Perkin reaction often requires high temperatures and long reaction times, which can lead to decomposition of sensitive substrates.[7]

    • Troubleshooting: Microwave-assisted Perkin reactions have been shown to significantly reduce reaction times and improve yields.

Q4: I am having trouble with my Knoevenagel condensation for coumarin (B35378) synthesis. What should I look out for?

A4: The Knoevenagel condensation is a versatile method, but catalyst choice and reaction conditions are key.

  • Catalyst Selection: Weak bases like piperidine (B6355638) or pyridine (B92270) are commonly used.[9] However, their removal after the reaction can be difficult.

    • Troubleshooting: Consider using a solid-supported base or an ionic liquid as a catalyst for easier separation and potential recycling.[10]

  • Reaction with Ketones: The Knoevenagel condensation is generally more efficient with aldehydes than with ketones.[11]

    • Troubleshooting: If using a ketone, you may need to use a more active catalyst or harsher reaction conditions.

  • Solvent Effects: The choice of solvent can influence the reaction rate and yield.

    • Troubleshooting: While ethanol (B145695) is common, solvent-free conditions under microwave irradiation have been shown to be very effective, offering advantages like shorter reaction times and easier work-up.[9]

Purification Troubleshooting

Q5: I am struggling to purify my this compound analog by column chromatography. The compound is either sticking to the column or co-eluting with impurities.

A5: Coumarin derivatives can sometimes be challenging to purify by column chromatography due to their polarity.

  • Strong Adsorption to Silica (B1680970) Gel: The lactone and any other polar functional groups on the coumarin ring can lead to strong interactions with the silica gel.

    • Troubleshooting:

      • Optimize the mobile phase: A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is often effective.[12]

      • Use a different adsorbent: If silica gel is not providing good separation, consider using neutral or acidic alumina.[13]

  • Co-elution of Impurities: Isomeric byproducts or impurities with similar polarity to your desired product can be difficult to separate.

    • Troubleshooting:

      • Fine-tune the solvent system: Small changes in the solvent ratio can significantly improve separation.

      • Consider preparative TLC or HPLC: For very difficult separations, these techniques can provide higher resolution.[12]

Q6: My this compound analog is "oiling out" during recrystallization instead of forming crystals. What can I do?

A6: "Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid. This is often due to the presence of impurities or the use of an inappropriate solvent.

  • Troubleshooting:

    • Further Purification: The presence of impurities can inhibit crystallization. Try to purify the compound further by column chromatography before attempting recrystallization.

    • Optimize the Solvent System:

      • The ideal recrystallization solvent is one in which your compound is soluble at high temperatures but sparingly soluble at room temperature. Common solvent systems for coumarins include ethanol/water or ethyl acetate (B1210297)/hexane mixtures.[12][14]

      • Try a mixed solvent system. Dissolve your compound in a "good" solvent at an elevated temperature, and then slowly add a "poor" solvent until the solution becomes slightly cloudy. Then, allow it to cool slowly.

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the liquid-air interface.

      • Seeding: Add a tiny crystal of the pure compound to the cooled, supersaturated solution.

Data Presentation: Comparison of Synthesis Methods

The following tables summarize quantitative data for the synthesis of this compound and its analogs using different methods.

Table 1: Pechmann Condensation for this compound Analogs

Starting Phenolβ-KetoesterCatalystSolventTemperature (°C)TimeYield (%)Reference
p-Cresol (B1678582)Ethyl acetoacetate (B1235776)Conc. H₂SO₄-RT-Low[1]
ResorcinolEthyl acetoacetateConc. H₂SO₄-5 to RT18 h88[4]
ResorcinolEthyl acetoacetateAmberlyst-15-11025 min95[4]
ResorcinolEthyl acetoacetateNano-crystalline sulfated-zirconiaMicrowave15015 min99[2]
m-AminophenolEthyl acetoacetateNano-crystalline sulfated-zirconia-1102 min~100[2]

Table 2: Perkin and Knoevenagel Condensation for Coumarin Analogs

Synthesis MethodStarting AldehydeReagentsCatalyst/BaseSolventTemperature (°C)TimeYield (%)Reference
Perkin ReactionSalicylaldehydeAcetic anhydrideSodium acetate-High TempLong-[7]
Perkin ReactionSubstituted SalicylaldehydesPhenylacetic acidsDCCDMSOReflux48 h57-73[8]
Knoevenagel CondensationSalicylaldehydeEthyl acetoacetatePiperidineMicrowave (solvent-free)-Few minHigh[9]
Knoevenagel CondensationSalicylaldehydeDiethyl malonatePiperidineEthanolReflux7 hHigh[4]
Knoevenagel CondensationSubstituted SalicylaldehydesMalononitrileCholine chlorideWater25-30-90-98[15]

Experimental Protocols

Pechmann Condensation for the Synthesis of 7-Hydroxy-4,6-dimethylcoumarin

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • p-Cresol

  • Ethyl acetoacetate

  • Concentrated Sulfuric Acid

  • Ice

  • Ethanol

Procedure:

  • In a round-bottom flask, combine p-cresol (1.0 eq) and ethyl acetoacetate (1.1 eq).

  • Cool the flask in an ice bath.

  • Slowly add concentrated sulfuric acid (2-3 mL per gram of p-cresol) to the mixture with constant stirring, ensuring the temperature remains low.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 18-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., hexane:ethyl acetate 7:3).

  • Once the reaction is complete, pour the mixture slowly into a beaker containing crushed ice with vigorous stirring.

  • A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • The crude product can be purified by recrystallization from ethanol.

Perkin Reaction for the Synthesis of 3-Aryl-6-methylcoumarin

This protocol is adapted from literature for the synthesis of 3-phenylcoumarin (B1362560) derivatives.[8]

Materials:

  • 5-Methylsalicylaldehyde

  • Substituted phenylacetic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve 5-methylsalicylaldehyde (1.0 eq) and the substituted phenylacetic acid (1.1 eq) in DMSO.

  • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 48 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.

Knoevenagel Condensation for the Synthesis of this compound-3-carboxylate

This protocol is a general procedure and can be adapted for microwave synthesis.

Materials:

  • 5-Methylsalicylaldehyde

  • Diethyl malonate

  • Piperidine

  • Ethanol

Procedure:

  • In a round-bottom flask, combine 5-methylsalicylaldehyde (1.0 eq), diethyl malonate (1.2 eq), and a catalytic amount of piperidine in ethanol.

  • Heat the mixture to reflux and maintain for 7 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture.

  • The product may precipitate upon cooling. If so, collect the crystals by filtration.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Starting Materials (e.g., p-cresol, β-ketoester) Reaction Condensation Reaction (Pechmann, Perkin, or Knoevenagel) Start->Reaction Catalyst, Heat Workup Reaction Work-up (e.g., Quenching, Extraction) Reaction->Workup Crude_Product Crude this compound Analog Workup->Crude_Product Purification_Method Purification Method (Column Chromatography or Recrystallization) Crude_Product->Purification_Method Pure_Product Pure this compound Analog Purification_Method->Pure_Product Troubleshooting_Tree cluster_pechmann Pechmann Condensation cluster_perkin Perkin Reaction cluster_knoevenagel Knoevenagel Condensation Start Low Yield in Synthesis? Pechmann_Check Check Phenol Activity Start->Pechmann_Check Pechmann Perkin_Base Ensure Anhydrous Base Start->Perkin_Base Perkin Knoevenagel_Catalyst Consider Catalyst Type Start->Knoevenagel_Catalyst Knoevenagel Pechmann_Catalyst Optimize Catalyst Pechmann_Check->Pechmann_Catalyst If phenol is less active Solution1 Use stronger catalyst or higher temperature Pechmann_Check->Solution1 Pechmann_Temp Adjust Temperature Pechmann_Catalyst->Pechmann_Temp If catalyst is appropriate Solution2 Try solid acid catalyst or optimize loading Pechmann_Catalyst->Solution2 Perkin_Conditions Control Temp/Time Perkin_Base->Perkin_Conditions If base is active Solution3 Use fresh, dry base Perkin_Base->Solution3 Solution4 Consider microwave synthesis Perkin_Conditions->Solution4 Knoevenagel_Solvent Optimize Solvent Knoevenagel_Catalyst->Knoevenagel_Solvent If catalyst is appropriate Solution5 Try solid-supported base or ionic liquid Knoevenagel_Catalyst->Solution5 Solution6 Explore solvent-free conditions Knoevenagel_Solvent->Solution6

References

strategies to enhance the signal-to-noise ratio in 6-methylcoumarin assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 6-methylcoumarin assays. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the signal-to-noise ratio (SNR) and ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the signal-to-noise ratio (SNR) and why is it critical in this compound assays?

A1: The signal-to-noise ratio (SNR) is a measure of the strength of the desired fluorescence signal from this compound relative to the background noise.[1] A high SNR is crucial as it indicates a strong, clear signal that is easily distinguishable from the background, leading to more sensitive and accurate measurements.[1] In contrast, a low SNR can obscure genuine results, potentially causing false negatives or unreliable quantification.[1]

Q2: What are the primary causes of a low signal-to-noise ratio in these assays?

A2: A low SNR in this compound assays typically arises from either a weak signal or high background noise. Common contributing factors include:

  • Suboptimal Reagent Concentrations: Incorrect concentrations of this compound or other assay components can lead to a weak signal.[1]

  • High Background Fluorescence: This can originate from the assay buffer, biological samples (autofluorescence), or the microplate itself.[1][2]

  • Fluorescence Quenching: The presence of quenching molecules in the sample can decrease the fluorescence intensity.[2][3]

  • Inappropriate Instrument Settings: Incorrect excitation and emission wavelengths or suboptimal detector gain can significantly reduce the detected signal.[4][5]

  • Photobleaching: Degradation of the this compound fluorophore due to prolonged exposure to excitation light can weaken the signal.[3]

Q3: How do the solvent and pH affect this compound fluorescence?

A3: The fluorescence of coumarin (B35378) derivatives, including this compound, can be highly dependent on the solvent environment and pH. Solvent polarity can influence the fluorescence intensity and quantum yield.[4] For some coumarins, increasing solvent polarity can lead to a decrease in fluorescence.[4] The pH of the solution can also alter the electronic structure of the fluorophore, potentially reducing its fluorescence.[2][4] Therefore, maintaining a consistent and optimal pH and solvent condition is critical for reproducible results.

Q4: What are fluorescence quenchers, and how can they impact my this compound assay?

A4: Fluorescence quenchers are molecules that can reduce the fluorescence intensity of a fluorophore like this compound.[2][6] This can occur through various mechanisms, including collisions with the excited fluorophore (dynamic quenching) or the formation of a non-fluorescent complex (static quenching).[3][6] Common quenchers for coumarin derivatives include anilines and nitroxyl (B88944) radicals.[3] The presence of quenchers in your sample or buffer can significantly lower your signal, thereby decreasing the signal-to-noise ratio.[2]

Troubleshooting Guides

Problem: High Background Signal

High background fluorescence can mask the specific signal from this compound, resulting in a poor signal-to-noise ratio.[1] Use the following guide to diagnose and resolve this issue.

Potential Cause Recommended Solution Rationale
Inappropriate Microplate Use black opaque microplates for fluorescence assays.[1]Black plates minimize background fluorescence and prevent light scattering between wells.[1]
Autofluorescence Check for autofluorescence from your biological samples or assay media. Consider using specialized media without components like phenol (B47542) red or Fetal Bovine Serum.[1]Some biological molecules and media components naturally fluoresce, contributing to high background.[1]
Contaminated Reagents Test each component of your assay buffer and reagents individually in the fluorometer to identify any fluorescent contaminants. Prepare fresh solutions using high-purity reagents and water.[2]Contaminants in buffers or reagents can be a significant source of background fluorescence.[2]
Insufficient Washing Ensure thorough and consistent washing steps to remove any unbound fluorescent molecules.[1]Inadequate washing can leave residual fluorescent reagents in the wells, increasing the background signal.[1]
Problem: Weak or No Signal

A weak or absent fluorescence signal can be caused by several factors, from incorrect instrument settings to issues with the assay components.[5]

Potential Cause Recommended Solution Rationale
Incorrect Instrument Settings Verify that the excitation and emission wavelengths on your instrument are correctly set for this compound. The optimal wavelengths can be solvent-dependent.[4][5] Optimize the detector gain or camera exposure time, but be cautious of increasing background noise at excessively high settings.[4]Mismatched wavelengths will lead to inefficient excitation and poor detection of the emitted fluorescence.[5] Proper gain settings are crucial for amplifying the signal without saturating the detector.[2]
Suboptimal Reagent Concentration Perform a titration experiment to determine the optimal concentration of this compound and any other critical reagents.[1]Too low a concentration will result in a weak signal, while excessively high concentrations of some reagents can increase background noise or cause self-quenching.[1][4]
Probe Degradation Ensure that the this compound stock solution has been stored correctly (protected from light and at the appropriate temperature) to prevent degradation.[5]This compound, like other fluorophores, can degrade over time, especially when exposed to light, leading to a loss of fluorescence.[3][5]
Photobleaching Reduce the intensity of the excitation light source or decrease the duration of light exposure for each measurement.[3][7]Prolonged exposure to high-intensity light can irreversibly damage the fluorophore, causing the signal to fade.[3]

Experimental Protocols

Protocol 1: Determining Optimal Excitation and Emission Wavelengths

This protocol outlines the steps to determine the optimal instrument settings for your specific experimental conditions.

  • Prepare a Sample: Prepare a solution of this compound in your assay buffer at a concentration that gives a moderate fluorescence signal.

  • Excitation Scan: Set the emission monochromator to an estimated emission maximum (for many coumarins, this is in the blue-green region). Scan a range of excitation wavelengths and record the fluorescence intensity. The wavelength that yields the highest intensity is the optimal excitation wavelength (λ_ex).[4]

  • Emission Scan: Set the excitation monochromator to the optimal λ_ex determined in the previous step. Scan a range of emission wavelengths to find the wavelength with the maximum fluorescence intensity, which will be the optimal emission wavelength (λ_em).[4]

Protocol 2: Titration Experiment to Optimize Reagent Concentration

This protocol provides a general framework for optimizing the concentration of a key reagent, such as an enzyme or binding partner, in your this compound assay.

  • Prepare Reagent Dilutions: Prepare a series of dilutions of the reagent to be optimized, covering a broad range of concentrations.

  • Set Up Assay: In a 96-well black, clear-bottom plate, add a constant, predetermined concentration of this compound to each well.[1]

  • Add Reagent Dilutions: Add the different concentrations of your reagent to the wells. Include appropriate controls (e.g., no reagent).

  • Incubate: Incubate the plate for a defined period at a constant temperature, protected from light.

  • Measure Fluorescence: Measure the fluorescence intensity using a plate reader with the optimal excitation and emission wavelengths.

  • Analyze Data: Plot the fluorescence signal against the reagent concentration. The optimal concentration will be the one that provides the best signal-to-noise ratio.[1]

Visualizations

experimental_workflow Troubleshooting Workflow for Low Signal-to-Noise Ratio start Low SNR Detected check_instrument Verify Instrument Settings (Wavelengths, Gain) start->check_instrument instrument_ok Settings Correct? check_instrument->instrument_ok check_background Assess Background Fluorescence background_high Background High? check_background->background_high check_signal Evaluate Signal Strength signal_low Signal Weak? check_signal->signal_low instrument_ok->check_background Yes optimize_instrument Optimize Wavelengths & Gain instrument_ok->optimize_instrument No background_high->check_signal No troubleshoot_background Troubleshoot Background (Plates, Media, Reagents) background_high->troubleshoot_background Yes troubleshoot_signal Troubleshoot Signal (Concentrations, Quenching, Degradation) signal_low->troubleshoot_signal Yes end SNR Improved signal_low->end No optimize_instrument->check_instrument troubleshoot_background->check_background troubleshoot_signal->check_signal

Caption: A logical workflow for troubleshooting low signal-to-noise ratio.

signal_pathway Factors Influencing Fluorescence Signal cluster_positive Signal Enhancers cluster_negative Signal Detractors optimal_wavelengths Optimal Excitation & Emission Wavelengths excited_fluorophore This compound (Excited State) optimal_wavelengths->excited_fluorophore optimal_concentration Optimal Reagent Concentration detected_signal Detected Fluorescence Signal optimal_concentration->detected_signal stable_environment Stable pH & Solvent Conditions stable_environment->detected_signal photobleaching Photobleaching quenching Fluorescence Quenching high_background High Background (Autofluorescence, Contaminants) high_background->detected_signal Masks signal fluorophore This compound (Ground State) fluorophore->excited_fluorophore Excitation Light excited_fluorophore->photobleaching Non-radiative decay excited_fluorophore->quenching Energy transfer excited_fluorophore->detected_signal Emission

Caption: Key factors that positively and negatively impact the detected signal.

References

Technical Support Center: Consistent 6-Methylcoumarin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with refined protocols, troubleshooting guides, and frequently asked questions (FAQs) for the consistent synthesis of 6-methylcoumarin.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two primary and most effective methods for synthesizing this compound are the Pechmann condensation and the Perkin reaction. The Pechmann condensation typically involves the reaction of p-cresol (B1678582) with a β-ketoester, such as ethyl acetoacetate (B1235776), in the presence of an acid catalyst.[1] The Perkin reaction utilizes 5-methylsalicylaldehyde and acetic anhydride (B1165640) with a weak base.[2]

Q2: Which synthetic route generally provides higher yields for this compound?

A2: The Pechmann condensation, particularly when optimized with newer catalytic systems, often provides good to excellent yields. For instance, the condensation of p-cresol with fumaric acid using 72% sulfuric acid has been reported to yield up to 80% of this compound.[3] Modern protocols using heterogeneous catalysts also show promising results, though yields can be substrate-dependent.[4] The Perkin reaction can also be efficient, but may require more stringent control of reaction conditions to avoid side reactions.[2]

Q3: What are the key safety precautions to consider during this compound synthesis?

A3: Both the Pechmann and Perkin reactions involve the use of corrosive acids, anhydrides, and high temperatures. It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. When working with strong acids like sulfuric acid, ensure proper handling and quenching procedures are in place.

Q4: How can I monitor the progress of my this compound synthesis?

A4: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction progress. A suitable mobile phase, such as a mixture of petroleum ether and ethyl acetate (B1210297), can be used to separate the product from the starting materials. The disappearance of the limiting reactant spot and the appearance of the product spot (which can be visualized under UV light) indicate the progression of the reaction.

Q5: What are the common impurities I might encounter, and how can I remove them?

A5: Common impurities include unreacted starting materials (p-cresol, ethyl acetoacetate, or 5-methylsalicylaldehyde), side-products from competing reactions, and tarry materials, especially when using strong mineral acids at high temperatures.[5] Purification is typically achieved through recrystallization from a suitable solvent like ethanol (B145695) or a mixture of ethanol and water.[5] For more challenging separations, column chromatography using silica (B1680970) gel is recommended.[6]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Pechmann Condensation Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive catalyst. 2. Insufficient reaction temperature or time. 3. Presence of water in reagents or glassware.1. Use a fresh or properly activated catalyst. 2. Gradually increase the reaction temperature and monitor by TLC. 3. Use anhydrous reagents and dry glassware thoroughly before use.
Formation of a Dark/Tarry Reaction Mixture 1. Reaction temperature is too high. 2. Use of a highly concentrated strong acid catalyst (e.g., conc. H₂SO₄).1. Maintain a consistent and appropriate reaction temperature. 2. Consider using a milder or heterogeneous catalyst (e.g., Amberlyst-15, Zn₀.₉₂₅Ti₀.₀₇₅O NPs).[4]
Product "Oils Out" During Recrystallization 1. The solution is supersaturated, and the product is precipitating as a liquid. 2. The boiling point of the solvent is higher than the melting point of the product.1. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool slowly. 2. Choose a solvent with a lower boiling point.
Low Recovery After Recrystallization 1. Too much solvent was used. 2. The product is significantly soluble in the cold solvent.1. Use the minimum amount of hot solvent necessary to dissolve the crude product. 2. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.
Perkin Reaction Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Low Product Yield 1. Incomplete reaction. 2. Formation of side products due to high temperatures.1. Increase the reaction time or consider a more active base catalyst. 2. Carefully control the reaction temperature to minimize side reactions.
Difficulty in Isolating the Product 1. The product may be soluble in the reaction mixture.1. After the reaction, pour the mixture into cold water to precipitate the crude product. Acidification may be necessary.

Data Presentation

Table 1: Comparison of Catalysts and Conditions for Pechmann Synthesis of this compound
Starting MaterialsCatalystReaction ConditionsYield (%)Reference
p-Cresol, Fumaric Acid72% H₂SO₄Not specified80%[3]
p-Cresol, Ethyl AcetoacetateZn₀.₉₂₅Ti₀.₀₇₅O NPs (10 mol%)110°C, 5h, solvent-free58%[4]
p-Cresol, Malic AcidH₂SO₄ (catalytic)Microwave, 40s60%[7]

Experimental Protocols

Protocol 1: Pechmann Condensation using a Heterogeneous Catalyst

This protocol is based on the use of a solid acid catalyst, which simplifies workup and is more environmentally benign.

Materials:

  • p-Cresol

  • Ethyl acetoacetate

  • Zn₀.₉₂₅Ti₀.₀₇₅O NPs (or another suitable solid acid catalyst)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, combine p-cresol (1 equivalent), ethyl acetoacetate (1.2 equivalents), and the catalyst (10 mol%).

  • Heat the mixture at 110°C with stirring for 5 hours in a solvent-free system.

  • Monitor the reaction progress by TLC (e.g., 4:1 petroleum ether:ethyl acetate).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add a minimal amount of hot ethanol to dissolve the crude product.

  • Filter the hot solution to remove the catalyst.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry to obtain pure this compound.

Protocol 2: Perkin Reaction

This protocol provides a general procedure for the Perkin reaction to synthesize this compound.

Materials:

  • 5-Methylsalicylaldehyde

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Hydrochloric acid (for workup)

  • Ethanol (for recrystallization)

Procedure:

  • Combine 5-methylsalicylaldehyde (1 equivalent), acetic anhydride (1.5 equivalents), and anhydrous sodium acetate (1 equivalent) in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture in an oil bath at 180°C for 5-8 hours.

  • Allow the mixture to cool slightly and then pour it into a beaker of cold water with stirring.

  • The crude product should precipitate. If not, acidify with dilute hydrochloric acid.

  • Collect the crude solid by vacuum filtration and wash with cold water.

  • Purify the crude this compound by recrystallization from ethanol.

Mandatory Visualization

Pechmann_Condensation_Workflow start Start: Combine Reactants (p-Cresol, Ethyl Acetoacetate, Catalyst) reaction Heat Reaction Mixture (e.g., 110°C, 5h) start->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Cool and Dissolve in Hot Ethanol monitoring->workup Complete filtration Filter to Remove Catalyst workup->filtration crystallization Crystallize from Filtrate filtration->crystallization isolation Isolate Pure Product (Vacuum Filtration) crystallization->isolation end End: Pure this compound isolation->end

Caption: Experimental workflow for the Pechmann condensation synthesis of this compound.

Troubleshooting_Low_Yield start Low Yield of this compound check_reaction Was the reaction complete by TLC? start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No check_workup Was there significant loss during workup/purification? check_reaction->check_workup Yes optimize_conditions Optimize Reaction: - Increase time/temperature - Check catalyst activity incomplete->optimize_conditions end Improved Yield optimize_conditions->end loss Product Loss Identified check_workup->loss Yes check_workup->end No optimize_purification Optimize Purification: - Minimize solvent in recrystallization - Check for product in mother liquor loss->optimize_purification optimize_purification->end

Caption: Troubleshooting logic for addressing low yield in this compound synthesis.

References

6-Methylcoumarin Scale-Up Production: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals involved in the scale-up production of 6-methylcoumarin.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial methods for synthesizing this compound?

A1: The most common industrial route is the Pechmann condensation. This method typically involves the reaction of p-cresol (B1678582) with a β-keto ester, such as ethyl acetoacetate, or other reactants like succinic acid and fumaric acid, in the presence of a strong acid catalyst.[1][2] Another significant synthesis pathway starts with salicylaldehyde (B1680747) analogs.[1][3]

Q2: What are the main challenges when scaling up the traditional Pechmann condensation?

A2: The primary challenges include:

  • By-product Formation: Using strong acids like sulfuric acid often produces a large amount of black, sticky, tar-like material, which significantly complicates the purification process.[1]

  • Environmental Concerns: The reaction generates highly acidic waste, posing a considerable environmental pollution risk.[1]

  • Process Control: Managing the exothermic nature of the reaction is critical at a larger scale to prevent temperature spikes that can lead to side reactions and product degradation.[4]

  • Reproducibility: Ensuring consistent results between batches can be difficult due to variations in mixing efficiency, heat transfer, and raw material quality that are more pronounced at scale.[5]

Q3: Are there "greener" or more environmentally friendly synthesis alternatives?

A3: Yes, research has focused on replacing strong acid catalysts to mitigate environmental impact. One promising alternative involves using phosphotungstic acid as a catalyst for the reaction between p-cresol and ethyl formylacetate. This method is reported to have fewer synthesis steps and reduced environmental pollution.[1]

Q4: What are the critical safety precautions for handling this compound?

A4: this compound can be harmful if swallowed and may cause allergic skin reactions or respiratory difficulties.[6] It is crucial to handle the compound in a well-ventilated area, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and respiratory protection, and avoid generating dust.[6] The compound is incompatible with strong oxidizing agents.[6]

Q5: What are the common impurities encountered during this compound production?

A5: Impurities often consist of unreacted starting materials (e.g., p-cresol), isomers, and polymeric or tar-like by-products resulting from side reactions, especially when using strong acid catalysts at elevated temperatures.[1] Identification of these impurities is typically done using analytical techniques like HPLC or GC-MS.[4]

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Low Product Yield Inefficient Heat Transfer: Localized overheating can cause degradation.[4]Ensure the reactor's heating/cooling system is adequate for the batch size. Monitor the internal temperature profile closely. Consider adding reactants portion-wise to control the exotherm.
Poor Mixing: Inadequate agitation can lead to incomplete reactions.[4]Optimize agitator speed and design for the reactor geometry. Use baffles to improve mixing efficiency.
Catalyst Deactivation: Impurities in raw materials can poison the catalyst.[4]Ensure high purity of starting materials. Evaluate catalyst loading and consider regeneration or using fresh catalyst.
Formation of Dark, Tarry By-products Harsh Reaction Conditions: High temperatures and strong acid catalysts promote polymerization and charring.[1]Lower the reaction temperature and extend the reaction time. Consider using a milder catalyst, such as phosphotungstic acid.[1]
Difficult Product Purification & Isolation Complex By-product Profile: The presence of sticky impurities hinders crystallization and chromatographic separation.[1][7]Perform a pre-purification step, such as a solvent wash, to remove some of the tar. Optimize the recrystallization solvent system. For chromatography, perform small-scale trials to select the appropriate resin and solvent system before scaling.[8]
Filtration Issues: The product may be too fine or impurities may clog the filter.[4]Ensure filtration equipment is appropriately sized for the batch. Consider using a filter aid. Optimize crystallization to produce larger, more easily filterable crystals.
Batch-to-Batch Inconsistency Variable Raw Material Quality: Differences in the purity of starting materials can affect the reaction outcome.[5]Implement stringent quality control checks for all incoming raw materials.
Lack of Process Control: Deviations in temperature, addition rates, or mixing can lead to different results.[5]Employ Process Analytical Technology (PAT) to monitor critical parameters in real-time. Maintain rigorous documentation and standard operating procedures (SOPs).

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 92-48-8[9]
Molecular Formula C₁₀H₈O₂[9]
Molecular Weight 160.17 g/mol [9]
Appearance White to pale yellow crystalline solid[9]
Odor Sweet, vanilla-like[9]
Melting Point 78-81°C[9]
Boiling Point 285-290°C[9]
Solubility Insoluble in water; soluble in alcohol and organic solvents[2][9]

Table 2: Comparison of Selected Synthesis Routes

Synthesis RouteReactantsCatalystReported YieldAdvantagesDisadvantagesReference(s)
Pechmann Condensation (Historic) p-cresol, 2-hydroxysuccinic acidSulfuric Acid32%Established methodLow yield, significant by-products[1]
Pechmann Condensation (Common) p-cresol, succinic acid/fumaric acidSulfuric AcidN/AImportant industrial routeGenerates black sticky matter, acidic waste[1][2]
Greener Alternative p-cresol, ethyl formylacetatePhosphotungstic AcidN/AFewer steps, less environmental pollutionMay require catalyst sourcing/regeneration[1]

Table 3: Toxicological Data for this compound

MetricValueSpeciesReference(s)
LD50 Oral 1680 mg/kgRat[10]
Hazard Statements Harmful if swallowed; May cause an allergic skin reaction; May cause allergy or asthma symptoms or breathing difficulties if inhaled.N/A[6]

Experimental Protocols

Disclaimer: These protocols are generalized representations based on published literature. They must be optimized and validated for specific laboratory or plant conditions and scales.

Protocol 1: Traditional Pechmann Condensation (Lab Scale Illustration)

  • Preparation: In a jacketed glass reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, slowly add p-cresol to concentrated sulfuric acid while cooling in an ice bath to maintain the temperature below 10°C.

  • Reactant Addition: Once the mixture is homogenous, slowly add fumaric acid in portions, ensuring the temperature does not exceed 60°C.[2]

  • Reaction: After the addition is complete, heat the mixture to 120-130°C and maintain for 2-3 hours. The mixture will darken significantly.

  • Quenching: Cool the reaction mixture to room temperature and pour it slowly into a large volume of crushed ice/water with vigorous stirring.

  • Isolation: A solid precipitate will form. Isolate the crude product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Purification: The crude product will likely be a dark solid. Proceed with the General Purification Protocol. This method is known to produce significant tar-like impurities.[1]

Protocol 2: Greener Synthesis using Phosphotungstic Acid Catalyst (Lab Scale Illustration)

  • Preparation: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add p-cresol, ethyl formylacetate, and phosphotungstic acid (as catalyst).[1]

  • Reaction: Heat the mixture under reflux with stirring for 4-6 hours. The reaction is performed without an organic solvent.[1]

  • Work-up: After cooling, dissolve the mixture in a suitable organic solvent (e.g., ethyl acetate).

  • Catalyst Removal: Wash the organic solution with water or brine to remove the water-soluble catalyst.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product should be cleaner than that from the sulfuric acid method. Proceed with the General Purification Protocol.

Protocol 3: General Purification Protocol

  • Recrystallization:

    • Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethanol (B145695), isopropanol, or a mixture of ethanol and water).

    • If the solution is highly colored, it may be treated with activated charcoal and hot-filtered.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Column Chromatography (if necessary):

    • If recrystallization does not yield a product of desired purity, column chromatography may be employed.

    • Slurry-pack a column with silica (B1680970) gel in a non-polar solvent (e.g., hexane).

    • Dissolve the crude product in a minimal amount of dichloromethane (B109758) or the eluent and load it onto the column.

    • Elute the product using a gradient of ethyl acetate (B1210297) in hexane (B92381) (e.g., starting from 5% ethyl acetate and gradually increasing).

    • Collect fractions and monitor by Thin Layer Chromatography (TLC). Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Diagram 1: this compound Synthesis Workflow Comparison cluster_0 Traditional Pechmann Route cluster_1 Greener Alternative Route pCresol1 p-Cresol Reaction1 Pechmann Condensation pCresol1->Reaction1 Reactant1 Fumaric/Succinic Acid Reactant1->Reaction1 Catalyst1 H₂SO₄ (Catalyst) Catalyst1->Reaction1 Crude1 Crude Product (High Impurity/Tar) Reaction1->Crude1 Waste1 Acidic Waste Stream Reaction1->Waste1 Purification1 Difficult Purification (Recrystallization/ Chromatography) Crude1->Purification1 Final1 Final Product Purification1->Final1 pCresol2 p-Cresol Reaction2 One-Step Condensation pCresol2->Reaction2 Reactant2 Ethyl Formylacetate Reactant2->Reaction2 Catalyst2 Phosphotungstic Acid (Catalyst) Catalyst2->Reaction2 Crude2 Crude Product (Lower Impurity) Reaction2->Crude2 Waste2 Recyclable Catalyst (Aqueous Wash) Reaction2->Waste2 Purification2 Simpler Purification Crude2->Purification2 Final2 Final Product Purification2->Final2

Caption: Comparison of traditional and greener synthesis routes for this compound.

Diagram 2: Troubleshooting Logic for Scale-Up Issues cluster_yield Low Yield cluster_purity Purity Issues cluster_consistency Inconsistency Start Problem Encountered During Scale-Up Yield Low Yield? Start->Yield Purity Purity Issue? (e.g., Tarry Product) Start->Purity Consistency Inconsistent Batches? Start->Consistency CheckTemp Verify Temperature Profile - Is it uniform? - Any exotherm spikes? Yield->CheckTemp CheckMixing Evaluate Mixing - Vortex formation? - Dead spots? CheckTemp->CheckMixing CheckCatalyst Check Catalyst - Purity of reactants? - Correct loading? CheckMixing->CheckCatalyst Solution Implement Changes & Re-evaluate Process CheckCatalyst->Solution ReduceTemp Optimize Conditions - Lower reaction temp? - Milder catalyst? Purity->ReduceTemp ImprovePurification Improve Purification - Add solvent wash? - New recryst. solvent? ReduceTemp->ImprovePurification ImprovePurification->Solution CheckRawMat QC Raw Materials - Test all incoming lots Consistency->CheckRawMat CheckSOP Review Process Control - Adherence to SOPs? - Calibrated probes? CheckRawMat->CheckSOP CheckSOP->Solution

Caption: A logical workflow for troubleshooting common scale-up production issues.

References

Technical Support Center: Enhancing the Selectivity of 6-Methylcoumarin Based Sensors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-methylcoumarin based sensors. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My this compound based sensor is showing a response to multiple analytes, not just my target. How can I improve its selectivity?

A1: Poor selectivity is a common issue. Here are several strategies to consider:

  • Receptor Site Modification: The selectivity of a coumarin-based sensor is primarily determined by the receptor unit attached to the fluorophore. Modifying the size, shape, and electronic properties of this binding pocket can enhance affinity for the target analyte. For instance, designing macrocyclic receptors or introducing specific functional groups that have a high affinity for your target can significantly improve selectivity.[1]

  • Solvent System Optimization: The choice of solvent can influence the sensor's response. Experiment with different solvent systems (e.g., varying polarity, protic vs. aprotic) to find conditions that maximize the specific interaction with your target analyte while minimizing non-specific binding.

  • pH Adjustment: The protonation state of both the sensor and the analyte can affect their interaction. Perform a pH titration experiment to determine the optimal pH range for selective binding. For many applications, buffers like HEPES or PBS at physiological pH (7.4) are used.[2]

  • Masking Agents: If a specific interfering ion is a known problem, consider adding a masking agent that will selectively bind to the interferent without affecting the target analyte.

Q2: What is a typical signaling mechanism for a this compound based sensor?

A2: Many this compound sensors operate on an intramolecular charge transfer (ICT) mechanism. In the "off" state, the fluorophore's emission is quenched. Upon binding to the target analyte, the electronic properties of the receptor unit are altered, which can either inhibit or enhance the ICT process. This leads to a "turn-on" or "turn-off" fluorescent response. For example, the nucleophilic addition of a cyanide ion to the coumarin (B35378) core can disrupt the π-conjugation, leading to a change in fluorescence.[2][3]

Q3: How do I properly conduct an interference study to validate the selectivity of my sensor?

A3: A robust interference study is crucial. The standard procedure involves measuring the sensor's response to the target analyte in the presence of a significant excess of potential interfering species. A common approach is to use a 10-fold or even 100-fold excess of interfering ions compared to the target analyte concentration.[2] The response should be compared to the sensor's response with the target analyte alone.

Q4: My sensor's fluorescence is being quenched by an unknown factor. What are the possible causes?

A4: Fluorescence quenching can be caused by several factors:

  • Heavy Atom Effect: The presence of heavy metal ions (e.g., Hg²⁺, Fe³⁺) can lead to fluorescence quenching.[4][5]

  • Photo-bleaching: Prolonged exposure to the excitation light source can cause irreversible photo-degradation of the fluorophore. Minimize exposure time and use the lowest effective excitation intensity.

  • Aggregation: At high concentrations, sensor molecules may aggregate, leading to self-quenching. Ensure you are working within the linear range of detection and consider using surfactants or changing the solvent to prevent aggregation.

  • pH Effects: Significant deviations from the optimal pH can alter the electronic structure of the coumarin and lead to quenching.[6]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low Fluorescence Signal 1. Incorrect excitation/emission wavelengths.2. Low quantum yield of the sensor.3. Degradation of the sensor stock solution.1. Confirm the optimal excitation and emission maxima from literature or by running a scan.2. Modify the coumarin structure, for example, by introducing electron-donating groups to enhance the quantum yield.[6]3. Prepare fresh stock solutions and store them protected from light and at the appropriate temperature.
Poor Selectivity 1. The receptor has an affinity for multiple analytes.2. Non-specific binding is occurring.3. Experimental conditions (pH, solvent) are not optimal.1. Redesign the receptor to have a more specific binding pocket for the target analyte.2. Increase the stringency of the assay conditions (e.g., by altering ionic strength).3. Systematically optimize the pH and solvent system for your specific sensor-analyte pair.
Irreproducible Results 1. Inconsistent concentrations of sensor or analyte.2. Fluctuation in temperature or pH.3. Photobleaching of the sensor.1. Use freshly prepared and accurately calibrated solutions for each experiment.2. Ensure all experiments are conducted at a constant temperature and use a reliable buffer system.3. Minimize the sample's exposure to the excitation light source.
Sensor Precipitates in Aqueous Solution 1. The this compound derivative has poor water solubility.1. Use a co-solvent such as DMSO or acetonitrile (B52724) to improve solubility. A common mixture is DMSO/H₂O (e.g., 9/1, v/v).[4]2. Introduce hydrophilic functional groups to the sensor's molecular structure.

Data Presentation

Table 1: Performance Comparison of Selected Coumarin-Based Sensors

SensorTarget AnalyteDetection Limit (LOD)Interfering Ions TestedSignaling MechanismReference
6-Chloro-3-cyano-4-methylcoumarin (Projected)Cyanide (CN⁻)-Cl⁻, Br⁻, I⁻, F⁻, SCN⁻, N₃⁻, CH₃COO⁻Nucleophilic Addition[2]
Coumarin-based Schiff BaseCadmium (Cd²⁺)0.114 µMOther 3d transition metal ionsInhibition of C=N isomerization[7]
DCMCHg²⁺, Zn²⁺, Cu²⁺10⁻⁹ M (Hg²⁺, Zn²⁺), 10⁻⁸ M (Cu²⁺)Not specifiedQuenching (Hg²⁺), Ratiometric (Zn²⁺)[4]
HCAA@UiO-66Iron (Fe³⁺)4.87 µMVarious metal ionsFluorescence Quenching[5]
Coumarin-based Sensor (IC)Cyanide (CN⁻)0.8 µM (emission), 1.3 µM (absorption)Other common anionsInhibition of ICT[3]

Experimental Protocols

Protocol 1: General Procedure for Evaluating Sensor Selectivity
  • Preparation of Stock Solutions:

    • Prepare a stock solution of the this compound based sensor (e.g., 1 mM in DMSO or acetonitrile).

    • Prepare stock solutions of the target analyte and various potential interfering species (e.g., 10 mM in a suitable buffer like HEPES or PBS).

  • Assay Procedure:

    • Prepare a working solution of the sensor in the chosen assay buffer (e.g., 10 µM in 10 mM HEPES, pH 7.4).

    • In separate fluorometer cuvettes or wells of a 96-well plate, add the sensor working solution.

    • To each cuvette/well, add a solution of either the target analyte or one of the interfering species. The final concentration of the target analyte should be in its detection range, while the interfering species should be in significant excess (e.g., 10- to 100-fold higher concentration).

    • Include a control sample containing only the sensor solution and buffer.

  • Data Acquisition:

    • Incubate the samples for a predetermined time at room temperature, protected from light.

    • Measure the fluorescence emission spectrum using a spectrofluorometer at the optimal excitation wavelength for the sensor.

    • Record the fluorescence intensity at the maximum emission wavelength.

  • Analysis:

    • Compare the fluorescence response of the sensor towards the target analyte with its response to each of the interfering species. A highly selective sensor will show a significant change in fluorescence only in the presence of the target analyte.

Visualizations

G General Workflow for Evaluating Sensor Selectivity cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement cluster_analysis Analysis prep_sensor Prepare Sensor Stock Solution mix Mix Sensor with Buffer prep_sensor->mix prep_analytes Prepare Analyte & Interferent Stock Solutions add_target Add Target Analyte prep_analytes->add_target add_interferent Add Interfering Species prep_analytes->add_interferent mix->add_target mix->add_interferent control Control (Sensor + Buffer) mix->control incubate Incubate add_target->incubate add_interferent->incubate control->incubate measure Measure Fluorescence incubate->measure compare Compare Responses measure->compare conclusion Determine Selectivity compare->conclusion G Signaling Mechanism of a 'Turn-On' Coumarin Sensor cluster_off Sensor 'Off' State cluster_on Sensor 'On' State sensor_off Coumarin-Receptor Conjugate ict Intramolecular Charge Transfer (ICT) sensor_off->ict sensor_bound Sensor Binds to Target Analyte sensor_off->sensor_bound quenched Fluorescence Quenched ict->quenched ict_blocked ICT Process Blocked sensor_bound->ict_blocked fluorescence Fluorescence 'Turned On' ict_blocked->fluorescence analyte Target Analyte analyte->sensor_bound Binding Event G Troubleshooting Poor Sensor Selectivity start Start: Poor Selectivity Observed q1 Is the response consistent across known interferents? start->q1 a1_yes Systematic Interference q1->a1_yes Yes a1_no Random/Non-specific Interference q1->a1_no No sol_a1_yes Redesign receptor for higher specificity. Consider computational modeling (DFT) to guide design. a1_yes->sol_a1_yes sol_a1_no Optimize assay conditions: 1. Adjust pH. 2. Change solvent system. 3. Add masking agents for known interferents. a1_no->sol_a1_no

References

Validation & Comparative

A Comparative Analysis of 6-Methylcoumarin and 7-Hydroxycoumarin for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the physicochemical properties, biological activities, and underlying mechanisms of 6-methylcoumarin and 7-hydroxycoumarin, presenting a comparative analysis based on available experimental data.

This guide provides a comprehensive comparison of this compound and 7-hydroxycoumarin, two coumarin (B35378) derivatives with significant potential in pharmacological research and drug development. By examining their distinct physicochemical characteristics and diverse biological activities, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to inform their research and development endeavors.

Physicochemical Properties: A Tale of Two Coumarins

The structural differences between this compound and 7-hydroxycoumarin, namely the position of the methyl versus the hydroxyl group on the coumarin backbone, give rise to distinct physicochemical properties that influence their solubility, stability, and pharmacokinetic profiles.

PropertyThis compound7-Hydroxycoumarin (Umbelliferone)
Molecular Formula C₁₀H₈O₂C₉H₆O₃
Molecular Weight 160.17 g/mol [1][2]162.14 g/mol [3][4]
Melting Point 73-76 °C[5][6]230 °C (decomposes)[4][7]
Boiling Point ~303 °C[5][6]Not consistently reported
Solubility Insoluble in water; soluble in ethanol, ether, benzene, oils, and DMSO.[1][2][6][8]Sparingly soluble in water (1g/100mL at 100°C); soluble in alcohol, chloroform, acetic acid, and dilute alkalies.[3][4][9]
logP (Octanol/Water) ~1.85 - 1.93~1.5 - 1.6

Biological Activities: A Comparative Overview

Both this compound and 7-hydroxycoumarin exhibit a range of biological activities, with some overlapping effects and some unique properties. The following sections delve into their anti-inflammatory, antioxidant, and enzyme-inhibiting activities, supported by available experimental data.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects. In studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound was shown to reduce the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).[3][10] It also decreased the expression of pro-inflammatory cytokines such as interleukin (IL)-1β, IL-6, and tumor necrosis factor (TNF)-α in a concentration-dependent manner.[10]

The anti-inflammatory action of this compound is mediated through the downregulation of the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways.[3][10] It achieves this by reducing the phosphorylation of key proteins in the MAPK family and inhibiting the degradation of IκBα, a crucial step in NF-κB activation.[3][10]

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK IKK IKK TLR4->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65) IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) iNOS, COX-2 Nucleus->Cytokines Transcription SixMC This compound SixMC->MAPK SixMC->IKK

Figure 1: Anti-inflammatory mechanism of this compound.

7-Hydroxycoumarin also possesses anti-inflammatory and antinociceptive properties.[1] It has been shown to produce dose-related antinociception in acetic acid-induced writhing and formalin tests in mice.[1] Furthermore, it exhibits anti-inflammatory and antipyretic effects in carrageenan-induced inflammation and lipopolysaccharide-induced fever models, respectively.[1] One of its mechanisms of action involves modulating the effector functions of human neutrophils, such as decreasing the generation of superoxide (B77818) anions and the release of primary granule enzymes.[8][11]

Antioxidant Activity

The antioxidant potential of coumarins is a significant area of research. The presence of a hydroxyl group is often crucial for this activity.

7-Hydroxycoumarin demonstrates notable antioxidant activity by scavenging free radicals.[5] The hydroxyl group at the C7 position can donate a hydrogen atom to neutralize free radicals.[5] Studies have shown that the introduction of a hydroxyl group at position 7 significantly enhances peroxide scavenging activity compared to the parent coumarin molecule.[12][13]

While less extensively studied for its antioxidant properties compared to its hydroxylated counterpart, some derivatives of This compound have been investigated. For instance, the introduction of a hydroxyl group at the 6-position in 4-methylcoumarin (B1582148) has been shown to have a strong scavenging effect, suggesting that the position of the hydroxyl group is a key determinant of antioxidant capacity.[14]

Enzyme Inhibition

This compound is known to interact with cytochrome P450 enzymes and is a substrate for CYP2A6, being oxidized to 7-hydroxy-6-methylcoumarin.[2][9] Additionally, derivatives of this compound have been designed and synthesized as potent and selective inhibitors of monoamine oxidase B (MAO-B), with some compounds exhibiting IC50 values in the sub-micromolar range.[15]

7-Hydroxycoumarin and its derivatives are recognized as inhibitors of various enzymes. Notably, they have been found to inhibit CYP2A6. The structure-activity relationship for CYP2A6 inhibition by hydroxycoumarins suggests that the position of the hydroxyl group is important, with the inhibitory potency varying based on the substitution pattern.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the biological activities of coumarin derivatives.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method for assessing antioxidant activity.

Principle: The stable free radical DPPH has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, it is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is measured spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (this compound or 7-hydroxycoumarin) in a suitable solvent like methanol.

    • Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.[2]

  • Assay Procedure:

    • In a 96-well plate or cuvettes, add a specific volume of the test compound solution at various concentrations.

    • Add an equal volume of the DPPH solution to each well.

    • For the control, use the solvent instead of the test compound.

    • Incubate the mixture in the dark at room temperature for 30 minutes.[10]

  • Measurement:

    • Measure the absorbance at 517 nm using a UV-Vis spectrophotometer.[1]

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the test compound.[1]

DPPH_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Test Compounds, DPPH) Start->Prepare_Reagents Mix Mix Test Compound and DPPH Solution Prepare_Reagents->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance (517 nm) Incubate->Measure Calculate Calculate % Scavenging and IC50 Measure->Calculate End End Calculate->End

Figure 2: Workflow for the DPPH radical scavenging assay.
Cyclooxygenase (COX) Inhibition Assay

This assay is used to determine the inhibitory effect of compounds on COX enzymes, which are key in the inflammatory pathway.

Principle: The peroxidase activity of COX enzymes is measured by monitoring the oxidation of a chromogenic substrate, such as N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD), which produces a colored product.

Protocol:

  • Reagent Preparation:

    • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

    • Prepare a solution of purified COX-1 or COX-2 enzyme in a Tris-HCl buffer.

    • Prepare a solution of arachidonic acid (substrate) and TMPD (chromogenic co-substrate).

  • Assay Procedure:

    • In a 96-well plate, add the enzyme solution.

    • Add the test compound at various concentrations and pre-incubate.

    • Initiate the reaction by adding the arachidonic acid and TMPD solution.

  • Measurement:

    • Monitor the change in absorbance at a specific wavelength (e.g., 610 nm for TMPD oxidation) over time using a plate reader.[5]

  • Calculation:

    • Determine the rate of reaction for each concentration of the inhibitor.

    • Calculate the percentage of inhibition relative to a control without the inhibitor.

    • Determine the IC50 value from the dose-response curve.

Nitric Oxide Synthase (NOS) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide by NOS enzymes.

Principle: The production of NO by NOS is often measured indirectly by quantifying the accumulation of nitrite (B80452), a stable oxidation product of NO, using the Griess reagent.

Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable cell line, such as RAW 264.7 macrophages.

    • Stimulate the cells with an inflammatory agent like LPS to induce iNOS expression.

    • Treat the cells with various concentrations of the test compound.

  • Nitrite Measurement:

    • After incubation, collect the cell culture supernatant.

    • Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant.

    • Incubate for a short period to allow for the colorimetric reaction to occur.

  • Measurement:

    • Measure the absorbance at around 540 nm.

  • Calculation:

    • Create a standard curve using known concentrations of sodium nitrite.

    • Determine the nitrite concentration in the samples from the standard curve.

    • Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control.

Conclusion

Both this compound and 7-hydroxycoumarin present compelling cases for further investigation in drug discovery. This compound shows strong potential as an anti-inflammatory agent through its well-defined inhibition of the MAPK and NF-κB pathways. 7-Hydroxycoumarin, with its established antioxidant and anti-inflammatory properties, also remains a valuable scaffold for the development of new therapeutic agents.

The choice between these two molecules will ultimately depend on the specific therapeutic target and desired pharmacological profile. This guide provides a foundational comparative analysis to aid researchers in making informed decisions for their future studies. It is important to note that while this guide consolidates data from various sources, direct comparative studies under identical experimental conditions are limited. Therefore, the presented data should be interpreted with this consideration in mind. Future head-to-head studies are warranted to provide a more definitive comparative assessment of their biological activities.

References

Validating the Binding Affinity of 6-Methylcoumarin to Target Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinity of 6-methylcoumarin to its primary protein targets, Monoamine Oxidase B (MAO-B) and Cytochrome P450 2A6 (CYP2A6). The performance of this compound is compared with alternative, well-characterized inhibitors for these targets, supported by experimental data and detailed methodologies.

Comparative Binding Affinity Data

The following tables summarize the quantitative binding data for this compound and its alternatives against their respective target proteins.

Table 1: Binding Affinity for Monoamine Oxidase B (MAO-B)

CompoundBinding Affinity (IC₅₀)Binding Affinity (Ki)SpeciesNotes
This compound Derivatives Direct binding data for this compound is limited; however, extensive research on its derivatives demonstrates potent inhibition of MAO-B.
3-(3-Dimethylcarbamatephenyl)-6-methylcoumarin60 nM-HumanHighly potent derivative.
6-Methoxy-3-(4-(trifluoromethyl)phenyl)coumarin56 nM-HumanPotent fluorinated derivative.
Compound 5n (a 6-methyl-3-phenylcoumarin derivative)60.1 nM-HumanExhibited high selectivity for MAO-B.[1][2]
SB11 (a coumarin (B35378) derivative)-0.12 ± 0.006 µMHumanCompetitive inhibitor.[3]
Selegiline (Alternative) 19.60 nM-HumanWell-established MAO-B inhibitor, used as a reference compound.[3]

Table 2: Binding Affinity for Cytochrome P450 2A6 (CYP2A6)

CompoundBinding Affinity (Km)Binding Affinity (Ki)SpeciesNotes
This compound 0.64-0.91 µM-HumanKm value indicates the substrate concentration at half-maximal velocity, reflecting binding affinity.[4][5]
8-Methoxypsoralen (Alternative) -Competitive Ki not determinedHumanA potent mechanism-based inhibitor of CYP2A6.[1][6]
Tranylcypromine-0.04 µMHumanA potent competitive inhibitor of CYP2A6.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Determination of MAO-B Inhibition (IC₅₀ and Ki) using a Kynuramine (B1673886) Assay

This fluorometric assay quantifies MAO-B activity by measuring the conversion of the non-fluorescent substrate kynuramine to the fluorescent product 4-hydroxyquinoline.[7][8]

Materials:

  • Recombinant human MAO-B enzyme

  • Kynuramine dihydrobromide (substrate)

  • This compound or alternative inhibitor

  • Selegiline (positive control inhibitor)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the stock solution to create a range of concentrations.

    • Dilute recombinant human MAO-B in potassium phosphate buffer to a pre-determined optimal concentration.

    • Prepare a working solution of kynuramine in the buffer. The concentration should be at or near the Km value for MAO-B to ensure sensitivity to competitive inhibition.[7]

  • Assay Setup:

    • To each well of a 96-well black microplate, add the enzyme solution.

    • Add the test inhibitor dilutions, positive control (selegiline), or solvent control (DMSO) to the respective wells.

    • Include wells for a no-enzyme control (buffer and substrate only).[7]

  • Pre-incubation:

    • Mix the plate gently and pre-incubate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.[7]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the kynuramine substrate solution to all wells.

    • Immediately measure the fluorescence intensity (Excitation: ~310-320 nm, Emission: ~380-400 nm) over time in a kinetic mode.

  • Data Analysis:

    • Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time plot.

    • Determine the percentage of inhibition for each inhibitor concentration compared to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • To determine the inhibition constant (Ki) and the mode of inhibition, repeat the assay with varying concentrations of both the substrate and the inhibitor. Analyze the data using appropriate models (e.g., Lineweaver-Burk or Dixon plots).

Protocol 2: Determination of CYP2A6 Inhibition (Coumarin 7-Hydroxylase Assay)

This fluorescence-based assay measures the activity of CYP2A6 by quantifying the conversion of coumarin to its fluorescent metabolite, 7-hydroxycoumarin.[1][9]

Materials:

  • Human liver microsomes or recombinant human CYP2A6

  • Coumarin (substrate)

  • This compound or alternative inhibitor

  • 8-Methoxypsoralen (positive control inhibitor)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile

  • 96-well plate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the test inhibitor and positive control in a suitable solvent (e.g., DMSO).

    • Create serial dilutions of the inhibitors in the assay buffer.

    • Prepare a working solution of coumarin.

  • Assay Incubation:

    • In microcentrifuge tubes or a 96-well plate, combine the CYP2A6 enzyme source (microsomes or recombinant enzyme), assay buffer, and the various concentrations of the test inhibitor, positive control, or solvent control.

    • Pre-incubate the mixture at 37°C for 5-10 minutes.[9]

    • Initiate the reaction by adding the NADPH regenerating system and coumarin.

  • Reaction Termination:

    • After a specific incubation time (e.g., 10-30 minutes, within the linear range of product formation), terminate the reaction by adding cold acetonitrile.

  • Sample Processing and Measurement:

    • Centrifuge the samples to pellet precipitated proteins.

    • Transfer the supernatant to a new plate.

    • Measure the fluorescence of 7-hydroxycoumarin (Excitation: ~355 nm, Emission: ~460 nm).

  • Data Analysis:

    • Construct a standard curve using known concentrations of 7-hydroxycoumarin.

    • Calculate the rate of product formation in each well.

    • Determine the percentage of inhibition for each inhibitor concentration and calculate the IC₅₀ value as described in Protocol 1.

Signaling Pathways and Experimental Workflows

MAPK and NF-κB Signaling Pathway

This compound has been shown to exert anti-inflammatory effects by modulating the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. In response to inflammatory stimuli like Lipopolysaccharide (LPS), this compound can inhibit the phosphorylation of key MAPK proteins (ERK, JNK, p38) and prevent the degradation of IκBα. This, in turn, blocks the translocation of the p65 subunit of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes.[10][11]

MAPK_NFkB_Pathway cluster_NFkB NF-κB Complex LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway TLR4->MAPK_pathway NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway ERK ERK MAPK_pathway->ERK JNK JNK MAPK_pathway->JNK p38 p38 MAPK_pathway->p38 IkBa IκBα NFkB_pathway->IkBa degradation p65 p65 Nucleus Nucleus p65->Nucleus translocation Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes Methylcoumarin This compound Methylcoumarin->MAPK_pathway Methylcoumarin->IkBa inhibits degradation Experimental_Workflow start Start: Identify Target Protein assay_dev Assay Development (e.g., Fluorometric, Luminescent) start->assay_dev ic50 IC₅₀ Determination (Dose-Response Curve) assay_dev->ic50 kinetic_studies Kinetic Studies (Vary Substrate & Inhibitor Conc.) ic50->kinetic_studies ki_determination Ki Determination & Mode of Inhibition (e.g., Competitive, Non-competitive) kinetic_studies->ki_determination data_analysis Data Analysis & Comparison ki_determination->data_analysis end End: Validated Binding Affinity data_analysis->end

References

A Comparative Guide to the Synthetic Routes of 6-Methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of various synthetic methodologies for obtaining 6-methylcoumarin, a key scaffold in medicinal chemistry and a valuable component in the fragrance industry. We will explore prominent synthetic routes, including the Pechmann Condensation, Perkin Reaction, Knoevenagel Condensation, and Wittig Reaction, presenting comparative data, detailed experimental protocols, and workflow visualizations to aid researchers in selecting the most suitable method for their specific needs.

Introduction to Synthetic Pathways

The synthesis of this compound can be achieved through several classical organic reactions, each offering distinct advantages regarding starting materials, reaction conditions, and overall efficiency. The primary approaches involve the condensation of a phenol (B47542) with a β-ketoester (Pechmann), the reaction of an o-hydroxybenzaldehyde with an acid anhydride (B1165640) (Perkin), the condensation of a salicylaldehyde (B1680747) with an active methylene (B1212753) compound (Knoevenagel), or an intramolecular olefination (Wittig).[1][2] Modern adaptations frequently employ microwave assistance or solvent-free conditions to enhance yields and reduce reaction times, aligning with the principles of green chemistry.[3][4]

// Starting Materials p_cresol [label="p-Cresol", fillcolor="#F1F3F4", fontcolor="#202124"]; salicylaldehyde [label="5-Methyl-\nsalicylaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; beta_ketoester [label="β-Ketoester\n(e.g., Ethyl Acetoacetate)", fillcolor="#F1F3F4", fontcolor="#202124"]; active_methylene [label="Active Methylene\nCompound", fillcolor="#F1F3F4", fontcolor="#202124"]; acid_anhydride [label="Acid Anhydride", fillcolor="#F1F3F4", fontcolor="#202124"]; wittig_reagent [label="Wittig Reagent Precursor\n(e.g., Chloroacetyl Chloride,\nTriphenylphosphine)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Reactions pechmann [label="Pechmann\nCondensation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; perkin [label="Perkin\nReaction", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; knoevenagel [label="Knoevenagel\nCondensation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; wittig [label="Intramolecular\nWittig Reaction", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Product product [label="this compound", shape=box, style="filled,rounded", fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, pencolor="#5F6368"];

// Connections p_cresol -> pechmann; beta_ketoester -> pechmann; pechmann -> product [label="Acid Catalyst\n(H₂SO₄, AlCl₃)"];

salicylaldehyde -> perkin; acid_anhydride -> perkin; perkin -> product [label="Base\n(e.g., Sodium Acetate)"];

salicylaldehyde -> knoevenagel; active_methylene -> knoevenagel; knoevenagel -> product [label="Base Catalyst\n(e.g., Piperidine)"];

salicylaldehyde -> wittig; wittig_reagent -> wittig; wittig -> product [label="Base-induced\nCyclization"]; } enddot Figure 1: Key synthetic strategies for this compound.

Pechmann Condensation

The Pechmann condensation is one of the most direct and widely used methods for coumarin (B35378) synthesis.[1] It involves the acid-catalyzed reaction of a phenol with a β-ketoester.[5][6] For this compound, p-cresol (B1678582) is condensed with an appropriate β-ketoester, such as ethyl acetoacetate (B1235776). The mechanism proceeds via transesterification, followed by an intramolecular cyclization and dehydration.[7]

Advantages:

  • Utilizes simple and readily available starting materials.

  • Generally provides good to excellent yields.

  • Can be adapted to solvent-free and microwave-assisted conditions for improved efficiency.[8]

Disadvantages:

  • Often requires harsh acidic conditions and high temperatures, which can lead to side products.[9]

  • The use of strong acids like sulfuric acid poses environmental concerns.[9]

Perkin Reaction

The Perkin reaction is a classical method that involves the condensation of an o-hydroxybenzaldehyde with an acid anhydride in the presence of the sodium salt of the corresponding carboxylic acid.[1][10] For the synthesis of this compound derivatives, 5-methylsalicylaldehyde is the typical starting material.[10] The reaction forms an α,β-unsaturated acid, which subsequently undergoes lactonization to yield the coumarin ring.[11]

Advantages:

  • A well-established method for coumarin synthesis.

  • Useful for creating specific substitution patterns on the coumarin scaffold.

Disadvantages:

  • Typically requires high reaction temperatures.[1]

  • Yields can be moderate compared to other methods.

Knoevenagel Condensation

This route involves the base-catalyzed condensation of a salicylaldehyde derivative with a compound containing an active methylene group, such as diethyl malonate or ethyl acetoacetate.[12][13] The reaction is often catalyzed by a weak base like piperidine.[14] Microwave-assisted, solvent-free versions of this reaction have been shown to be highly efficient, dramatically reducing reaction times.[14]

Advantages:

  • Proceeds under milder conditions compared to the Pechmann and Perkin reactions.

  • Highly adaptable to green chemistry protocols (microwave, solvent-free).[4]

Disadvantages:

  • The starting salicylaldehyde derivative may be less accessible or more expensive than the phenols used in the Pechmann reaction.

  • The reaction may require multiple steps depending on the active methylene compound used.[12]

Wittig Reaction

The Wittig reaction offers an alternative pathway to coumarins through an intramolecular olefination.[2] The synthesis typically begins with an o-hydroxybenzaldehyde, which is first converted to a phosphonium (B103445) salt intermediate. Subsequent treatment with a base triggers an intramolecular Wittig reaction to form the coumarin double bond and close the lactone ring.[15]

Advantages:

  • Provides a unique route for constructing the coumarin system.

  • One-pot procedures have been developed, improving the practicality of the method.[16]

Disadvantages:

  • Can involve multiple steps to prepare the necessary Wittig reagent precursor.

  • Reported yields can be lower than those achieved with condensation reactions.[2]

Quantitative Data Comparison

The following table summarizes the reaction conditions and reported yields for various synthetic routes to this compound and its close derivatives, providing a clear basis for comparison.

Synthetic RouteStarting MaterialsCatalyst / ReagentConditionsYield (%)Reference(s)
Pechmann Condensation p-Cresol, 2-Hydroxysuccinic AcidH₂SO₄N/A32%[9]
Pechmann Condensation p-Cresol, Ethyl FormylacetatePhosphotungstic Acid40-150°C, 1-10 hHigh[9]
Pechmann (MW-assisted) Phenol, Ethyl AcetoacetateFeF₃110°C, 450W MW, 5 min, Solvent-free90-98%[17]
Pechmann (Mechanochem) 3-Aminophenol, Ethyl AcetoacetateMethanesulfonic AcidRoom Temp, 60 Hz Ball Mill, 2h52-95%[18]
Perkin Reaction 5-Methylsalicylaldehyde, Phenylacetic AcidAcetic Anhydride, Et₃NN/AGood[10]
Knoevenagel (MW-assisted) Salicylaldehyde, Ethyl Acetate (B1210297) DerivativePiperidineMW, Solvent-free, few minutesGood[14]
Wittig Reaction 2-Hydroxy-4-methylbenzaldehyde, Wittig PrecursorsPyridine, PPh₃, BaseN/A30%[2]

Experimental Protocols

This protocol is adapted from a general procedure for synthesizing hydroxylated methylcoumarins.[19]

Materials:

  • p-Cresol (1.0 eq)

  • Ethyl acetoacetate (1.1 eq)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Crushed Ice

  • Ethanol (B145695) (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, place concentrated sulfuric acid (approx. 2.5 mL per 1 g of p-cresol).

  • Cool the flask in an ice bath to maintain a temperature below 10°C.

  • Slowly add a pre-mixed solution of p-cresol and ethyl acetoacetate to the cooled sulfuric acid dropwise, with constant and vigorous stirring. Ensure the temperature of the reaction mixture does not exceed 10°C.

  • After the addition is complete, allow the mixture to stir in the ice bath for 3 hours.

  • Remove the ice bath and let the reaction mixture stand at room temperature for 18-24 hours.

  • Pour the reaction mixture slowly and carefully onto a beaker filled with crushed ice, stirring continuously until all the ice has melted.

  • A solid precipitate of crude this compound will form. Collect the solid by vacuum filtration.

  • Wash the crude product with cold water.

  • Purify the product by recrystallization from ethanol to obtain pure this compound.

// Workflow connections prep1 -> react1; prep2 -> react1; react1 -> react2 -> react3 -> workup1 -> workup2 -> workup3 -> product; } enddot Figure 2: Experimental workflow for the Pechmann synthesis of this compound.

This protocol outlines the general steps for a Perkin reaction to produce a coumarin.[20]

Materials:

  • o-Hydroxybenzaldehyde derivative (e.g., 5-methylsalicylaldehyde) (1.0 eq)

  • Acetic Anhydride (2.0 eq)

  • Anhydrous Sodium Acetate (1.0 eq)

Procedure:

  • Place the o-hydroxybenzaldehyde derivative, acetic anhydride, and anhydrous sodium acetate into a round-bottom flask fitted with a reflux condenser.

  • Heat the mixture in an oil bath to approximately 180-200°C for 4-5 hours.

  • Allow the reaction mixture to cool slightly and then pour it into a beaker of water while still hot.

  • Boil the aqueous mixture for 15-20 minutes to hydrolyze any unreacted acetic anhydride.

  • Cool the mixture to room temperature. The product will often precipitate. If not, acidify with dilute HCl.

  • Collect the crude product by filtration.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol).

References

A Comparative Guide to 6-Methylcoumarin-Based Assays: Specificity and Cross-Reactivity in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate assay methodologies is paramount for generating robust and reliable data. This guide provides a comprehensive comparison of 6-methylcoumarin-based assays with alternative methods, focusing on their cross-reactivity and specificity, supported by experimental data and detailed protocols.

Introduction to this compound in Enzyme Assays

This compound is a heterocyclic organic compound that serves as a fluorogenic substrate in various enzyme assays.[1][2] Upon enzymatic conversion, typically through hydroxylation, it is transformed into a fluorescent product, 7-hydroxy-6-methylcoumarin. This conversion allows for the sensitive and continuous monitoring of enzyme activity.[3][4] While sensitive, a critical consideration for any assay is its specificity—the ability to measure the activity of the intended enzyme target with minimal interference from other enzymes or compounds. This guide will delve into the performance of this compound-based assays, particularly in the context of cytochrome P450 (CYP) enzyme activity, and compare it with commonly used alternative fluorogenic probes.

Performance Comparison: this compound vs. Alternative Probes

The utility of a fluorogenic substrate is largely determined by its selectivity towards the target enzyme. While this compound is a known substrate for certain CYP enzymes, particularly those in the CYP2A subfamily, its cross-reactivity with other CYPs can be a limiting factor.[3][4] To illustrate this, the following sections compare the performance of this compound with other widely used fluorogenic substrates.

Quantitative Data Summary

The following tables summarize the kinetic parameters and cross-reactivity profiles of this compound and alternative substrates for various cytochrome P450 enzymes.

Table 1: Kinetic Parameters of this compound with CYP2A Enzymes

SubstrateEnzymeKm (µM)Vmax (min-1)
This compoundHuman CYP2A60.64 - 0.910.81 - 0.89
This compoundMouse CYP2A5N/AN/A
This compoundPig CYP2A19N/AN/A
Data sourced from Juvonen et al. (2015).[3] N/A: Data not available in the cited source.

Table 2: Comparative Cross-Reactivity of Fluorogenic Substrates with Human CYP Isoforms

SubstrateTarget EnzymeRelative Activity (%) with other CYPs
CYP1A1
This compound CYP2A6Low
Coumarin (B35378) CYP2A6Low
7-Ethoxycoumarin (B196162) BroadHigh
7-Ethoxyresorufin CYP1A1/CYP1A2High
This table represents a qualitative summary based on findings from multiple sources. "Low" indicates minimal to no activity, "Moderate" indicates noticeable off-target activity, and "High" indicates significant activity.[4][5][6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and validation.

Protocol 1: Determination of Enzyme Selectivity and Cross-Reactivity

Objective: To assess the specificity and cross-reactivity of a this compound-based assay against a panel of recombinant human CYP enzymes.

Materials:

  • Recombinant human CYP enzymes (e.g., CYP1A2, CYP2A6, CYP2A13, CYP2B6, CYP2C9, CYP2D6, CYP3A4)

  • This compound

  • Alternative fluorogenic substrates (e.g., coumarin, 7-ethoxycoumarin, 7-ethoxyresorufin)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare working solutions of each CYP enzyme in potassium phosphate buffer. The final concentration of each enzyme in the assay will depend on its specific activity.

  • Prepare stock solutions of this compound and alternative substrates in a suitable solvent (e.g., DMSO). Perform serial dilutions in the assay buffer to achieve the desired final concentrations. The final solvent concentration should be kept below 1% to minimize effects on enzyme activity.

  • To the wells of a 96-well black microplate, add the assay buffer, the respective CYP enzyme, and the substrate. Include control wells without the enzyme to measure background fluorescence.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the enzymatic reaction by adding the NADPH regenerating system to all wells.

  • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

  • Measure the fluorescence intensity kinetically for a set period (e.g., 30-60 minutes) with readings taken every 1-2 minutes. Use excitation and emission wavelengths appropriate for the fluorescent product (e.g., for 7-hydroxycoumarin, excitation ~355-390 nm and emission ~460 nm).[7]

Data Analysis:

  • For each well, determine the rate of reaction by calculating the slope of the linear portion of the fluorescence versus time plot.

  • Subtract the rate of the no-enzyme control from the rates of the enzyme-containing wells.

  • Express the activity of each CYP isoform with this compound as a percentage of the activity of the primary target enzyme (e.g., CYP2A6).

  • Compare the cross-reactivity profile of the this compound-based assay with those of the alternative substrate-based assays.

Protocol 2: Determination of Kinetic Parameters (Km and Vmax)

Objective: To determine the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for the interaction of this compound with a specific CYP enzyme.

Procedure:

  • Follow the setup described in Protocol 1.

  • For a specific CYP enzyme (e.g., CYP2A6), perform the assay with a range of this compound concentrations, typically spanning from 0.1 to 10 times the expected Km.

  • Measure the initial reaction rates for each substrate concentration.

Data Analysis:

  • Plot the initial reaction rates against the corresponding substrate concentrations.

  • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.

Visualization of Key Concepts

To further clarify the principles and workflows discussed, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Solutions add_reagents Add Reagents to Plate prep_enzyme->add_reagents prep_substrate Prepare Substrate Dilutions prep_substrate->add_reagents prep_plate Prepare 96-well Plate prep_plate->add_reagents pre_incubate Pre-incubate at 37°C add_reagents->pre_incubate initiate_reaction Initiate with NADPH System pre_incubate->initiate_reaction measure_fluorescence Kinetic Fluorescence Reading initiate_reaction->measure_fluorescence calc_rates Calculate Reaction Rates measure_fluorescence->calc_rates analyze_data Determine Specificity/Kinetics calc_rates->analyze_data compare_results Compare with Alternatives analyze_data->compare_results signaling_pathway cluster_reaction Enzymatic Reaction cluster_detection Signal Detection substrate This compound (Non-fluorescent) enzyme CYP Enzyme (e.g., CYP2A6) substrate->enzyme Binding product 7-Hydroxy-6-methylcoumarin (Fluorescent) enzyme->product Hydroxylation emission Fluorescence Emission product->emission excitation Excitation Light excitation->product detector Detector emission->detector

References

Performance of 6-Methylcoumarin Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of 6-methylcoumarin derivatives against other alternatives, supported by experimental data. The information is presented in clearly structured tables, with detailed experimental methodologies and visualizations of key biological pathways and workflows.

Coumarins, a significant class of naturally occurring benzopyrones, have garnered substantial attention in medicinal chemistry due to their diverse pharmacological activities. Among them, this compound derivatives have emerged as a promising scaffold for developing novel therapeutic agents, particularly for neurodegenerative diseases such as Parkinson's and Alzheimer's. Their mechanism of action often involves the inhibition of key enzymes like monoamine oxidase (MAO) and acetylcholinesterase (AChE). This guide benchmarks the performance of several this compound derivatives against established drugs, providing a valuable resource for researchers in the field.

Data Presentation: Performance Benchmarks

The following table summarizes the inhibitory activities (IC50 values) of various this compound derivatives against monoamine oxidase A (MAO-A), monoamine oxidase B (MAO-B), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). For comparison, data for standard inhibitors are also included.

CompoundTarget EnzymeIC50 (µM)Reference CompoundTarget EnzymeIC50 (µM)
This compound Derivatives Standard Inhibitors
Compound 5nhMAO-B0.0601[1]SelegilinehMAO-B0.0196
3-(3-Dimethylcarbamatephenyl)-6-methylcoumarinhMAO-B0.060[1]MoclobemidehMAO-A-
Compound 4 (meta-methoxy)MAO-B0.0008[1]DonepezilAChE1.82[2]
SB11MAO-B0.12 (Ki)[1]Tacrine-Selegiline Hybrid 8gAChE0.0226
SB5MAO-A0.97 (Ki)[1]BuChE0.00937
Tacrine-Selegiline Hybrid 8gMAO-A0.3724[1]MAO-A0.3724
MAO-B0.1810[1]MAO-B0.1810
Compound 15aAChE2.42[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)

This assay quantifies the inhibitory activity of compounds against MAO-A and MAO-B based on the detection of hydrogen peroxide (H2O2), a byproduct of the MAO-catalyzed oxidation of a substrate.[3][4][5]

Materials:

  • Human recombinant MAO-A and MAO-B enzymes

  • This compound derivatives (test inhibitors)

  • Selegiline (MAO-B reference inhibitor)

  • Moclobemide (MAO-A reference inhibitor)

  • Kynuramine (B1673886) (substrate)[6][7][8]

  • Horseradish Peroxidase (HRP)

  • Dye Reagent (e.g., Amplex Red)

  • Phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well black plates

Procedure:

  • Preparation of Solutions: Dissolve the MAO enzymes, test compounds, reference inhibitors, and kynuramine in phosphate buffer (test compounds and reference inhibitors may be initially dissolved in a small amount of DMSO). Prepare a working solution of HRP and the dye reagent in the assay buffer.

  • Enzyme and Inhibitor Incubation: To each well of a 96-well plate, add the MAO enzyme solution. Then, add the test inhibitor at various concentrations or the reference inhibitor. Include wells with the enzyme and buffer only (enzyme control) and wells with buffer only (blank). Incubate the plate for a predefined period (e.g., 15 minutes) at 37°C to allow for enzyme-inhibitor interaction.

  • Substrate Addition: Initiate the enzymatic reaction by adding the kynuramine solution to all wells.

  • Signal Development: Add the HRP and dye reagent mixture to all wells. The H2O2 produced by the MAO reaction will react with the dye in the presence of HRP to generate a fluorescent product.

  • Fluorescence Measurement: Incubate the plate for a specific time (e.g., 20-30 minutes) at 37°C, protected from light. Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for Amplex Red).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the enzyme control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE based on the reaction of thiocholine (B1204863) (produced from the hydrolysis of acetylthiocholine (B1193921) by AChE) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • This compound derivatives (test inhibitors)

  • Donepezil (reference inhibitor)

  • Acetylthiocholine iodide (substrate)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • 96-well microplate

Procedure:

  • Preparation of Reagents: Prepare solutions of AChE, test compounds, donepezil, acetylthiocholine iodide, and DTNB in phosphate buffer.

  • Reaction Mixture: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations. Include control wells with the enzyme and buffer, and blank wells with buffer only.

  • Enzyme Addition: Add the AChE solution to the wells and incubate for a short period (e.g., 15 minutes) at room temperature.

  • Substrate Addition: Initiate the reaction by adding the acetylthiocholine iodide solution to all wells.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode at regular intervals for a specific duration (e.g., 5-10 minutes).

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control. The IC50 value is then calculated from the dose-response curve.

Cell Viability Assay (MTT Assay)

This assay assesses the metabolic activity of cells as an indicator of cell viability and is often used to evaluate the neuroprotective effects of compounds against a toxic insult.[6]

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives (test compounds)

  • Neurotoxin (e.g., H2O2 or Aβ peptide)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or SDS in HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the neuronal cells in a 96-well plate at an appropriate density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period.

  • Induction of Neurotoxicity: Expose the cells to a neurotoxin (except for the control wells) for a duration sufficient to induce cell death.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Higher absorbance indicates greater cell viability.

Mandatory Visualization

The following diagrams illustrate a key signaling pathway affected by this compound derivatives and a typical experimental workflow.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (ERK, JNK, p38) TLR4->MAPK IKK IKK TLR4->IKK SixMC This compound SixMC->MAPK Inhibits Phosphorylation SixMC->IKK Inhibits NFkB_n NF-κB MAPK->NFkB_n Activates IkB_NFkB IκBα-NF-κB IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p65/p50) NFkB->NFkB_n Translocation IkB_NFkB->NFkB IκBα degradation Genes Pro-inflammatory Genes NFkB_n->Genes Induces Transcription

Caption: this compound's inhibition of MAPK and NF-κB signaling pathways.

G cluster_workflow Experimental Workflow: MAO-B Inhibition Assay prep Prepare Reagents: - MAO-B Enzyme - this compound Derivative - Kynuramine (Substrate) - Buffer, 96-well plate plate Plate Setup: Add Enzyme and Inhibitor to wells prep->plate incubate1 Pre-incubation: 15 min at 37°C plate->incubate1 add_sub Initiate Reaction: Add Kynuramine incubate1->add_sub incubate2 Incubation: 20-30 min at 37°C add_sub->incubate2 measure Measure Fluorescence incubate2->measure analyze Data Analysis: Calculate % Inhibition and IC50 measure->analyze

Caption: Workflow for the fluorometric MAO-B inhibition assay.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of 6-Methylcoumarin Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of 6-methylcoumarin and its derivatives across various therapeutic areas, primarily focusing on their anti-inflammatory and anticancer properties. By presenting supporting experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows, this document aims to be a valuable resource for the scientific community engaged in drug discovery and development.

In Vitro vs. In Vivo Efficacy: A Tabular Comparison

The following tables summarize quantitative data from preclinical studies, offering a clear comparison of the performance of this compound and its derivatives in laboratory assays versus live animal models.

Anti-Inflammatory Activity
CompoundIn Vitro AssayCell LineKey ParameterResultIn Vivo ModelKey ParameterResult
This compound Nitric Oxide (NO) Production AssayRAW 264.7Inhibition of NO productionDose-dependent reduction of NO, PGE2, TNF-α, IL-6, and IL-1β[1]---
6-(Substituted benzylamino)-7-hydroxy-4-methylcoumarin derivatives ----Carrageenan-induced paw edema in rats% Inhibition of edemaUp to 44.05% inhibition at 3 hours
Anticancer Activity
CompoundIn Vitro AssayCell Line(s)IC50 Value(s)In Vivo ModelKey ParameterResult
6-Pyrazolinylcoumarin derivative (compound 47) Cytotoxicity AssayLeukemia (CCRF-CEM, MOLT-4)1.88 µM, 1.92 µM---
6-Heteroaryl coumarin (B35378) derivative Cytotoxicity AssayBreast Cancer (MCF-7, T-47D, MDA-MB-231, BT-549)2.31 - 3.57 µM[2]---
Mitochondria-targeted 6-(nicotinamide) methyl coumarin MTT AssayLung Cancer (A549)Growth inhibition at various concentrations and time points---
Daphnetin (7,8-dihydroxycoumarin) MTT AssayMelanoma (B16), Breast Adenocarcinoma (MXT), Colon Carcinoma (C26)B16: 54 µM, MXT: 74 µM, C26: 108 µM[3]Mouse tumor models (B16, MXT, S180, C26)Tumor inhibitionB16: 48%, MXT: 40%, S180: 30%, C26: 20%[3]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages

This protocol outlines the procedure for assessing the anti-inflammatory effects of this compound by measuring its ability to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophages.[1]

1. Cell Culture and Seeding:

  • Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Maintain the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Seed the cells in 24-well plates at a density of 1.5 x 10^5 cells/well and allow them to adhere for 24 hours.

2. Compound Treatment and LPS Stimulation:

  • Pre-treat the adherent cells with various concentrations of this compound (e.g., 200, 300, 400, and 500 µM) for 1 hour.

  • Subsequently, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

3. Measurement of Inflammatory Mediators:

  • Nitric Oxide (NO) Production: Collect the cell culture supernatant. Determine the nitrite (B80452) concentration, a stable product of NO, using the Griess reagent.

  • Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) and Prostaglandin E2 (PGE2): Measure the levels of these mediators in the cell culture supernatant using commercially available ELISA kits according to the manufacturer's instructions.[1]

4. Data Analysis:

  • Calculate the percentage inhibition of each inflammatory mediator for the compound-treated groups compared to the LPS-only treated control group.

In Vivo Carrageenan-Induced Paw Edema in Rats

This protocol describes a standard in vivo model to evaluate the acute anti-inflammatory activity of this compound derivatives.

1. Animal Preparation:

  • Use male Wistar rats or Swiss albino mice of a specific age and weight range.

  • Acclimatize the animals for at least one week before the experiment with free access to food and water.

  • Group the animals and administer the test compound or vehicle orally or intraperitoneally at a predetermined time before carrageenan injection. A reference drug like indomethacin (B1671933) is typically used as a positive control.

2. Induction of Edema:

  • Inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw of each animal to induce localized inflammation and edema.

3. Measurement of Paw Edema:

  • Measure the paw volume using a plethysmometer or paw thickness with a digital caliper at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[4]

4. Data Analysis:

  • Calculate the percentage increase in paw volume or thickness for each group at each time point compared to the baseline.

  • Determine the percentage inhibition of edema by the test compound and the reference drug in comparison to the vehicle control group.

In Vitro Cytotoxicity (MTT) Assay

This protocol is a colorimetric assay to assess the cytotoxic effects of this compound derivatives on cancer cell lines.[5][6][7][8][9]

1. Cell Seeding:

  • Seed the desired cancer cell line in a 96-well plate at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to attach overnight.

2. Compound Treatment:

  • Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

3. MTT Addition and Incubation:

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.

4. Formazan Solubilization and Absorbance Measurement:

  • Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, by plotting a dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize key signaling pathways implicated in the action of this compound compounds and the general workflows of the described experiments.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK_pathway MAPK Pathway (p38, JNK, ERK) TAK1->MAPK_pathway IkB IκB IKK->IkB P NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) Nucleus->Gene_Expression Transcription AP1 AP-1 MAPK_pathway->AP1 AP1->Nucleus MC6 This compound MC6->IKK Inhibits MC6->MAPK_pathway Inhibits

Caption: NF-κB and MAPK signaling pathways in inflammation.

experimental_workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy cell_culture Cell Culture (e.g., RAW 264.7, Cancer Cell Lines) compound_treatment Compound Treatment (this compound derivative) cell_culture->compound_treatment stimulation Stimulation (optional) (e.g., LPS for inflammation) compound_treatment->stimulation assay Specific Assay (e.g., Griess, ELISA, MTT) stimulation->assay data_analysis_vitro Data Analysis (e.g., IC50, % Inhibition) assay->data_analysis_vitro data_analysis_vivo Data Analysis (e.g., % Inhibition, ED50) animal_model Animal Model Selection (e.g., Rat, Mouse) compound_admin Compound Administration (Oral, IP) animal_model->compound_admin disease_induction Disease Induction (e.g., Carrageenan, Tumor Xenograft) compound_admin->disease_induction monitoring Monitoring & Measurement (e.g., Paw Volume, Tumor Size) disease_induction->monitoring monitoring->data_analysis_vivo

References

Navigating the Analytical Landscape for 6-Methylcoumarin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 6-methylcoumarin is critical for ensuring product quality, safety, and efficacy. This guide provides a comparative overview of validated analytical methods for the determination of this compound, offering a side-by-side look at their performance characteristics. Detailed experimental protocols for key methods are also presented to facilitate methodological adoption and adaptation.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method hinges on a variety of factors, including sensitivity, selectivity, speed, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are the most commonly employed techniques for the analysis of this compound. The following table summarizes their key validation parameters, drawn from various studies.

Analytical MethodLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Relative Standard Deviation (RSD) (%)
HPLC-PDA [1]0.01 - 1000 µg/mL0.0004 mg/Cig0.0012 mg/Cig96 - 102Not Reported
GC-MS [2]0.01 - 10.00 µg/g0.01 µg/gNot Reported97.972.08
UPLC-MS/MS [3]Up to 1 mg/kgNot Reported0.01 mg/kg80 - 115< 15

Note: The performance characteristics can vary based on the specific instrumentation, column, and experimental conditions.

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific research. To that end, this section provides detailed methodologies for the validation of analytical methods for this compound.

High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)

This method is widely used for the simultaneous quantification of this compound along with other coumarin (B35378) derivatives and eugenol (B1671780) in various matrices, including cigarette fillers and mainstream smoke.[1]

  • Instrumentation: A standard HPLC system equipped with a PDA detector.

  • Column: Grace Smart RP18 (250mm x 4.6mm, 5µm).[1]

  • Mobile Phase: An isocratic mixture of Water and Methanol (50:50, v/v).[1]

  • Flow Rate: 0.7 mL/min.[1]

  • Column Temperature: 40°C.[1]

  • Detection Wavelength: 280 nm.[1]

  • Injection Volume: 20 µL.[1]

  • Sample Preparation:

    • Extract the sample (e.g., cigarette filler) with ethanol (B145695) for 30 minutes on a shaker.[1]

    • Filter the extract through a 0.45 µm PVDF syringe filter.[1]

    • The filtered solution is then directly injected into the HPLC system.[1]

  • Validation Parameters:

    • Linearity: Assessed over a concentration range of 0.01 to 1000 µg/mL.[1]

    • Recovery: Determined by spiking a known amount of standard into a blank matrix.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Calculated based on the signal-to-noise ratio.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, making it a suitable method for the determination of this compound in complex matrices like tobacco additives.[2]

  • Instrumentation: A standard GC-MS system.

  • Internal Standard: Naphthalene (B1677914).[2]

  • Sample Preparation:

    • Accurately weigh 1.00 g of the sample (e.g., flavor additive).[2]

    • Add 10 mL of a dichloromethane (B109758) solution of naphthalene (internal standard, 0.77 µg/mL).[2]

    • Add 5 g of anhydrous sodium sulfate.[2]

    • Shake for 30 minutes and let it stand for 10 minutes.[2]

    • The supernatant is collected for GC-MS analysis.[2]

  • Standard Preparation:

    • Prepare a stock solution of this compound (500 µg/mL) in a dichloromethane solution of naphthalene.[2]

    • Prepare a series of standard working solutions with concentrations ranging from 0.001 µg/mL to 1.00 µg/mL by diluting the stock solution.[2]

  • Validation Parameters:

    • Linearity: Established by plotting the ratio of the chromatographic peak area of this compound to the internal standard against the corresponding concentration.[2]

    • LOD: Determined at a signal-to-noise ratio of 3.[2]

    • Recovery and Precision: Assessed by analyzing spiked samples at different concentrations.

Visualizing the Workflow and Potential Interactions

To better illustrate the processes involved in analytical method validation and the potential biological context of this compound, the following diagrams are provided.

Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis Method Selection Method Selection Parameter Optimization Parameter Optimization Method Selection->Parameter Optimization Specificity Specificity Parameter Optimization->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Sample Preparation Sample Preparation Robustness->Sample Preparation Data Acquisition Data Acquisition Sample Preparation->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis

Caption: A generalized workflow for the validation of a new analytical method.

Hypothetical Signaling Pathway This compound This compound Receptor Receptor This compound->Receptor Binds to Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Activates Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulates Cellular_Response Cellular Response Gene_Expression->Cellular_Response

Caption: A hypothetical signaling pathway involving this compound.

References

comparative study of the photostability of coumarin derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Photostability of Coumarin (B35378) Derivatives for Researchers and Drug Development Professionals

The selection of fluorescent probes with high photostability is crucial for the reliability and reproducibility of experimental data in research and drug development. Coumarin-based fluorescent probes are extensively used in biological imaging and sensing due to their bright fluorescence and sensitivity to the local environment. However, their susceptibility to photobleaching—the irreversible loss of fluorescence upon exposure to light—can significantly limit their utility in applications requiring prolonged or intense illumination. This guide provides an objective comparison of the photostability of various coumarin derivatives, supported by quantitative experimental data and detailed methodologies.

Comparative Photostability Data

The photostability of a fluorescent probe is quantitatively described by its photobleaching or photodegradation quantum yield (Φ). This value represents the probability that a molecule will be photochemically altered after absorbing a photon. A lower quantum yield indicates higher photostability.

The following tables summarize the photobleaching and photodegradation quantum yields for several coumarin derivatives.

Table 1: Photobleaching Quantum Yields of Common Coumarin Derivatives in Aqueous Solution

Coumarin DerivativePhotobleaching Quantum Yield (Φb) x 10⁻⁶
Coumarin 120120[1]
Coumarin 307250[1]
Coumarin 1500[1]

Note: The photostability of coumarin dyes can be significantly influenced by the solvent and the presence of oxygen. The data presented here were obtained in aqueous solutions.

Table 2: Photodegradation Quantum Yields of Disperse Coumarin Dyes in Organic Solvents [2]

DyePhotodegradation Quantum Yield (Φ) x 10⁵ in EthanolPhotodegradation Quantum Yield (Φ) x 10⁵ in DMF
I4.9014.00
II4.407.00
III17.28-
IV10.00-
V42.5010.20

Note: The extent of photolysis for these measurements was limited to 15-25% to minimize secondary degradation processes.[2]

Experimental Protocols

Accurate and reproducible assessment of fluorophore photostability is crucial for selecting the appropriate dye and for the quantitative interpretation of fluorescence data. Below are detailed methodologies for determining the photostability of fluorescent probes.

Protocol 1: Determination of Photobleaching Quantum Yield (Φb)

This method quantifies the photostability of a fluorescent probe by measuring the decay of its fluorescence intensity under continuous illumination.[1]

Objective: To determine the photobleaching quantum yield (Φb) of a fluorescent probe.

Materials:

  • Fluorescent dye of interest

  • Appropriate solvent (e.g., aqueous buffer, ethanol)

  • Quartz cuvette (1 cm path length)

  • Spectrofluorometer with a continuous wave (CW) laser or stabilized lamp excitation source

  • Stir bar and magnetic stirrer

  • Photodiode power meter

Procedure:

  • Solution Preparation: Prepare an optically dilute solution of the fluorescent dye in the chosen solvent. The absorbance at the excitation wavelength should be low (typically < 0.05) to minimize inner filter effects.[3]

  • Instrument Setup:

    • Place the quartz cuvette containing the dye solution and a small stir bar into the sample holder of the spectrofluorometer.[1]

    • Set the excitation wavelength to the absorption maximum of the dye.[1]

    • Set the emission wavelength to the fluorescence maximum of the dye.[1]

    • Ensure the magnetic stirrer is on to maintain a uniform sample concentration in the light path.[1]

  • Initial Fluorescence Measurement (F₀): Measure the initial fluorescence intensity (F₀) of the solution before significant photobleaching has occurred.[1][3]

  • Photobleaching: Continuously illuminate the sample with the excitation source at a constant and known power.[1][3]

  • Time-course Measurement: Record the fluorescence intensity (F(t)) at regular time intervals until it has significantly decreased.[1][3]

  • Data Analysis:

    • Plot the normalized fluorescence intensity (F(t)/F₀) as a function of time.[1]

    • The photobleaching rate constant (kb) can be determined by fitting the fluorescence decay curve to an exponential function: F(t) = F₀ * e⁻ᵏᵇᵗ.[3]

    • The photobleaching quantum yield (Φb) is then calculated using the determined rate constant, the molar extinction coefficient (ε), and the photon flux of the excitation source.

Protocol 2: Measurement of Photobleaching Half-life (t₁/₂)

This protocol outlines a method to determine the photobleaching half-life of a fluorescent dye using fluorescence microscopy, which is particularly relevant for imaging applications.

Objective: To determine the time it takes for the fluorescence intensity of a dye to decrease to 50% of its initial value under specific illumination conditions.

Materials:

  • Fluorescent dye solution at a standardized concentration (e.g., 1 µM) in a suitable buffer (e.g., PBS, pH 7.4).[4]

  • Microscope slides and coverslips.

  • Fluorescence microscope with a stable light source (e.g., laser or LED) and a sensitive camera.[4]

  • Image analysis software (e.g., ImageJ/Fiji).[4]

Procedure:

  • Sample Preparation: Immobilize the dye to prevent diffusion, for example, by preparing a thin film of the dye solution on a microscope slide and allowing it to dry, or by embedding the dye in a polymer matrix.[4]

  • Microscope Setup:

    • Turn on the fluorescence microscope and allow the light source to stabilize.[4]

    • Select the appropriate filter set for the dye being tested.[4]

    • Adjust the illumination intensity to a level that provides a good signal-to-noise ratio without causing immediate, rapid bleaching. It is critical to use the same illumination intensity for all dyes being compared.[4]

  • Image Acquisition:

    • Acquire an initial image (t=0).[4]

    • Continuously illuminate the sample.[4]

    • Acquire a time-lapse series of images at regular intervals until the fluorescence intensity has decreased to less than 50% of the initial intensity.[4]

  • Data Analysis:

    • Select a region of interest (ROI) within the illuminated area.[4]

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.[4]

    • Correct for background fluorescence by measuring the intensity of a region with no dye and subtracting it from the ROI measurements.[4]

    • Normalize the background-corrected intensity values to the initial intensity at t=0.[4]

    • Plot the normalized fluorescence intensity as a function of time.[4]

    • The time at which the fluorescence intensity drops to 50% of the initial value is the photobleaching half-life (t₁/₂).[4]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the comparative photostability analysis of coumarin derivatives as described in the protocols above.

G cluster_prep Sample Preparation cluster_measurement Photostability Measurement cluster_analysis Data Analysis cluster_comparison Comparative Analysis A Prepare optically dilute solutions of coumarin derivatives and reference C Measure initial fluorescence intensity (F₀) A->C B Prepare samples for microscopy (if applicable) B->C D Continuously illuminate sample at constant intensity C->D E Record fluorescence intensity over time (F(t)) D->E F Plot normalized fluorescence (F(t)/F₀) vs. time E->F G Determine photobleaching rate constant (kb) or half-life (t₁/₂) F->G H Calculate photobleaching quantum yield (Φb) G->H I Compare Φb or t₁/₂ values of different coumarin derivatives G->I H->I

Caption: Workflow for comparative photostability analysis of coumarin probes.

References

Assessing the Reproducibility of Experiments Using 6-Methylcoumarin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation

Melanogenesis-Promoting Effects

One of the well-documented activities of 6-methylcoumarin is its ability to promote melanogenesis. The following table summarizes its efficacy compared to other coumarin (B35378) derivatives in B16F10 melanoma cells.

CompoundConcentration (µM)Melanin (B1238610) Content (% of Control)Tyrosinase Activity (% of Control)Reference
This compound 100~160%~150%[1]
200~220%~180%[1]
250~250%~200%[1]
7-Methylcoumarin100-250No significant increaseNo significant increase[1]
4-Hydroxy-6-methylcoumarin100-250No significant increaseNo significant increase[1]
4-Hydroxy-7-methylcoumarin100-250No significant increaseNo significant increase[1]
6-Methoxy-4-methylcoumarin100512.6%Not Reported[2]
7-Methoxy-4-methylcoumarin100185.4%Not Reported[2]
6,7-Dimethoxy-4-methylcoumarin100174.4%Not Reported[2]

Note: The data from different studies may not be directly comparable due to potential variations in experimental conditions. However, the trends in activity provide valuable insights.

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. The data below compares its ability to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages with other coumarin derivatives.

CompoundConcentration (µM)Nitric Oxide (NO) Inhibition (%)PGE2 Inhibition (%)TNF-α Inhibition (%)IL-6 Inhibition (%)IL-1β Inhibition (%)Reference
This compound 200~40%~30%~35%~30%~25%[3][4]
300~60%~50%~55%~50%~45%[3][4]
400~75%~70%~70%~65%~60%[3][4]
500~90%~85%~80%~75%~70%[3][4]
Coumarin (unsubstituted)10Lower than ICE for NO, IL-6, IL-1βHigher than ICE for PGE2, TNF-αLower than ICE for NO, IL-6, IL-1βLower than ICE for NO, IL-6, IL-1βLower than ICE for NO, IL-6, IL-1β[5]
7,8-dimethoxycoumarinNot specifiedReported anti-inflammatory activityReported anti-inflammatory activityReported anti-inflammatory activityReported anti-inflammatory activityReported anti-inflammatory activity[3]
6,7-dihydroxy-4-methylcoumarinNot specifiedReported anti-inflammatory activityReported anti-inflammatory activityReported anti-inflammatory activityReported anti-inflammatory activityReported anti-inflammatory activity[3]

Note: "ICE" refers to Indonesian cassia extract. The study provides a qualitative comparison of the inhibitory activities of coumarin and ICE.

Experimental Protocols

To facilitate the reproducibility of the cited experiments, detailed methodologies are provided below.

Melanogenesis Assay in B16F10 Cells

This protocol is synthesized from methodologies described in studies investigating the effects of coumarin derivatives on melanin production.[1][6]

  • Cell Culture:

    • Maintain B16F10 murine melanoma cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052).

    • Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Viability Assay (MTT):

    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound and other test compounds for 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the supernatant and dissolve the formazan (B1609692) crystals in 150 µL of DMSO.

    • Measure the absorbance at 570 nm.

  • Melanin Content Measurement:

    • Seed B16F10 cells in a 24-well plate at a density of 4 x 10^4 cells/well and incubate for 24 hours.

    • Treat the cells with the test compounds for 72 hours.

    • Harvest the cell pellets and lyse them in 1 N NaOH containing 10% DMSO at 90°C.

    • Measure the absorbance of the lysate at 405 nm.

    • Normalize the melanin content to the total protein concentration determined by a BCA protein assay.

  • Tyrosinase Activity Assay:

    • After treating the cells as described for the melanin content assay, wash the cells with ice-cold PBS and lyse them in a buffer containing 1% Triton X-100.

    • Centrifuge the lysate and collect the supernatant.

    • Incubate the supernatant with L-DOPA (2 mg/mL) at 37°C for 1 hour.

    • Measure the absorbance at 475 nm to determine the amount of dopachrome (B613829) produced.

  • Western Blot Analysis:

    • Treat cells with the test compounds for the desired time, then lyse the cells to extract total protein.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against melanogenesis-related proteins (e.g., MITF, tyrosinase, TRP-1, TRP-2) and signaling pathway components (e.g., p-ERK, p-AKT, p-p38).

    • Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an ECL detection system.

Anti-inflammatory Assay in RAW 264.7 Macrophages

This protocol is based on the methods used to evaluate the anti-inflammatory effects of this compound.[3][4]

  • Cell Culture:

    • Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Viability Assay (MTT):

    • Perform an MTT assay as described for B16F10 cells to determine the non-toxic concentrations of the test compounds.

  • Nitric Oxide (NO) Production Assay:

    • Seed RAW 264.7 cells in a 96-well plate and pre-treat with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.

    • Measure the absorbance at 540 nm and calculate the nitrite (B80452) concentration using a sodium nitrite standard curve.

  • Measurement of Pro-inflammatory Cytokines and Prostaglandin E2 (PGE2):

    • After treating the cells as described for the NO assay, collect the culture supernatant.

    • Quantify the levels of TNF-α, IL-6, IL-1β, and PGE2 using commercially available ELISA kits according to the manufacturer's instructions.

  • Western Blot Analysis:

    • Extract total protein from the treated cells.

    • Perform Western blotting as described previously, using primary antibodies against iNOS, COX-2, and components of the MAPK and NF-κB signaling pathways (e.g., p-p38, p-JNK, p-ERK, p-IκBα).

Mandatory Visualization

Signaling Pathways in this compound-Induced Melanogenesis

Melanogenesis Signaling Pathway This compound This compound PKA PKA This compound->PKA + p38 p38 This compound->p38 + JNK JNK This compound->JNK + AKT AKT This compound->AKT - ERK ERK This compound->ERK - GSK3b GSK3b This compound->GSK3b + CREB CREB PKA->CREB + MITF MITF CREB->MITF + p38->MITF + JNK->MITF + AKT->MITF - ERK->MITF - beta_catenin beta_catenin GSK3b->beta_catenin + beta_catenin->MITF + Tyrosinase Tyrosinase MITF->Tyrosinase + TRP1 TRP1 MITF->TRP1 + TRP2 TRP2 MITF->TRP2 + Melanin Melanin Tyrosinase->Melanin TRP1->Melanin TRP2->Melanin

Caption: Signaling pathways activated by this compound to promote melanogenesis.

Experimental Workflow for Assessing Anti-inflammatory Activity

Anti-inflammatory Assay Workflow start RAW 264.7 Cell Culture pretreatment Pre-treatment with This compound or Alternatives start->pretreatment stimulation LPS Stimulation (1 µg/mL) pretreatment->stimulation incubation 24-hour Incubation stimulation->incubation supernatant Collect Supernatant incubation->supernatant cells Harvest Cells incubation->cells no_assay NO Assay (Griess Reagent) supernatant->no_assay elisa ELISA (TNF-α, IL-6, IL-1β, PGE2) supernatant->elisa western_blot Western Blot (iNOS, COX-2, MAPK, NF-κB pathways) cells->western_blot

Caption: Workflow for evaluating the anti-inflammatory effects of this compound.

Signaling Pathways in this compound's Anti-inflammatory Action

Anti-inflammatory Signaling Pathway LPS LPS MAPK MAPK (p38, JNK, ERK) LPS->MAPK + NFkB NF-κB LPS->NFkB + This compound This compound This compound->MAPK - This compound->NFkB - iNOS iNOS MAPK->iNOS + COX2 COX2 MAPK->COX2 + Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK->Pro_inflammatory_Cytokines + NFkB->iNOS + NFkB->COX2 + NFkB->Pro_inflammatory_Cytokines + NO NO iNOS->NO PGE2 PGE2 COX2->PGE2

Caption: Inhibition of pro-inflammatory signaling pathways by this compound.

References

A Comparative Analysis of 6-Methylcoumarin and Its Isomers: Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the physicochemical properties and biological activities of 6-methylcoumarin and its key isomers: 3-methylcoumarin, 4-methylcoumarin (B1582148), 5-methylcoumarin, 7-methylcoumarin (B190331), and 8-methylcoumarin. This document provides a comprehensive overview supported by experimental data to inform research and development in medicinal chemistry and related fields.

Physicochemical and Spectral Properties

The position of the methyl group on the coumarin (B35378) scaffold significantly influences the physicochemical and spectral properties of the isomers. These differences can impact their solubility, membrane permeability, and interactions with biological targets. A summary of these properties is presented in Table 1.

PropertyThis compound3-Methylcoumarin4-Methylcoumarin5-Methylcoumarin7-Methylcoumarin8-Methylcoumarin
Molecular Formula C₁₀H₈O₂C₁₀H₈O₂C₁₀H₈O₂C₁₀H₈O₂C₁₀H₈O₂C₁₀H₈O₂
Molecular Weight 160.17 g/mol [1]160.17 g/mol [2]160.17 g/mol 160.17 g/mol 160.17 g/mol [3]160.17 g/mol
Melting Point (°C) 72-75[4]91[2]81-8391-93128-130[3]106–107[4]
Boiling Point (°C) 303[4]292.5[2]295-297310.3 (est.)[5]171-172 (at 11 mmHg)[3]302.4 (est.)[6]
Solubility Insoluble in water; soluble in oils and organic solvents like alcohol and ether.[1][3]Soluble in water (1189 mg/L at 25°C est.), acetone, ethyl acetate, DMSO, and ethanol.[2][7]Information not readily available.Soluble in water (1189 mg/L at 25°C est.).[5]Information not readily available.Soluble in water (1189 mg/L at 25°C est.).[6]
UV-Vis λmax Information not readily available.275 nm (in MeOH)[8]Information not readily available.Information not readily available.Information not readily available.Information not readily available.
Fluorescence Exhibits fluorescence under UV light.[9]Can show fluorescence.[7]Information not readily available.Information not readily available.Information not readily available.Information not readily available.

Table 1: Comparison of Physicochemical and Spectral Properties of Methylcoumarin Isomers.

Comparative Biological Activities

The biological activities of methylcoumarin isomers, including cytotoxicity, antioxidant potential, and enzyme inhibition, are of significant interest in drug discovery. The position of the methyl group can dramatically alter the interaction of these compounds with biological systems.

Cytotoxicity

While comprehensive comparative data for all isomers against a single panel of cell lines is limited, available studies on various coumarin derivatives indicate that the substitution pattern is a critical determinant of cytotoxic activity. For instance, studies on 4-methylcoumarin derivatives have shown that additional substitutions, such as hydroxyl groups, can significantly enhance their anticancer effects.[10]

Antioxidant Activity

The antioxidant properties of coumarins are often attributed to their ability to scavenge free radicals. Studies on 4-methylcoumarin derivatives have demonstrated that the presence and position of hydroxyl groups are crucial for their radical scavenging capacity. For example, o-dihydroxy-substituted 4-methylcoumarins were found to be excellent radical scavengers.[11]

Enzyme Inhibition

The inhibitory effects of methylcoumarins on various enzymes have been explored. A comparative study on the inhibition of human cytochrome P450 2A6 (CYP2A6), an enzyme involved in the metabolism of various compounds, revealed differences between this compound and 7-methylcoumarin. 7-Methylcoumarin was identified as a mechanism-based inhibitor of CYP2A6, whereas this compound was a substrate for the enzyme.[5] This highlights how a minor change in the methyl group position can lead to distinct interactions with a key metabolic enzyme.

Signaling Pathways Modulated by Methylcoumarins

This compound has been shown to promote melanogenesis by modulating several signaling pathways. The diagram below illustrates the involved pathways.

G Signaling Pathways in this compound-Induced Melanogenesis cluster_0 PKA/CREB Pathway cluster_1 MAPK Pathway cluster_2 PI3K/AKT Pathway cluster_3 GSK3β/β-catenin Pathway This compound This compound PKA PKA This compound->PKA p38 p38 This compound->p38 JNK JNK This compound->JNK PI3K PI3K This compound->PI3K CREB CREB PKA->CREB MITF MITF CREB->MITF p38->MITF JNK->MITF Tyrosinase Tyrosinase MITF->Tyrosinase TRP-1 TRP-1 MITF->TRP-1 TRP-2 TRP-2 MITF->TRP-2 AKT AKT PI3K->AKT GSK3β GSK3β AKT->GSK3β β-catenin β-catenin GSK3β->β-catenin Melanin Synthesis Melanin Synthesis Tyrosinase->Melanin Synthesis TRP-1->Melanin Synthesis TRP-2->Melanin Synthesis

Caption: Signaling pathways activated by this compound leading to melanogenesis.

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is widely used to assess the cytotoxic effects of compounds on cultured cells.

Principle: The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[2]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Methylcoumarin isomer stock solutions (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the methylcoumarin isomers in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO as in the highest compound concentration) and a no-treatment control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, remove the medium and add 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The background absorbance at 630 nm can also be measured and subtracted.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) can be determined by plotting a dose-response curve.

Caption: Experimental workflow for the MTT cytotoxicity assay.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay is a common and straightforward method to evaluate the free radical scavenging activity of compounds.

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.[8]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or ethanol

  • Methylcoumarin isomer stock solutions (in methanol or ethanol)

  • Ascorbic acid or Trolox (as a positive control)

  • UV-Vis spectrophotometer

  • 96-well microplates or cuvettes

Procedure:

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.

  • Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the methylcoumarin isomer solution at different concentrations. Add the DPPH solution to initiate the reaction. The final volume should be constant for all samples. A control sample containing only the solvent and DPPH solution should also be prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    % Scavenging Activity = [(A_control - A_sample) / A_control] x 100

    Where A_control is the absorbance of the control reaction and A_sample is the absorbance of the test sample. The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a plot of scavenging activity against the concentration of the compound.

G DPPH Radical Scavenging Assay Workflow Prepare DPPH solution Prepare DPPH solution Prepare sample dilutions Prepare sample dilutions Prepare DPPH solution->Prepare sample dilutions Mix sample and DPPH Mix sample and DPPH Prepare sample dilutions->Mix sample and DPPH Incubate in dark Incubate in dark Mix sample and DPPH->Incubate in dark Measure absorbance at 517 nm Measure absorbance at 517 nm Incubate in dark->Measure absorbance at 517 nm Calculate % scavenging and IC50 Calculate % scavenging and IC50 Measure absorbance at 517 nm->Calculate % scavenging and IC50

Caption: Workflow for the DPPH radical scavenging assay.

References

Validating the Mechanism of Action for a 6-Methylcoumarin-Based Drug: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a 6-methylcoumarin-based drug across three primary mechanisms of action: anti-inflammatory effects, monoamine oxidase B (MAO-B) inhibition, and stimulation of melanogenesis. The performance of this compound and its derivatives is objectively compared with established alternatives, supported by experimental data to validate their mechanisms of action.

Anti-Inflammatory Activity: Modulation of MAPK and NF-κB Signaling Pathways

This compound (6-MC) has demonstrated significant anti-inflammatory properties by targeting the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[1] This section compares the anti-inflammatory effects of this compound derivatives with the well-established non-steroidal anti-inflammatory drug (NSAID), Indomethacin.

Data Presentation
Compound/DrugAssayTarget/MarkerEfficacy (EC50/IC50 or % Inhibition)Reference
This compound (6-MC) LPS-stimulated RAW 264.7 macrophagesNO productionIC50: ~400 µM[2]
iNOS protein expression92.79% inhibition at 500 µM
COX-2 protein expression95.78% inhibition at 500 µM
IL-6 productionSignificant decrease at 500 µM
TNF-α productionSignificant decrease at 500 µM
Coumarin (B35378) Derivative 14b LPS-induced macrophagesAnti-inflammatory activityEC50: 5.32 µM[3]
Indomethacin Carrageenan-induced rat paw edemaPaw edema volume~35% inhibition at 3h (10 mg/kg)[4]
Coumarin Derivative 4 Carrageenan-induced rat paw edemaPaw edema volume44.05% inhibition at 3h[4]
Coumarin Derivative 8 Carrageenan-induced rat paw edemaPaw edema volume38.10% inhibition at 3h[4]
Signaling Pathway

The anti-inflammatory action of this compound is primarily mediated through the downregulation of the MAPK and NF-κB signaling cascades. In response to inflammatory stimuli like Lipopolysaccharide (LPS), Toll-like receptor 4 (TLR4) is activated, initiating a downstream cascade that leads to the activation of MAPK (p38, ERK, JNK) and the IKK complex. The IKK complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of the p65 subunit of NF-κB into the nucleus. Nuclear p65 then promotes the transcription of pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and IL-6. This compound has been shown to inhibit the phosphorylation of the MAPK family proteins and IκBα, thereby suppressing the entire inflammatory cascade.[2]

Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK complex TLR4->IKK MAPKKK MAPKKK TLR4->MAPKKK IκBα_p65 IκBα-p65/p50 IKK->IκBα_p65 phosphorylates p65_p50 p65/p50 IκBα_p65->p65_p50 releases p65_p50_nucleus p65/p50 p65_p50->p65_p50_nucleus translocates MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK SixMC This compound SixMC->IKK inhibits SixMC->MAPKK inhibits ProInflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) p65_p50_nucleus->ProInflammatory_Genes activates

Caption: Anti-inflammatory mechanism of this compound.

Experimental Protocols
  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Treatment: Cells are pre-treated with various concentrations of this compound or a vehicle control for 1 hour. Subsequently, inflammation is induced by adding 1 µg/mL of LPS for a specified duration (e.g., 24 hours for cytokine analysis, shorter durations for phosphorylation studies).

  • Nitric Oxide (NO) Measurement: The concentration of NO in the culture supernatant is determined using the Griess reagent.

  • Cytokine Analysis (ELISA): The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture medium are quantified using commercially available ELISA kits.

  • Western Blot Analysis:

    • Protein Extraction: Total cell lysates are prepared using RIPA buffer containing protease and phosphatase inhibitors.

    • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, total and phosphorylated forms of p38, ERK, JNK, IκBα, and p65. A loading control like β-actin or GAPDH is also probed.

    • Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an ECL detection system and quantified by densitometry.

  • Animals: Wistar or Sprague-Dawley rats are used.

  • Dosing: Animals are orally administered with the test compound (e.g., this compound derivative), a positive control (e.g., Indomethacin), or a vehicle.

  • Induction of Edema: One hour after dosing, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the vehicle-treated control group.

Monoamine Oxidase B (MAO-B) Inhibition

Certain derivatives of this compound have been identified as potent and selective inhibitors of MAO-B, an enzyme involved in the degradation of dopamine (B1211576). This makes them potential therapeutic agents for neurodegenerative disorders like Parkinson's disease. This section compares the MAO-B inhibitory activity of a this compound derivative with the established MAO-B inhibitor, Selegiline.

Data Presentation
Compound/DrugTargetIC50Selectivity Index (MAO-A/MAO-B)Reference
6-methyl-3-phenylcoumarin derivative (5n) hMAO-B0.0601 µM>1664[5]
Selegiline hMAO-B~0.0068 µM>10,204[6]
Mao-B-IN-18 hMAO-B52 nM~269[7]
Mechanism of Action

MAO-B is a mitochondrial enzyme that catalyzes the oxidative deamination of monoamine neurotransmitters, including dopamine. Inhibition of MAO-B increases the levels of dopamine in the brain, which is beneficial in conditions characterized by dopaminergic neurodegeneration. This compound derivatives with a phenyl substitution at the 3-position have been shown to selectively bind to the active site of MAO-B, blocking its catalytic activity.

MAOB_Inhibition cluster_presynaptic Presynaptic Neuron cluster_drug Dopamine Dopamine MAOB MAO-B Dopamine->MAOB substrate Metabolites Inactive Metabolites MAOB->Metabolites degrades to SixMC_deriv This compound Derivative SixMC_deriv->MAOB inhibits

Caption: Inhibition of MAO-B by a this compound derivative.

Experimental Protocols
  • Reagents: Recombinant human MAO-B enzyme, MAO-B assay buffer, MAO-B substrate (e.g., tyramine (B21549) or benzylamine), a fluorescent probe (e.g., Amplex Red), horseradish peroxidase (HRP), and the test compounds.

  • Assay Procedure:

    • The assay is performed in a 96-well black microplate.

    • Add the test compound at various concentrations, a positive control (Selegiline), and a vehicle control to the wells.

    • Add the MAO-B enzyme to all wells except the blank. Incubate for a short period (e.g., 10 minutes) at 37°C.

    • Initiate the reaction by adding a solution containing the MAO-B substrate, fluorescent probe, and HRP.

    • Measure the fluorescence intensity kinetically (e.g., every minute for 30-60 minutes) using a microplate reader (excitation/emission ~535/587 nm).

  • Data Analysis:

    • The rate of the reaction (slope of the fluorescence versus time curve) is calculated for each well.

    • The percentage of inhibition is determined for each concentration of the test compound relative to the vehicle control.

    • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Stimulation of Melanogenesis

This compound has been shown to promote melanogenesis, the process of melanin (B1238610) synthesis, suggesting its potential use in treating hypopigmentation disorders. Its mechanism involves the upregulation of key melanogenic enzymes and transcription factors through multiple signaling pathways. This section compares the melanogenic activity of this compound with other coumarin derivatives and the physiological stimulator, alpha-melanocyte-stimulating hormone (α-MSH).

Data Presentation
Compound/DrugCell LineParameterEfficacy (% of control or fold increase)Reference
This compound B16F10 melanomaMelanin content~2.5-fold increase at 250 µM[1]
Tyrosinase activity~2.5-fold increase at 250 µM[1]
6-Methoxy-4-methylcoumarin B16F10 melanomaMelanin content512.6% increase at 100 µM[8]
Tyrosinase activity210.6% increase at 100 µM[8]
7-Methoxy-4-methylcoumarin B16F10 melanomaMelanin content185.4% increase at 100 µM[8]
α-MSH (positive control) B16F10 melanomaMelanin contentSignificant increase (used as a positive control)[1]
Signaling Pathway

This compound stimulates melanogenesis by activating several signaling pathways that converge on the upregulation of the Microphthalmia-associated transcription factor (MITF), the master regulator of melanogenic gene expression. The key pathways involved are:

  • PKA/CREB Pathway: Activation of Protein Kinase A (PKA) leads to the phosphorylation and activation of the cAMP response element-binding protein (CREB), which in turn upregulates MITF transcription.

  • MAPK Pathway: this compound has been shown to increase the phosphorylation of p38 and JNK, while decreasing the phosphorylation of ERK. This differential regulation of MAPKs contributes to the activation of MITF.

  • PI3K/Akt/GSK3β Pathway: this compound can decrease the phosphorylation of Akt, which in turn leads to the activation of GSK3β. This pathway also contributes to the regulation of MITF activity.[1]

Melanogenesis_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SixMC This compound PKA PKA SixMC->PKA activates p38_JNK p38/JNK SixMC->p38_JNK activates ERK ERK SixMC->ERK inhibits Akt Akt SixMC->Akt inhibits CREB CREB PKA->CREB phosphorylates MITF MITF CREB->MITF activates transcription p38_JNK->MITF activates ERK->MITF inhibits GSK3β GSK3β Akt->GSK3β inhibits phosphorylation GSK3β->MITF activates Melanogenic_Genes Melanogenic Genes (Tyrosinase, TRP-1, TRP-2) MITF->Melanogenic_Genes activates transcription

Caption: Signaling pathways involved in this compound-induced melanogenesis.

Experimental Protocols
  • Cell Culture: B16F10 murine melanoma cells are cultured in DMEM with 10% FBS and 1% penicillin-streptomycin.

  • Treatment: Cells are treated with various concentrations of this compound, other test compounds, a positive control (e.g., 100 nM α-MSH), or a vehicle for 72 hours.

  • Melanin Content Measurement:

    • After treatment, cells are washed with PBS and lysed with 1N NaOH.

    • The absorbance of the lysate is measured at 405 nm to quantify the melanin content.

    • The melanin content is normalized to the total protein concentration of the cell lysate, which is determined by a BCA assay.

  • Tyrosinase Activity Assay:

    • Cells are lysed, and the protein concentration is determined.

    • The cell lysate is incubated with L-DOPA, the substrate for tyrosinase.

    • The formation of dopachrome (B613829) is measured by reading the absorbance at 475 nm.

    • Tyrosinase activity is expressed as a percentage of the control.

  • Western Blot Analysis:

    • Protein extracts are prepared and subjected to Western blotting as described in the anti-inflammatory protocol.

    • Membranes are probed with primary antibodies against MITF, tyrosinase, TRP-1, TRP-2, and the total and phosphorylated forms of PKA, CREB, p38, JNK, ERK, and Akt. A loading control is also used.

Conclusion

This guide provides a framework for validating the mechanism of action of this compound-based drugs through direct comparison with established alternatives. The provided experimental protocols and signaling pathway diagrams serve as a resource for researchers and drug development professionals to design and execute studies aimed at characterizing the therapeutic potential of this class of compounds. The quantitative data presented in the tables offer a clear benchmark for evaluating the performance of novel this compound derivatives. Further research, including head-to-head clinical trials, will be necessary to fully elucidate the therapeutic efficacy and safety of these promising compounds.

References

Inter-Laboratory Validation of a 6-Methylcoumarin Assay: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Assay Methodologies

The primary application of coumarin-based assays in drug metabolism studies is the measurement of CYP enzyme activity, particularly CYP2A6, for which coumarin (B35378) is a probe substrate. The hydroxylation of coumarin to 7-hydroxycoumarin is a common marker of CYP2A6 activity.[1][2][3] Similarly, derivatives of coumarin are employed to develop high-throughput screening (HTS) assays for other CYP isoforms, such as CYP2D6.[4][5]

The validation of these assays typically involves assessing specificity, linearity, precision, accuracy, and robustness. The two main analytical approaches for these assays are High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and fluorescence-based detection.

Table 1: Comparison of Quantitative Validation Parameters for CYP450 Assays Using Coumarin Derivatives

ParameterHPLC-MS/MS Method[1][2]High-Throughput Fluorescence Assay[4][5]
Enzyme CYP2A6 (Coumarin 7-hydroxylase)CYP2D6 (using 7-methoxy-4-(aminomethyl)-coumarin)
Microsomal Protein Conc. 0.01-0.2 mg/mlNot specified
Linearity (Correlation Coefficient) Not explicitly stated, but high accuracy and precision reportedR² = 0.984 (correlation with standard assay)
Precision ExcellentNot explicitly stated
Accuracy ExcellentGood correlation with standard methods
Sensitivity HighHigh
Throughput Semi-automatedHigh

Experimental Protocols

Below are detailed methodologies for key experiments cited in the validation of coumarin-based assays for CYP activity.

1. CYP2A6 Activity Assay using Coumarin (HPLC-MS/MS Detection)

This protocol is based on validated methods for human cytochrome P450 activities.[1][2]

  • Materials:

    • Human liver microsomes

    • Coumarin (substrate)

    • Potassium phosphate (B84403) buffer (pH 7.4)

    • NADPH (cofactor)

    • Acetonitrile (for quenching reaction)

    • Internal standard (stable isotope-labeled 7-hydroxycoumarin)

    • HPLC-MS/MS system

  • Procedure:

    • Prepare incubation mixtures containing human liver microsomes (0.01-0.2 mg/ml protein), coumarin, and potassium phosphate buffer.

    • Pre-incubate the mixtures at 37°C.

    • Initiate the enzymatic reaction by adding NADPH.

    • Incubate for a specific time at 37°C.

    • Terminate the reaction by adding a quenching solution (e.g., acetonitrile).

    • Add the internal standard.

    • Centrifuge to pellet the protein.

    • Analyze the supernatant for the formation of 7-hydroxycoumarin using a validated HPLC-MS/MS method.

2. High-Throughput CYP2D6 Inhibition Assay using a Coumarin Derivative

This protocol is adapted from a study on a novel high-throughput assay for CYP2D6.[4][5]

  • Materials:

    • Recombinant human CYP2D6 or human liver microsomes

    • 7-methoxy-4-(aminomethyl)-coumarin (MAMC; fluorescent probe)

    • Test compounds (potential inhibitors)

    • Potassium phosphate buffer (pH 7.4)

    • NADPH

    • Microplate reader with fluorescence detection

  • Procedure:

    • In a microplate, add the CYP2D6 enzyme source, MAMC, and the test compound at various concentrations.

    • Pre-incubate the mixture.

    • Initiate the reaction by adding NADPH.

    • Monitor the increase in fluorescence in real-time or as an endpoint measurement. The product of MAMC metabolism is fluorescent.

    • Determine the IC50 values for the test compounds by plotting the inhibition of the fluorescent signal against the compound concentration.

Visualizing Experimental Workflows

Diagram 1: Workflow for CYP2A6 Activity Assay

CYP2A6_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mix Prepare Incubation Mix (Microsomes, Coumarin, Buffer) pre_incubate Pre-incubate at 37°C prep_mix->pre_incubate Transfer add_nadph Initiate with NADPH pre_incubate->add_nadph incubate Incubate at 37°C add_nadph->incubate quench Terminate Reaction incubate->quench add_is Add Internal Standard quench->add_is centrifuge Centrifuge add_is->centrifuge analyze HPLC-MS/MS Analysis centrifuge->analyze

Caption: Workflow for determining CYP2A6 activity using a coumarin substrate.

Diagram 2: High-Throughput CYP2D6 Inhibition Assay Workflow

HTS_Inhibition_Workflow cluster_setup Assay Setup cluster_measurement Measurement cluster_data Data Analysis plate_prep Prepare Microplate (Enzyme, MAMC, Inhibitor) pre_incubate Pre-incubate plate_prep->pre_incubate add_nadph Add NADPH to Initiate pre_incubate->add_nadph read_fluorescence Monitor Fluorescence add_nadph->read_fluorescence calc_ic50 Calculate IC50 Values read_fluorescence->calc_ic50

Caption: High-throughput screening workflow for CYP2D6 inhibition.

References

A Comparative In Silico Docking Analysis of 6-Methylcoumarin Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the binding affinities and interaction patterns of 6-methylcoumarin analogs with various biological targets, supported by computational data.

This guide provides a comprehensive overview of in silico molecular docking studies conducted on this compound and its derivatives. For researchers and scientists in the field of drug development, this document consolidates quantitative data from various studies, details the computational methodologies employed, and visualizes key experimental workflows. The presented data aims to facilitate the rational design of novel therapeutics based on the versatile this compound scaffold.

Comparative Analysis of Binding Affinity

Molecular docking simulations are pivotal in predicting the binding affinity and orientation of a ligand within the active site of a target protein. The binding energy, typically expressed in kcal/mol, is a key metric where a more negative value indicates a more favorable and stable interaction. The following tables summarize the binding energies and inhibitory concentrations of various this compound analogs against several key protein targets as reported in recent literature.

Monoamine Oxidase B (MAO-B) Inhibitors

Monoamine Oxidase B is a significant target in the treatment of neurodegenerative diseases.[1] 6-methyl-3-phenylcoumarin derivatives have shown potent and selective inhibitory activity against this enzyme.[2]

CompoundTargetBinding Energy (kcal/mol)IC50 (µM)Interacting ResiduesReference
3-(3′-bromophenyl)-6-methylcoumarinMAO-BNot explicitly stated0.000134Tyr326[1]
Compound 5n (a 6-methyl-3-phenylcoumarin)hMAO-BNot explicitly stated0.0601Tyr326 (π–π interaction)[2]
SARS-CoV-2 Related Protein Inhibitors

The COVID-19 pandemic spurred research into inhibitors of viral proteins. Various coumarin (B35378) derivatives, including those with a 6-methyl substituent, have been investigated as potential inhibitors of key SARS-CoV-2 proteins.[3][4][5][6]

CompoundTarget ProteinBinding Energy (kcal/mol)Reference
ToddacoumaquinoneSARS-CoV-2 Main Protease (5N5O)-7.8
Synthetic coumarin analogue (1m)SARS-CoV-2 Main Protease (5N5O)-7.1
Inophyllum ASARS-CoV-2 Main Protease-8.4[7]
Synthetic coumarin analogue (1p)SARS-CoV-2 Main Protease-7.9[7]
Coumarin Derivative 3NSP12-10.01[3]
Coumarin Derivative 5NSP12-9.36[3]
Coumarin Derivative 16NSP12-9.09[3]
Other Enzyme Targets

This compound and its analogs have also been studied for their inhibitory effects on other enzymes, such as cytochrome P450s (CYPs).[8][9]

CompoundTarget EnzymeKey FindingsReference
This compoundCYP2A6, CYP2A5, CYP2A19Oxidized to 7-hydroxy-6-methylcoumarin by these enzymes. Favorable orientation towards the heme moiety in CYP2A6 and CYP2A5.[8][9]
7-MethylcoumarinCYP2A6Mechanism-based inhibitor.[8][9]
7-FormylcoumarinCYP2As (human, mouse, pig)Mechanism-based inhibitor for all species studied.[8][9]

Experimental Protocols: A Generalized In Silico Docking Workflow

The methodologies for in silico docking studies generally follow a standardized workflow, although specific parameters may vary. The following protocol outlines the typical steps involved in these computational experiments.[10][11]

  • Protein Preparation :

    • The three-dimensional crystal structure of the target protein is retrieved from a public database such as the Protein Data Bank (PDB).

    • Water molecules and any co-crystallized ligands are typically removed from the protein structure.

    • Hydrogen atoms are added to the protein, and charges are assigned using a force field (e.g., CHARMm).

    • The protein structure is then energy minimized to resolve any steric clashes and to obtain a stable conformation.

  • Ligand Preparation :

    • The two-dimensional structures of the this compound analogs are drawn using chemical drawing software.

    • These 2D structures are converted into 3D structures.

    • The geometry of the ligands is optimized, and charges are assigned, often using a force field like MMFF94.[3]

  • Molecular Docking Simulation :

    • A docking program, such as AutoDock Vina or Glide (Schrödinger), is used to predict the binding mode of the ligand within the active site of the target protein.[12][11]

    • A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.

    • The docking algorithm explores various conformations and orientations of the ligand within the grid box.

    • Each pose is scored based on a scoring function that estimates the binding affinity. The pose with the lowest binding energy is generally considered the most probable binding mode.

  • Analysis of Results :

    • The docking results are analyzed to identify the best binding poses and their corresponding binding energies.

    • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and examined using software like PyMOL or Discovery Studio Visualizer.[6][11]

Visualizing the Process and Pathway

To better understand the in silico docking workflow and the biological context of a key target, the following diagrams are provided.

G cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage protein_prep Protein Preparation (PDB Structure, Add Hydrogens, Minimize Energy) define_grid Define Grid Box (Active Site Identification) protein_prep->define_grid ligand_prep Ligand Preparation (2D to 3D Conversion, Energy Minimization) run_docking Run Docking Simulation (e.g., AutoDock Vina) ligand_prep->run_docking define_grid->run_docking analyze_poses Analyze Binding Poses (Lowest Binding Energy) run_docking->analyze_poses visualize Visualize Interactions (Hydrogen Bonds, Hydrophobic Interactions) analyze_poses->visualize

Caption: A generalized workflow for in silico molecular docking studies.

G Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism DOPAC DOPAC (Inactive Metabolite) MAOB->DOPAC Methylcoumarin This compound Analog Methylcoumarin->MAOB Inhibition

Caption: Inhibition of MAO-B by this compound analogs.

References

A Comprehensive Guide to Confirming the Identity and Purity of Synthesized 6-Methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the unequivocal identity and purity of a synthesized compound is a critical prerequisite for its use in further applications. This guide provides a detailed comparison of analytical techniques for the characterization of synthesized 6-methylcoumarin, a versatile scaffold in medicinal chemistry and materials science.[1] Experimental data for this compound is compared with its parent compound, coumarin (B35378), to provide a clear benchmark for analysis.

Identity and Purity Analysis: A Multi-Technique Approach

A combination of chromatographic and spectroscopic methods is essential for the unambiguous confirmation of the chemical structure and the quantification of impurities. High-Performance Liquid Chromatography (HPLC) provides quantitative data on purity, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) confirm the chemical structure and molecular weight.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of synthesized compounds by separating the target molecule from potential impurities, such as unreacted starting materials, by-products, or degradation products. A typical reversed-phase HPLC method is employed for the analysis of coumarin derivatives.

Table 1: HPLC Parameters for Purity Analysis

ParameterThis compoundCoumarin (Alternative)
Column C18 reversed-phase (e.g., 4.6 mm x 250 mm, 5 µm particle size)C18 reversed-phase (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase Acetonitrile:Water (50:50, v/v) with 0.1% Acetic Acid[2]Acetonitrile:Water (50:50, v/v) with 0.1% Acetic Acid
Flow Rate 1.0 mL/min[2]1.0 mL/min
Column Temperature 30 °C[2]30 °C
Detection UV at 280 nm[2][3]UV at 274 nm
Expected Retention Time Dependent on the specific system, but will be consistent for the pure compound.Will differ from this compound due to polarity differences.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of a compound, allowing for the confirmation of the desired product and the identification of any proton- or carbon-containing impurities.

Table 2: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Proton Assignment This compound Coumarin (Alternative)
Chemical Shift (δ, ppm) Chemical Shift (δ, ppm)
H-36.41 (d, J = 9.6 Hz)6.42 (d, J = 9.6 Hz)
H-47.64 (d, J = 9.6 Hz)7.72 (d, J = 9.6 Hz)
H-57.24 (d, J = 8.4 Hz)7.52 (ddd, J = 8.4, 7.2, 1.6 Hz)
H-77.15 (s)7.28 (td, J = 7.6, 1.2 Hz)
H-87.09 (d, J = 8.4 Hz)7.32 (dd, J = 8.0, 1.2 Hz)
-CH₃2.40 (s)-

Table 3: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Carbon Assignment This compound Coumarin (Alternative)
Chemical Shift (δ, ppm) Chemical Shift (δ, ppm)
C-2160.8160.7
C-3116.7116.7
C-4143.5143.4
C-4a118.9118.8
C-5127.2127.8
C-6135.2124.3
C-7127.9131.6
C-8116.4116.4
C-8a152.1153.9
-CH₃21.2-
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized this compound. Electron ionization (EI) is a common technique for coumarin derivatives, which often show a prominent molecular ion peak and characteristic fragmentation patterns.

Table 4: Mass Spectrometry Data

ParameterThis compoundCoumarin (Alternative)
Ionization Mode Electron Ionization (EI)Electron Ionization (EI)
Molecular Formula C₁₀H₈O₂C₉H₆O₂
Molecular Weight 160.17 g/mol 146.14 g/mol
[M]⁺ m/z 160m/z 146
Major Fragments m/z 132 ([M-CO]⁺), 104, 78m/z 118 ([M-CO]⁺), 90, 64

Experimental Protocols

HPLC Analysis
  • Preparation of Standard Solutions:

    • Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of methanol (B129727) to prepare a stock solution of 1000 µg/mL.

    • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of working standards with concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Preparation of Sample Solution:

    • Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of methanol.

    • Filter the solution through a 0.45 µm syringe filter.

    • Dilute the filtered solution with the mobile phase to a concentration within the calibration range.

  • Chromatographic Analysis:

    • Set up the HPLC system according to the parameters in Table 1.

    • Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

    • Inject the sample solution and determine the concentration of this compound from the calibration curve.

    • Purity is calculated as the percentage of the peak area of this compound relative to the total peak area of all components in the chromatogram.

NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

    • Use standard acquisition parameters for each nucleus.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts and coupling constants.

    • Assign the chemical shifts in the ¹³C NMR spectrum.

    • Compare the obtained spectra with the data in Tables 2 and 3 and with reference spectra.

Mass Spectrometry
  • Sample Preparation:

    • Prepare a dilute solution of the synthesized this compound (approximately 10 µg/mL) in a volatile organic solvent such as methanol or acetonitrile.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

    • Acquire the mass spectrum in EI mode.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺).

    • Analyze the fragmentation pattern and compare it to the expected fragmentation of this compound and the data in Table 4.

Potential Impurities from Synthesis

The most common synthetic route to this compound is the Pechmann condensation of p-cresol (B1678582) with a β-ketoester, such as ethyl acetoacetate, in the presence of an acid catalyst.[4] Potential impurities arising from this synthesis include:

  • Unreacted p-cresol

  • Unreacted ethyl acetoacetate

  • Isomeric coumarin by-products

  • Polymerization products

These impurities can be readily identified by the analytical techniques described above, as they will have different retention times in HPLC and distinct spectroscopic signatures in NMR and MS.

Workflow for Identity and Purity Confirmation

The following diagram illustrates the logical workflow for confirming the identity and purity of synthesized this compound.

G cluster_0 Synthesis and Purification cluster_1 Purity and Identity Confirmation cluster_2 Data Analysis and Comparison Synthesis Synthesized this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification HPLC HPLC Analysis (Purity Assessment) Purification->HPLC NMR NMR Spectroscopy (¹H, ¹³C) (Structure Confirmation) Purification->NMR MS Mass Spectrometry (Molecular Weight Confirmation) Purification->MS Data_Analysis Compare Experimental Data with Reference Data and Alternative Compound (Coumarin) HPLC->Data_Analysis NMR->Data_Analysis MS->Data_Analysis Final_Confirmation Identity and Purity Confirmed Data_Analysis->Final_Confirmation

Caption: Experimental workflow for confirming the identity and purity of synthesized this compound.

Signaling Pathway Diagram (Example Application)

While not directly related to the identity and purity confirmation, the biological activity of coumarin derivatives is often investigated. The following is a hypothetical signaling pathway that could be modulated by a this compound derivative.

Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene_Expression Gene Expression TF->Gene_Expression Cellular_Response Cellular Response Gene_Expression->Cellular_Response This compound\nDerivative This compound Derivative This compound\nDerivative->Kinase1

Caption: Hypothetical signaling pathway modulated by a this compound derivative.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling 6-Methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research, scientific analysis, and drug development, the safe handling and disposal of chemical reagents like 6-Methylcoumarin are paramount. Adherence to strict safety protocols is crucial to mitigate risks and ensure a secure working environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, a comprehensive approach to safety involves a combination of engineering controls and appropriate personal protective equipment.[1] Facilities should be equipped with an eyewash fountain and a safety shower.[1][2] Work should be conducted in a well-ventilated area, with a chemical fume hood being recommended.[1]

Table 1: Personal Protective Equipment for this compound

PPE CategoryItemSpecification
Eye/Face Protection Safety Glasses/GogglesShould conform to EN166 (EU) or OSHA's eye and face protection regulations in 29 CFR 1910.133 (US).[1][3] Safety goggles with side-shields are recommended.[1]
Skin Protection GlovesWear appropriate protective gloves to prevent skin exposure.[1][3] Gloves must be inspected prior to use. A proper glove removal technique should be employed to avoid skin contact.
Protective ClothingAn impervious lab coat or a complete suit protecting against chemicals is recommended to minimize skin contact.[1]
Respiratory Protection Dust Mask/RespiratorA NIOSH/MSHA or European Standard EN 149 approved respirator, such as a type N95 (US) dust mask, should be used if exposure limits are exceeded or if irritation or dust formation occurs.[1][3] For higher-level protection, type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges are recommended.

Hazard Information and Exposure Limits

This compound is classified as harmful if swallowed, may cause an allergic skin reaction, and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[2] It is also a photosensitizer.[2]

Table 2: Exposure Limit Data for this compound

OrganizationExposure Limit
OSHA PEL No data available.[2]
NIOSH REL No data available.[2]
ACGIH TLV No data available.[2]

Step-by-Step Operational Plan

1. Preparation and Handling:

  • Avoid contact with skin, eyes, and personal clothing.[2]

  • Wash hands thoroughly after handling.[1][2][3]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2][3]

  • Minimize dust generation and accumulation.[1][2]

  • Do not eat, drink, or smoke when using this product.[2][4]

  • Keep the container tightly closed when not in use.[1][2][3]

2. Storage:

  • Store in a cool, dry, and well-ventilated area.[1][2][3]

  • Keep away from incompatible substances such as oxidizing agents.[3]

  • Keep away from sources of ignition.[2]

3. Accidental Release Measures:

  • Remove all sources of ignition.[2][5]

  • Ensure adequate ventilation.[2][3]

  • Wear appropriate personal protective equipment.[2][3]

  • For small spills, dampen the solid material with ethanol (B145695) and transfer it to a suitable container.[5]

  • Use absorbent paper dampened with ethanol to clean up any remaining material.[5]

  • Sweep or vacuum up the material and place it into a suitable, labeled container for disposal.[1][3]

Disposal Plan

Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines in 40 CFR 261.3 and consult state and local regulations.[2]

Step-by-Step Disposal Protocol:

  • Consult Regulations: Before disposal, consult your institution's environmental health and safety (EHS) office and review local, state, and federal regulations.[6]

  • Material Collection: Keep unused products in their original, tightly sealed containers.[6] For spills, carefully sweep the solid material into an airtight container, avoiding dust creation.[6]

  • Disposal Method:

    • Chemical Incineration: The preferred method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[6]

    • Licensed Disposal Service: Alternatively, offer surplus and non-recyclable materials to a licensed disposal company.[6]

  • Contaminated Packaging: Dispose of contaminated packaging as you would the unused product.

  • Prohibitions: Do not let the product enter drains, sewers, or waterways.[6]

Handing_6_Methylcoumarin prep Preparation & Risk Assessment handling Handling prep->handling ppe Wear Appropriate PPE: - Safety Goggles - Gloves - Lab Coat - Respirator (if needed) prep->ppe eng_controls Use Engineering Controls: - Fume Hood - Good Ventilation prep->eng_controls storage Storage handling->storage spill Spill or Release handling->spill disposal Waste Disposal handling->disposal End of Use spill_response Spill Response: 1. Remove Ignition Sources 2. Ventilate Area 3. Wear PPE 4. Contain & Clean Up spill->spill_response disposal_proc Disposal Protocol: 1. Consult Regulations 2. Collect in Sealed Container 3. Use Licensed Service or Incinerate disposal->disposal_proc spill_response->disposal

References

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
6-Methylcoumarin
Reactant of Route 2
Reactant of Route 2
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.